2-(Piperidin-3-yl)benzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-3-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPKASSSZWCUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750640-97-2 | |
| Record name | 2-(piperidin-3-yl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(Piperidin-3-yl)benzo[d]thiazole" chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(Piperidin-3-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound this compound. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a heterocyclic molecule incorporating a benzothiazole moiety linked to a piperidine ring at the 3-position. The hydrochloride salt of this compound is the most commonly referenced form in chemical databases.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 51785-16-1 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₅ClN₂S | --INVALID-LINK-- |
| Molecular Weight | 254.78 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-(piperidin-3-yl)-1,3-benzothiazole;hydrochloride | --INVALID-LINK-- |
| Canonical SMILES | C1CC(CNC1)C2=NC3=CC=CC=C3S2.Cl | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
| Exact Mass | 254.0644474 | --INVALID-LINK-- |
| Topological Polar Surface Area | 53.2 Ų | --INVALID-LINK-- |
| Complexity | 222 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, plausible synthetic routes can be inferred from established methods for analogous compounds. Two primary strategies are presented below.
Synthesis via Nucleophilic Aromatic Substitution
This approach involves the reaction of 2-chlorobenzothiazole with 3-aminopiperidine. This method is analogous to the synthesis of similar 2-aminobenzothiazole derivatives.
Experimental Protocol:
-
Reagents and Materials:
-
2-Chlorobenzothiazole
-
3-Aminopiperidine dihydrochloride
-
Triethylamine (TEA) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hydrochloric acid (ethanolic solution)
-
-
Procedure:
-
To a solution of 3-aminopiperidine dihydrochloride in anhydrous DMF, add triethylamine (2.5 equivalents) and stir at room temperature for 30 minutes to liberate the free base.
-
Add 2-chlorobenzothiazole (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound as the free base.
-
For the hydrochloride salt, dissolve the purified free base in a minimal amount of ethanol and add a stoichiometric amount of ethanolic HCl. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Synthesis via Condensation Reaction
This method involves the condensation of 2-aminothiophenol with piperidine-3-carboxylic acid, likely facilitated by a dehydrating agent such as polyphosphoric acid (PPA). This approach has been successfully used for the synthesis of the 4-piperidinyl isomer.
Experimental Protocol:
-
Reagents and Materials:
-
2-Aminothiophenol
-
Piperidine-3-carboxylic acid
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Sodium hydroxide solution (10%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Combine 2-aminothiophenol (1 equivalent) and piperidine-3-carboxylic acid (1.1 equivalents) in a round-bottom flask.
-
Add polyphosphoric acid (10-20 times the weight of the reactants) to the mixture.
-
Heat the reaction mixture to 150-180 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, carefully pour the hot reaction mixture into a beaker of ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until a basic pH is reached.
-
Extract the resulting suspension with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Biological Activity and Signaling Pathways
Direct biological data for this compound is limited. However, its incorporation into larger molecules with demonstrated biological activity provides significant insight into its potential therapeutic applications.
Antiviral Activity and Inhibition of Nedd4 E3 Ubiquitin Ligase
A derivative of this compound, specifically 2-(3-(benzo[d]thiazol-2-yl)piperidin-1-yl)-N-((2,2,2-trifluoroethyl)carbamoyl)acetamide , has been identified as an inhibitor of the budding of certain viruses, such as Ebola virus. This activity is attributed to the inhibition of the Nedd4 E3 ubiquitin ligase .
The Nedd4 protein is a host cell enzyme that is co-opted by some viruses to facilitate their budding and release from the host cell. The viral matrix proteins often contain a "late domain" with a PPxY motif that interacts with the WW domains of Nedd4. This interaction recruits the cellular ubiquitination machinery, leading to the ubiquitination of viral or cellular proteins, which is a crucial step in the viral budding process.
Inhibition of the Nedd4-viral protein interaction disrupts this process, thereby preventing the release of new viral particles. The this compound scaffold is a key component of these inhibitory molecules.
Elucidation of the Chemical Structure of 2-(Piperidin-3-yl)benzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for conferring a wide array of pharmacological activities to the molecules that contain it. Its derivatives have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. This technical guide focuses on the structural elucidation of a specific derivative, 2-(Piperidin-3-yl)benzo[d]thiazole, providing a comprehensive overview of its chemical properties, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Properties
This compound consists of a benzothiazole ring system linked at the 2-position to a piperidine ring via its 3-position. The hydrochloride salt of this compound is a common form for handling and formulation.
Table 1: Physicochemical Properties of this compound Hydrochloride [1]
| Property | Value |
| Molecular Formula | C₁₂H₁₅ClN₂S |
| Molecular Weight | 254.78 g/mol |
| CAS Number | 51785-16-1 |
| IUPAC Name | 2-(piperidin-3-yl)-1,3-benzothiazole;hydrochloride |
| SMILES | C1CC(CNC1)C2=NC3=CC=CC=C3S2.Cl |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| LogP (calculated) | 2.9 |
Synthesis of this compound
The synthesis of 2-substituted benzothiazoles can be achieved through various synthetic routes. A prevalent and effective method involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative.[2][3] For the synthesis of this compound, a plausible and documented approach for the analogous 4-yl isomer involves the reaction of 2-aminothiophenol with the corresponding piperidine carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).
Experimental Protocol: Synthesis via Condensation of 2-Aminothiophenol and Piperidine-3-carboxylic Acid
This protocol is a proposed adaptation based on established methods for similar structures.[2]
Materials:
-
2-Aminothiophenol
-
Piperidine-3-carboxylic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane
-
Hexane
Procedure:
-
In a round-bottom flask, a mixture of 2-aminothiophenol (1.0 eq) and piperidine-3-carboxylic acid (1.1 eq) is added to polyphosphoric acid (PPA) (10-20 times the weight of the reactants).
-
The reaction mixture is heated with stirring at a temperature of 180-220°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) to afford the pure this compound.
DOT Script for Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Data for Structure Elucidation
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.95 - 7.80 | m | 2H | Aromatic protons (Benzothiazole) |
| 7.45 - 7.30 | m | 2H | Aromatic protons (Benzothiazole) |
| 3.50 - 3.30 | m | 1H | CH at piperidine C3 |
| 3.20 - 2.80 | m | 4H | CH₂ adjacent to N in piperidine |
| 2.20 - 1.60 | m | 4H | Other CH₂ in piperidine |
| 1.90 (broad s) | s | 1H | NH of piperidine |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C2 of Benzothiazole |
| ~153 | Quaternary C of Benzothiazole |
| ~135 | Quaternary C of Benzothiazole |
| 126 - 121 | Aromatic CH of Benzothiazole |
| ~50 | CH₂ adjacent to N in piperidine |
| ~45 | CH₂ adjacent to N in piperidine |
| ~40 | CH at piperidine C3 |
| ~30 | Other CH₂ in piperidine |
| ~25 | Other CH₂ in piperidine |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching (piperidine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Strong | Aliphatic C-H stretching (piperidine) |
| ~1610 | Medium | C=N stretching (benzothiazole) |
| 1580 - 1450 | Strong | Aromatic C=C stretching |
| ~1450 | Medium | C-H bending (piperidine) |
| ~1280 | Medium | C-N stretching |
| ~750 | Strong | Aromatic C-H out-of-plane bending |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 218 | [M]⁺ (Molecular ion for the free base) |
| 135 | [Benzothiazole]⁺ fragment |
| 84 | [Piperidine-3-yl]⁺ fragment |
Potential Biological Activity and Signaling Pathways
While the specific biological target and mechanism of action for this compound are not yet extensively documented, the broader class of 2-substituted benzothiazoles has been investigated for a range of therapeutic applications.[4] These include roles as antimicrobial, anticancer, and anti-inflammatory agents.[5][6] Furthermore, certain benzothiazole derivatives have been identified as inhibitors of enzymes such as cyclooxygenase (COX) and as antagonists for receptors like the histamine H3 receptor.[5][7]
Given this context, it is plausible that this compound could interact with various biological targets. Further research, including in vitro and in vivo studies, is necessary to elucidate its specific pharmacological profile and to identify any relevant signaling pathways.
DOT Script for a Generic Drug Discovery Workflow:
Caption: A generalized workflow for drug discovery and development.
Conclusion
This technical guide provides a foundational understanding of the structure, synthesis, and characterization of this compound. The presented data and protocols, while based on established chemical principles and data from related compounds, offer a strong starting point for researchers. The elucidation of the precise biological activity and mechanism of action of this compound represents a promising avenue for future research in the quest for novel therapeutic agents. The versatility of the benzothiazole scaffold, combined with the conformational flexibility of the piperidine ring, suggests that this compound and its derivatives are worthy of further investigation in various drug discovery programs.
References
- 1. 2-Piperidin-3-yl-1,3-benzothiazole hydrochloride | C12H15ClN2S | CID 20847980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Buy 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole | 1211568-41-0 [smolecule.com]
- 6. Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-imidazole histamine H3 ligands, Part 2: New 2-substituted benzothiazoles as histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-(Piperidin-3-yl)benzo[d]thiazole" molecular weight and formula
An In-Depth Technical Guide to 2-(Piperidin-3-yl)benzo[d]thiazole
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Molecular Data
This compound is a heterocyclic compound featuring a benzothiazole core linked to a piperidine ring at the 2-position. Its chemical properties are derived from this unique structural arrangement. The hydrochloride salt of this compound is commonly available for research purposes.
| Property | Value | Citation |
| Molecular Formula | C₁₂H₁₄N₂S | [1] |
| Molecular Weight | 218.32 g/mol | [1][2] |
| IUPAC Name | 2-(piperidin-3-yl)-1,3-benzothiazole | [1] |
Note: The molecular weight is for the free base. The hydrochloride salt (C₁₂H₁₅ClN₂S) has a molecular weight of approximately 254.78 g/mol .[1][2]
Synthesis and Experimental Protocols
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. While a specific protocol for this compound is not detailed in the provided literature, a general and widely used method involves the condensation of 2-aminobenzenethiol with a suitable carbonyl-containing compound.
General Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles
A common and effective route for synthesizing the benzothiazole core is the reaction between 2-aminobenzenethiol and an aldehyde.[3] This reaction can be catalyzed by various agents, including mild oxidizing systems like H₂O₂/HCl, to facilitate the cyclization and subsequent aromatization to the benzothiazole ring.[3]
Materials:
-
2-aminobenzenethiol
-
Piperidine-3-carbaldehyde (or a suitable derivative)
-
Ethanol (as solvent)
-
Hydrogen Peroxide (H₂O₂)
-
Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: Dissolve 2-aminobenzenethiol and piperidine-3-carbaldehyde in ethanol in a round-bottom flask.
-
Catalyst Addition: Slowly add a mixture of hydrogen peroxide and hydrochloric acid to the solution at room temperature.[3]
-
Reaction: Stir the mixture for a designated period (e.g., 1-3 hours) while monitoring the reaction progress using thin-layer chromatography (TLC).[3]
-
Workup: Upon completion, neutralize the reaction mixture. The product may precipitate from the solution or require extraction with an organic solvent.
-
Purification: The crude product is then purified, typically through recrystallization or column chromatography, to yield the final this compound.
This synthetic pathway is versatile and can be adapted for various substituted aldehydes and thiophenols.[3]
Biological and Pharmacological Significance
The benzothiazole scaffold is a prominent pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The incorporation of a piperidine moiety can further enhance the pharmacological profile, potentially improving solubility, cell permeability, and receptor binding.
Benzothiazole-containing compounds have been investigated for numerous therapeutic applications, including:
-
Antimicrobial Activity: Derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi.[4][5][6]
-
Anticancer Activity: Certain benzothiazoles act as enzyme inhibitors or interact with biological pathways crucial for cancer cell proliferation.[5][6]
-
Enzyme Inhibition: This class of compounds has been explored as inhibitors for enzymes like dihydrofolate reductase (DHFR), carbonic anhydrase, and monoamine oxidase B (MAO-B), which are targets for various diseases.[4][5][7]
-
Anti-inflammatory Effects: Some benzothiazole derivatives have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5][8]
-
Neuroprotective Activity: The benzothiazole ring is a core component in the design of agents targeting neurodegenerative diseases like Alzheimer's, partly due to its amyloid-inhibiting properties.[7]
The diverse biological functions of this scaffold make this compound a compound of significant interest for further investigation and drug development.
References
- 1. 2-Piperidin-3-yl-1,3-benzothiazole hydrochloride | C12H15ClN2S | CID 20847980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Guide: 2-(Piperidin-3-yl)benzo[d]thiazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Piperidin-3-yl)benzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific data for this exact isomer, this document also encompasses the broader class of 2-(piperidinyl)benzo[d]thiazoles and related 2-(piperazinyl)benzo[d]thiazole derivatives. The guide covers the chemical identity, synthesis methodologies, known biological activities with a focus on anticancer properties, and relevant signaling pathways. Quantitative data for related compounds are presented for comparative analysis. Detailed experimental protocols, where available in the public domain for analogous compounds, are also provided to aid in further research and development.
Compound Identification
| Compound Name | CAS Number | PubChem CID |
| 2-(Piperidin-3-yl)-1,3-benzothiazole hydrochloride | 51785-16-1 | 20847980[1] |
| 2-(Piperidin-3-yl)-1,3-benzothiazole (Parent) | Not Available | 2998624[1] |
For the purpose of this guide, data from closely related isomers and derivatives will be discussed to provide a comprehensive understanding of the structure-activity relationships within this class of compounds.
Synthesis and Characterization
The synthesis of 2-(piperidinyl)benzo[d]thiazoles can be achieved through several established synthetic routes. The most common approaches involve the reaction of a benzothiazole precursor with a piperidine moiety.
General Synthesis Workflow
A general workflow for the synthesis of 2-(piperidinyl)benzo[d]thiazoles is illustrated below. This typically involves the nucleophilic substitution of a leaving group on the benzothiazole ring by the piperidine nitrogen.
Caption: General synthesis workflow for 2-(piperidinyl)benzothiazoles.
Experimental Protocols
While a specific protocol for this compound is not detailed in the reviewed literature, a procedure for a similar compound, 2-(1-piperidinyl)-1,3-benzothiazole, has been reported and can be adapted.
Synthesis of 2-(1-Piperidinyl)-1,3-benzothiazole: [2]
-
Reactants: 2-Chlorobenzothiazole and N-ethylpiperidine.
-
Procedure: The reactants are heated at 403 K for 5 days.
-
Work-up: The volatile components are removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield pale-yellow crystalline 2-(1-piperidinyl)-1,3-benzothiazole.[2]
Another common method involves the condensation of 2-aminothiophenol with a piperidine-containing carbonyl compound. The synthesis of various 2-substituted benzothiazoles has been achieved through the condensation of 2-aminothiophenol with aldehydes in the presence of a catalyst such as a mixture of H₂O₂/HCl in ethanol at room temperature.[3]
Biological Activity and Therapeutic Potential
Benzothiazole derivatives are a well-established class of pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The introduction of a piperidine or piperazine moiety at the 2-position has been a key strategy in the development of potent therapeutic agents.
Anticancer Activity
A significant body of research has focused on the anticancer properties of 2-(piperidinyl)- and 2-(piperazinyl)benzothiazole derivatives. These compounds have demonstrated cytotoxic activity against a variety of cancer cell lines.
Quantitative Data on Anticancer Activity of Related Benzothiazole Derivatives:
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyridine containing pyrimidine derivative 34 | Colo205 | 5.04 | [4] |
| Pyridine containing pyrimidine derivative 34 | U937 | 13.9 | [4] |
| Pyridine containing pyrimidine derivative 34 | MCF-7 | 30.67 | [4] |
| Pyridine containing pyrimidine derivative 34 | A549 | 30.45 | [4] |
| Compound 4d | C6 | 0.03 mM | [1] |
| Compound 4e | A549 | 0.03 mM | [1] |
| Compound 4h | C6 | 0.03 mM | [1] |
| Aroyl substituted benzothiazole-piperazine derivative 1h | HUH-7, MCF-7, HCT-116 | Active | [5] |
| Aroyl substituted benzothiazole-piperazine derivative 1j | HUH-7, MCF-7, HCT-116 | Active | [5] |
Note: The data presented is for a variety of structurally related compounds and not for this compound itself.
The anticancer mechanism of these compounds often involves the induction of apoptosis and cell cycle arrest.[5] For instance, certain benzothiazole-piperazine derivatives have been shown to cause apoptosis by arresting the cell cycle at the subG1 phase.[5]
Signaling Pathways in Anticancer Activity
Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of benzothiazole derivatives. The PI3K/Akt and Ras/MEK/ERK signaling pathways, which are crucial for cell proliferation and survival, have been identified as key targets. Inhibition of these pathways by benzothiazole derivatives can lead to decreased cancer cell growth and survival.
Some 2-phenylimidazo[2,1-b]benzothiazole derivatives have been shown to reduce the activation of the PI3K/Akt pathway.[6] Studies on other small molecules have demonstrated that the combined inhibition of the MAPK/ERK and PI3K/AKT pathways can overcome resistance to targeted therapies in cancer.[7]
Diagram of Potential Signaling Pathway Inhibition by 2-Substituted Benzothiazoles:
Caption: Potential inhibition of the Ras/MEK/ERK and PI3K/Akt pathways by benzothiazole derivatives.
Structure-Activity Relationship (SAR)
Quantitative Structure-Activity Relationship (QSAR) studies on benzothiazole derivatives have provided insights into the structural features that contribute to their biological activity. For a series of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides, QSAR analysis has been performed to understand the relationship between their chemical structure and antitumor activity.[8][9] These studies help in the rational design of more potent and selective analogs. For instance, in a study of benzothiazole derivatives of thioperamide, it was found that less bulky and more flexible structures on the benzothiazole moiety could improve potency.[10]
Conclusion
This compound belongs to a class of heterocyclic compounds with significant therapeutic potential, particularly in the area of oncology. While specific experimental data for the 3-yl isomer is scarce, the available information on related 2-(piperidinyl)- and 2-(piperazinyl)benzothiazole derivatives provides a strong foundation for future research. The established synthetic routes and the understanding of their anticancer mechanisms, including the inhibition of key signaling pathways like PI3K/Akt and Ras/MEK/ERK, offer valuable starting points for the design and development of novel drug candidates based on this scaffold. Further investigation into the specific properties of the 3-yl isomer is warranted to fully explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 6. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Inhibition of Kinase Pathways Overcomes Resistance of Colorectal Cancer Spheroids to Cyclic Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Structure-Activity Relationship (QSAR) on New Benzot...: Ingenta Connect [ingentaconnect.com]
- 10. QSAR study on H3-receptor affinity of benzothiazole derivatives of thioperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Piperidin-3-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Piperidin-3-yl)benzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, and potential therapeutic applications, with a focus on its role as a scaffold for the development of novel drug candidates. The guide includes a detailed, representative synthetic protocol, quantitative data on the biological activity of related compounds, and visualizations of a potential synthesis workflow and a relevant biological signaling pathway.
Introduction
Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered substantial attention in the field of drug discovery due to their diverse pharmacological activities. The fusion of a benzene ring with a thiazole ring confers a unique chemical architecture that allows for a wide range of substitutions, leading to compounds with varied biological profiles. These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The incorporation of a piperidine moiety, a common scaffold in many approved drugs, can further enhance the pharmacological properties of the benzothiazole core by improving solubility, bioavailability, and target engagement. This guide focuses specifically on the 3-substituted piperidinyl derivative of benzothiazole, a promising scaffold for further drug development.
Chemical Identity and Properties
The nomenclature and key physicochemical properties of this compound are summarized below.
IUPAC Name: 2-(Piperidin-3-yl)-1,3-benzothiazole[4]
This nomenclature is based on the IUPAC name for its hydrochloride salt, which is identified as 2-piperidin-3-yl-1,3-benzothiazole;hydrochloride.[4]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅ClN₂S | [4] |
| Molecular Weight | 254.78 g/mol | [4][5] |
| Canonical SMILES | C1CC(CNC1)C2=NC3=CC=CC=C3S2.Cl | [4] |
| InChIKey | MUTMKQFNAWJANU-UHFFFAOYSA-N | [4] |
| Parent Compound CID | 2998624 | [4] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles
This protocol is a generalized procedure based on common synthetic methodologies for similar compounds.
Materials:
-
2-Aminothiophenol
-
Piperidine-3-carboxylic acid
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Anhydrous solvent (e.g., toluene, xylene)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 2-aminothiophenol and piperidine-3-carboxylic acid in a minimal amount of a high-boiling point anhydrous solvent like toluene or xylene.
-
Catalyst Addition: To this mixture, add a suitable dehydrating agent and catalyst, such as polyphosphoric acid (PPA). The amount of PPA should be sufficient to ensure a stirrable paste.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding it to a stirred ice-cold solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: A representative workflow for the synthesis of this compound.
Biological Activity and Therapeutic Potential
Derivatives of benzothiazole are known to exhibit a wide array of biological activities. The introduction of a piperidine ring can modulate these activities and improve pharmacokinetic properties.
Anti-inflammatory Activity
Several benzothiazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are key to the inflammatory cascade, and their inhibition can alleviate inflammation and pain.
Neuroprotective and Anti-Alzheimer's Activity
Benzothiazole-piperidine hybrids have shown promise as multi-target-directed ligands for the treatment of Alzheimer's disease.[6] Their mechanisms of action include the inhibition of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[6] The inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.
Table 2: Inhibitory Activity of a Representative Benzothiazole-pyrrolidine Derivative (Compound 3s) against Enzymes Relevant to Alzheimer's Disease
| Target Enzyme | IC₅₀ (µM) | Reference |
| Acetylcholinesterase (AChE) | 6.7 | [6] |
| Butyrylcholinesterase (BuChE) | 2.35 | [6] |
| Monoamine Oxidase B (MAO-B) | 1.6 | [6] |
Note: Data is for a related benzothiazole derivative, not this compound itself, but is indicative of the potential activity of this class of compounds.
Antimicrobial and Anticancer Potential
The benzothiazole scaffold is also a key component in compounds with demonstrated antimicrobial and anticancer activities.[1][3] The specific mechanisms and potencies can vary significantly with different substitution patterns on both the benzothiazole and piperidine rings.
Signaling Pathway Inhibition
A key therapeutic strategy for Alzheimer's disease involves the inhibition of cholinesterase enzymes to boost cholinergic neurotransmission. The diagram below illustrates this mechanism.
Caption: Inhibition of Acetylcholinesterase by a benzothiazole derivative.
Conclusion
This compound represents a valuable and versatile scaffold for the development of new therapeutic agents. Its inherent chemical properties, combined with the diverse biological activities of the benzothiazole core and the favorable pharmacokinetic contributions of the piperidine moiety, make it a compound of high interest for medicinal chemists and drug development professionals. Further research into the synthesis of specific derivatives and their evaluation in various biological assays is warranted to fully explore the therapeutic potential of this promising molecular architecture. The data and protocols presented in this guide provide a solid foundation for such future investigations.
References
- 1. Buy 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole | 1211568-41-0 [smolecule.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. 2-Piperidin-3-yl-1,3-benzothiazole hydrochloride | C12H15ClN2S | CID 20847980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(Piperidin-3-yl)benzo[d]thiazole: Synthesis, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 2-(Piperidin-3-yl)benzo[d]thiazole, a molecule of significant interest in medicinal chemistry. The guide details its chemical identity, including its SMILES notation, and outlines a plausible synthetic route based on established chemical principles. While specific quantitative biological data for the parent compound remains limited in publicly accessible literature, this guide discusses the known biological activities of its derivatives, particularly in the context of antiviral research. The document also presents key physicochemical properties and provides a framework for understanding its potential as a scaffold in drug discovery.
Chemical Identity and Properties
SMILES Notation: C1CC(CNC1)C2=NC3=CC=CC=C3S2[1]
IUPAC Name: 2-(Piperidin-3-yl)-1,3-benzothiazole
CAS Number: 51785-16-1[1]
Molecular Formula: C₁₂H₁₄N₂S
Molecular Weight: 218.32 g/mol
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 218.32 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 218.08776 g/mol | PubChem |
| Topological Polar Surface Area | 41.1 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A likely synthetic approach involves the reaction of 2-aminothiophenol with a protected form of piperidine-3-carboxylic acid or a related derivative, followed by cyclization to form the benzothiazole ring. Alternatively, a pre-formed 2-halobenzothiazole could be coupled with a protected 3-aminopiperidine.
General Experimental Protocol (Hypothetical):
-
Step 1: Preparation of an Activated Piperidine-3-Carboxylic Acid Derivative. Commercially available N-Boc-piperidine-3-carboxylic acid can be activated to form an acid chloride or an active ester. To a solution of N-Boc-piperidine-3-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane, an activating agent like oxalyl chloride or a carbodiimide (e.g., DCC or EDC) with an additive such as N-hydroxysuccinimide is added at 0 °C. The reaction is stirred for a specified period to ensure complete activation.
-
Step 2: Condensation with 2-Aminothiophenol. 2-Aminothiophenol is then added to the reaction mixture. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the acid formed during the reaction. The mixture is stirred at room temperature or gently heated to drive the reaction to completion.
-
Step 3: Cyclization to form the Benzothiazole Ring. The intermediate amide can be cyclized to the benzothiazole ring under thermal conditions or by using a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Step 4: Deprotection of the Piperidine Nitrogen. The Boc protecting group on the piperidine nitrogen is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.
-
Step 5: Purification. The final product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or salt formation to yield the desired this compound.
Diagram 1: Proposed Synthetic Workflow
Caption: A logical workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Direct quantitative biological data for this compound is not extensively reported in the public domain. However, this heterocyclic core is a key fragment in the development of potent antiviral agents.
Research has identified derivatives of this compound as inhibitors of viral egress for a broad range of RNA viruses, including filoviruses (e.g., Ebola, Marburg), arenaviruses (e.g., Lassa fever), and rhabdoviruses (e.g., rabies). These viruses utilize a conserved "PPxY" late budding domain in their matrix proteins to hijack the host's Nedd4 E3 ubiquitin ligase, facilitating viral budding from the host cell.
Mechanism of Action of Derivatives:
Derivatives of this compound act as competitive inhibitors, blocking the interaction between the viral PPxY motif and the WW domains of the host Nedd4 protein. This disruption prevents the recruitment of the cellular machinery necessary for viral budding, leading to the accumulation of virions tethered to the plasma membrane and a significant reduction in the release of new infectious particles.
Table 2: Biological Activity of a Representative Derivative
| Compound | Target | Assay | Activity | Reference |
| 2-(3-(benzo[d]thiazol-2-yl)piperidin-1-yl)-N-((2,2,2-trifluoroethyl)carbamoyl)acetamide | Viral PPxY-Host Nedd4 Interaction | VLP Budding Assay | Nanomolar range inhibition | US10160756B2 |
Diagram 2: Signaling Pathway of Viral Budding Inhibition
Caption: Inhibition of the viral PPxY-Nedd4 interaction by benzothiazole derivatives.
Conclusion and Future Directions
This compound represents a valuable scaffold in medicinal chemistry, particularly in the development of broad-spectrum antiviral agents. While detailed synthetic protocols and direct biological data for the parent compound are not widely published, the established importance of its derivatives underscores the potential of this chemical entity. Future research should focus on elucidating the synthesis of this core molecule more explicitly and conducting a thorough investigation of its standalone biological activities. Such studies would provide a more complete understanding of its structure-activity relationships and could pave the way for the development of novel therapeutics targeting a range of diseases. The exploration of its potential in other therapeutic areas, given the diverse bioactivities of the benzothiazole class of compounds, is also a promising avenue for future investigation.
References
Biological activity of piperidine substituted benzothiazoles
An In-depth Technical Guide on the Biological Activity of Piperidine-Substituted Benzothiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1] When substituted with a piperidine moiety, the resulting derivatives often exhibit enhanced biological profiles, attributed to the piperidine ring's ability to modulate physicochemical properties like lipophilicity and basicity, which in turn can improve pharmacokinetic and pharmacodynamic parameters.[2] This technical guide provides a comprehensive overview of the significant biological activities of piperidine-substituted benzothiazoles, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and development in this area.
Anticancer Activity
Piperidine-substituted benzothiazoles have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines.[3][4] Studies have shown that these compounds can induce apoptosis and cause cell cycle arrest, highlighting their potential as chemotherapeutic candidates.[5]
Quantitative Anticancer Activity Data
The cytotoxic potential of various piperidine-substituted benzothiazole derivatives has been evaluated against several cancer cell lines. The data, primarily presented as GI₅₀ (50% Growth Inhibition) or IC₅₀ (50% Inhibitory Concentration) values, are summarized below for comparative analysis.
| Compound ID/Reference | Cancer Cell Line | Assay Type | GI₅₀ / IC₅₀ (µM) | Reference |
| Compound 18 (Pyridine-containing) | HCT-116 (Colorectal) | SRB Assay | 7.9 | [3][4] |
| MCF-7 (Breast) | SRB Assay | 9.2 | [3][4] | |
| HUH-7 (Hepatocellular) | SRB Assay | 3.1 | [3][4] | |
| Aroyl substituted 1h & 1j | HUH-7, MCF-7, HCT-116 | SRB Assay | Active (Specific values not detailed in abstract) | [5] |
| Benzylidine derivative 6e | HepG2 (Hepatocellular) | Not Specified | More potent than Doxorubicin (IC₅₀ = 8.70 µM) | [6] |
| Benzylidine derivative 6f | HepG2 (Hepatocellular) | Not Specified | More potent than Doxorubicin (IC₅₀ = 8.70 µM) | [6] |
Proposed Mechanism of Action: Apoptosis Induction
Several studies indicate that the anticancer effect of these compounds is mediated through the induction of apoptosis. For instance, compounds 1h and 1j were found to cause cell cycle arrest at the subG1 phase, a hallmark of apoptosis.[5]
Caption: Proposed apoptotic pathway induced by piperidine-benzothiazoles.
Experimental Protocol: Sulphorhodamine B (SRB) Assay
This protocol describes a common method for evaluating in vitro cytotoxic activity, as referenced in the studies.[5]
-
Cell Plating: Seed cells (e.g., HUH-7, MCF-7, HCT-116) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compounds (piperidine-substituted benzothiazoles) to the wells. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., DMSO). Incubate the plates for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Protein-Bound Dye Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound SRB dye.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the GI₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Antimicrobial Activity
Derivatives of piperidine-substituted benzothiazoles have also been investigated for their antimicrobial properties, showing activity against various bacterial and fungal strains.[7][8] The specific substitutions on the core structure play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Quantitative Antimicrobial Activity Data
The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the antimicrobial efficacy of these compounds.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 5c | Staphylococcus aureus | Not Specified (Good Activity) | [7][9] |
| Compound 5d | Candida albicans | Not Specified (Good Activity) | [7][9] |
| Compound 5e | Staphylococcus aureus | Not Specified (Good Activity) | [8] |
| Compound 6 | Staphylococcus aureus | 0.0045 mg/mL (4.5 µg/mL) | [10] |
| Bacillus cereus | 0.0045 mg/mL (4.5 µg/mL) | [10] | |
| Escherichia coli | 0.0093 mg/mL (9.3 µg/mL) | [10] | |
| Pseudomonas aeruginosa | 0.0093 mg/mL (9.3 µg/mL) | [10] |
Experimental Protocol: Agar Disc Diffusion Method
This protocol outlines a standard procedure for screening the antimicrobial activity of synthesized compounds.[10][11]
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile petri dishes.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli).
-
Lawn Culture: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab to create a lawn culture.
-
Disc Application: Prepare sterile paper discs (6 mm in diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Placement and Incubation: Place the impregnated discs on the surface of the inoculated agar plates. Include a positive control (standard antibiotic, e.g., Chloramphenicol) and a negative control (solvent alone).[11] Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Caption: Workflow for the Agar Disc Diffusion antimicrobial susceptibility test.
Neuroprotective and Other Activities
Beyond anticancer and antimicrobial effects, piperidine-containing scaffolds are known for their activity in the central nervous system (CNS).[2] Some piperidine derivatives have been designed and evaluated for neuroprotective properties, showing potential in models of ischemic stroke.[12][13] Additionally, certain piperidine derivatives have been identified as dual-targeting ligands for histamine H₃ and sigma-1 (σ₁) receptors, suggesting potential applications in treating neuropathic pain.[14] While quantitative data for piperidine-benzothiazole derivatives in this specific area is less prevalent in the initial literature search, it represents a significant avenue for future research.
General Synthesis Pathway
The synthesis of piperidine-substituted benzothiazoles can be achieved through various routes. A common approach involves the reaction of an aminobenzothiazole derivative with piperidine, often facilitated by a catalyst.
Caption: A common synthetic route for piperidine-substituted benzothiazoles.[8]
Conclusion
Piperidine-substituted benzothiazoles represent a versatile and highly active class of compounds with significant therapeutic potential. The compiled data clearly demonstrate their efficacy as both anticancer and antimicrobial agents. The provided protocols offer standardized methods for future screening and evaluation, while the visualized pathways summarize their proposed mechanisms and synthesis. Further research focusing on structure-activity relationship (SAR) studies, mechanism of action elucidation, and exploration of other therapeutic areas such as neuroprotection is warranted to fully exploit the potential of this promising chemical scaffold.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives - ProQuest [proquest.com]
- 10. academicjournals.org [academicjournals.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. sophion.com [sophion.com]
- 13. Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
The Pharmacological Landscape of Benzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic system composed of fused benzene and thiazole rings, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their broad and potent pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of benzothiazole derivatives, focusing on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. The content herein is curated to provide researchers and drug development professionals with a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Properties of Benzothiazole Derivatives
Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2][3][4][5] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
Mechanism of Action
A significant number of benzothiazole derivatives exert their anticancer effects by inhibiting crucial enzymes and signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the key mechanisms is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis.[6][7][8][9][10] By blocking VEGFR-2 signaling, these compounds can effectively suppress the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting their growth and metastasis.
Another critical pathway targeted by benzothiazole derivatives is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12][13][14][15] Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation, and inhibiting apoptosis. Certain benzothiazole compounds have been shown to suppress NF-κB activation, leading to cell cycle arrest and induction of apoptosis in cancer cells.
Quantitative Anticancer Activity
The anticancer efficacy of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of promising benzothiazole derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | HT-29 (Colon) | 0.015 | [1] |
| H460 (Lung) | Not Reported | [1] | |
| A549 (Lung) | Not Reported | [1] | |
| MDA-MB-231 (Breast) | Not Reported | [1] | |
| Derivative 2 | HT-29 (Colon) | 3.72 ± 0.3 | [1] |
| A549 (Lung) | 4.074 ± 0.3 | [1] | |
| MCF-7 (Breast) | 7.91 ± 0.4 | [1] | |
| Derivative 3 | C6 (Glioma) | 0.03 | [2] |
| Compound A | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [6] |
| Compound B | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [6] |
| Derivative 4d | AsPC-1 (Pancreatic) | 7.66 | [16] |
| BxPC-3 (Pancreatic) | 3.99 | [16] | |
| Capan-2 (Pancreatic) | 8.97 | [16] | |
| Derivative 4l | AsPC-1 (Pancreatic) | 14.78 | [16] |
| BxPC-3 (Pancreatic) | 13.67 | [16] | |
| Capan-2 (Pancreatic) | 33.76 | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[17][18][19]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Benzothiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in culture medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Diagram: VEGFR-2 Signaling
Caption: VEGFR-2 signaling pathway in angiogenesis.
Antimicrobial Properties of Benzothiazole Derivatives
Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[4][20][21][22][23] Their ability to target essential microbial enzymes and processes makes them attractive candidates for the development of new anti-infective agents.
Mechanism of Action
The antimicrobial action of benzothiazole derivatives is often attributed to the inhibition of key bacterial enzymes that are absent in eukaryotes, providing a degree of selectivity. For instance, some derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[20] Others target enzymes involved in the synthesis of the bacterial cell wall or essential metabolic pathways. Dihydroorotase, an enzyme in the pyrimidine biosynthesis pathway, has also been identified as a target for some benzothiazole compounds.[4]
Quantitative Antimicrobial Activity
The antimicrobial potency of benzothiazole derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The table below presents the MIC values of selected benzothiazole derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 41c | E. coli | 3.1 | [20] |
| P. aeruginosa | 6.2 | [20] | |
| Compound 46a/b | E. coli | 15.62 | [20] |
| P. aeruginosa | 15.62 | [20] | |
| Compound 59b | K. pneumoniae | 0.4-0.8 | [20] |
| Compound 66c | P. aeruginosa | 3.1-6.2 | [20] |
| S. aureus | 3.1-6.2 | [20] | |
| E. coli | 3.1-6.2 | [20] | |
| Compound A07 | S. aureus | 15.6 | [23] |
| E. coli | 7.81 | [23] | |
| S. typhi | 15.6 | [23] | |
| K. pneumoniae | 3.91 | [23] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[24][25][26][27]
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzothiazole derivative stock solution (in DMSO)
-
Sterile 96-well microplate
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Microplate reader
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the benzothiazole derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microplate containing the compound dilutions. This will bring the final volume in each well to 200 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Anticonvulsant Properties of Benzothiazole Derivatives
Several benzothiazole derivatives have demonstrated significant anticonvulsant activity in preclinical models, suggesting their potential for the treatment of epilepsy.[1][28][29][30]
Mechanism of Action
The exact mechanisms underlying the anticonvulsant effects of benzothiazole derivatives are not fully elucidated but are thought to involve the modulation of ion channels and neurotransmitter systems. Some studies suggest that these compounds may interact with voltage-gated sodium channels, similar to some established antiepileptic drugs, to reduce neuronal hyperexcitability. The structure-activity relationship studies indicate that the presence of the benzothiazole nucleus with specific substitutions is crucial for their anticonvulsant potential.[1][31]
Quantitative Anticonvulsant Activity
The anticonvulsant efficacy of benzothiazole derivatives is often evaluated in animal models using the maximal electroshock (MES) test, and the results are expressed as the median effective dose (ED50).
| Compound ID | MES Test ED50 (mg/kg) | Reference |
| Compound 5i | 50.8 | [28] |
| Compound 5j | 54.8 | [28] |
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.[3][32][33][34][35]
Materials:
-
Male albino mice (20-25 g)
-
Electroshock apparatus with corneal electrodes
-
Benzothiazole derivative solution/suspension for administration (e.g., in 0.5% carboxymethylcellulose)
-
Saline solution
Procedure:
-
Animal Preparation and Dosing: Acclimatize the mice to the laboratory conditions for at least one week. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A control group receives the vehicle only.
-
Electroshock Application: At the time of peak effect of the drug (predetermined in preliminary studies), apply a drop of saline to the corneas of each mouse to ensure good electrical contact. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.
-
ED50 Determination: The percentage of animals protected at each dose is recorded. The ED50, the dose that protects 50% of the animals from the tonic hind limb extension, is calculated using probit analysis.
Anti-inflammatory Properties of Benzothiazole Derivatives
Benzothiazole derivatives have also been investigated for their anti-inflammatory potential, with several compounds showing promising activity in various inflammatory models.[36]
Mechanism of Action
The anti-inflammatory effects of benzothiazole derivatives are often linked to the inhibition of pro-inflammatory enzymes and signaling pathways. Similar to their anticancer mechanism, some derivatives can inhibit the NF-κB pathway, which plays a central role in regulating the expression of inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[13]
Quantitative Anti-inflammatory Activity
The in vivo anti-inflammatory activity of benzothiazole derivatives is commonly assessed using the carrageenan-induced paw edema model in rats, where the percentage of edema inhibition is measured.
| Compound ID | % Inhibition of Edema (at 3h) | Reference |
| Compound 17c | 80% | [36] |
| Compound 17i | 78% | [36] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.[37][38][39]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Benzothiazole derivative solution/suspension for administration
-
Plethysmometer
Procedure:
-
Animal Grouping and Dosing: Divide the rats into groups. Administer the test compound or vehicle (control) orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition: The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
Experimental Workflow and Signaling Pathway Visualization
General Experimental Workflow
The development of new pharmacologically active benzothiazole derivatives typically follows a structured workflow from synthesis to biological evaluation.
Caption: General experimental workflow for benzothiazole drug discovery.
Signaling Pathway Diagram: NF-κB Signaling
Caption: Canonical NF-κB signaling pathway.
Conclusion
Benzothiazole and its derivatives represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their diverse pharmacological activities, spanning anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects, underscore their significance in medicinal chemistry. This technical guide has provided a comprehensive overview of these properties, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways. It is anticipated that continued research into the structure-activity relationships and mechanisms of action of benzothiazole derivatives will lead to the discovery of new and more effective drugs for a wide range of diseases.
References
- 1. Functional roles of benzothiazole motif in antiepileptic drug research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. NF-κB - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Anticancer test with the MTT assay method [bio-protocol.org]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jchr.org [jchr.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 28. mdpi.com [mdpi.com]
- 29. benthamdirect.com [benthamdirect.com]
- 30. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 32. scispace.com [scispace.com]
- 33. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 34. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. youtube.com [youtube.com]
- 36. tandfonline.com [tandfonline.com]
- 37. pubcompare.ai [pubcompare.ai]
- 38. researchgate.net [researchgate.net]
- 39. inotiv.com [inotiv.com]
2-(Piperidin-3-yl)benzo[d]thiazole: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with a multitude of derivatives demonstrating significant therapeutic potential across a wide range of diseases. This technical whitepaper focuses on the therapeutic prospects of 2-(Piperidin-3-yl)benzo[d]thiazole and its closely related analogs. While specific research on the title compound is limited in publicly available literature, this document synthesizes the existing knowledge on its structural analogs to build a comprehensive overview of its potential applications. This guide covers the known biological activities, potential mechanisms of action, and relevant experimental data for closely related compounds, offering a valuable resource for researchers and drug development professionals interested in this chemical space. The information presented herein is intended to provide a foundation for future research and development of this promising class of molecules.
Introduction
Benzothiazole, a bicyclic heterocyclic compound, is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a diverse array of biological targets.[1] The fusion of a benzene ring and a thiazole ring provides a unique electronic and structural framework that has been successfully exploited to develop agents with a broad spectrum of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2]
The incorporation of a piperidine moiety, a common feature in many centrally active drugs, into the benzothiazole core is a rational drug design strategy. The piperidine ring can influence the molecule's physicochemical properties, such as lipophilicity and basicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier. The specific isomer, in this case, the piperidin-3-yl substitution, can be critical for defining the molecule's interaction with its biological target.
This whitepaper will explore the potential therapeutic applications of this compound by examining the published data on its close structural analogs. The potential therapeutic areas that will be discussed include neurodegenerative diseases, infectious diseases, and inflammatory conditions.
Potential Therapeutic Applications and Mechanism of Action
Based on the biological activities reported for structurally related benzothiazole-piperidine compounds, this compound holds promise in several therapeutic areas.
Neurodegenerative Diseases, Including Alzheimer's Disease
Several studies have highlighted the potential of benzothiazole derivatives as multi-target-directed ligands for the treatment of Alzheimer's disease.[3][4] The strategy often involves the inhibition of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[3][4] The piperidine or piperazine moiety is often crucial for the interaction with the catalytic active site (CAS) of these enzymes.[3][4]
Derivatives of benzothiazole have been designed to have a similar length to donepezil, a well-known AChE inhibitor, to ensure proper binding within the enzyme's active site gorge.[4]
-
Hypothesized Mechanism of Action: It is plausible that this compound could act as an inhibitor of cholinesterases and/or MAO-B. The benzothiazole core would likely engage in π-π stacking interactions within the enzyme's active site, while the piperidine nitrogen could form key hydrogen bonds or ionic interactions.
Antimicrobial Activity
The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5][6][7] Derivatives have shown activity against a range of bacterial and fungal pathogens.[5][6][7]
One identified mechanism of action for a related class of compounds, naphtho[2,3-d]thiazole-4,9-diones with a piperazine substituent, is the inhibition of DNA gyrase.[8] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
-
Hypothesized Mechanism of Action: this compound could potentially exert its antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase or dihydrofolate reductase (DHFR), an enzyme targeted by other benzothiazole derivatives.[9] Disruption of the bacterial cell membrane is another possible mechanism.
Anti-inflammatory and Analgesic Properties
Benzothiazole derivatives have been investigated for their anti-inflammatory and analgesic properties.[10] A closely related compound, 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole, has been explored for these properties, with its mechanism of action suggested to involve the inhibition of cyclooxygenase (COX) enzymes.[10] These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
-
Hypothesized Mechanism of Action: this compound may act as a COX inhibitor, thereby reducing the production of pro-inflammatory prostaglandins.
Quantitative Data for Structurally Related Compounds
Table 1: Enzyme Inhibition Data for Benzothiazole Derivatives Targeting Alzheimer's Disease-Related Enzymes
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| 4f | AChE | 23.4 ± 1.1 | [11] |
| 4f | MAO-B | 40.3 ± 1.7 | [11] |
| 4a | AChE | 56.3 ± 2.5 | [3] |
| 4d | AChE | 89.6 ± 3.2 | [3] |
| 4g | AChE | 36.7 ± 1.4 | [3] |
| 4h | AChE | 64.9 ± 2.9 | [3] |
| 4k | AChE | 102.5 ± 4.8 | [3] |
| 4m | AChE | 27.8 ± 1.0 | [3] |
| 4n | AChE | 42.1 ± 1.8 | [3] |
Note: The compound structures for the IDs listed above can be found in the cited references.
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 11a | Listeria monocytogenes | 0.10 - 0.25 | [7] |
| 11a | Pseudomonas aeruginosa | 0.10 - 0.25 | [7] |
| 11a | Escherichia coli | 0.10 - 0.25 | [7] |
| 11a | Staphylococcus aureus | 0.10 - 0.25 | [7] |
| 11b | Staphylococcus aureus | 0.15 | [7] |
| 11b | Listeria monocytogenes | 0.15 | [7] |
| 133 | Staphylococcus aureus | 78.125 | [7] |
| 133 | Escherichia coli | 78.125 | [7] |
Note: The compound structures for the IDs listed above can be found in the cited references.
Experimental Protocols for Synthesis and Biological Evaluation of Related Compounds
While a specific protocol for the synthesis of this compound was not found, the following sections detail representative methodologies for the synthesis of related benzothiazole derivatives and their biological evaluation, as described in the literature.
General Synthesis of Benzothiazole Derivatives
A common method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives.[12]
4.1.1. Synthesis of a 2-(Piperidin-1-yl)benzothiazole Derivative
The following protocol is adapted from the synthesis of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate.[13]
-
Reaction: Ethyl 2-aminobenzo[d]thiazole-6-carboxylate is reacted with piperidine in the presence of copper(II) bromide.
-
Procedure:
-
Dissolve ethyl 2-aminobenzo[d]thiazole-6-carboxylate in a suitable solvent.
-
Add piperidine and copper(II) bromide to the reaction mixture.
-
Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired compound.
-
Biological Evaluation Protocols
4.2.1. Acetylcholinesterase (AChE) Inhibition Assay
The following is a generalized protocol based on the Ellman's method, commonly used for assessing AChE inhibition.[3][4]
-
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
-
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add AChE enzyme solution, DTNB solution, and the test compound solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
4.2.2. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method.[5][6]
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure:
-
Prepare a serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (i.e., no bacterial growth).
-
Visualizations of Key Processes
The following diagrams illustrate a general synthetic workflow and a potential signaling pathway relevant to the therapeutic applications of this compound and its analogs.
Caption: A generalized workflow for the synthesis of this compound analogs.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole | 1211568-41-0 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Probing the Pharmacodynamics of 2-(Piperidin-3-yl)benzo[d]thiazole: A Technical Guide to its Presumed Mechanism of Action
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding and methodologies for studying the mechanism of action of 2-(Piperidin-3-yl)benzo[d]thiazole and structurally related compounds. Due to the limited direct research on this specific molecule, this document synthesizes findings from analogous benzothiazole-piperidine derivatives to propose likely biological activities and molecular targets. The guide details prevalent signaling pathways, offers structured quantitative data from related compounds, and provides in-depth experimental protocols for key validation assays.
Proposed Mechanisms of Action
Based on structure-activity relationship studies of analogous compounds, this compound is likely to exhibit a multi-target profile, primarily centered around anti-inflammatory and enzyme inhibitory activities. The core benzothiazole scaffold fused with a piperidine moiety is a recurring motif in compounds demonstrating significant biological effects.
Anti-Inflammatory Activity via NF-κB Signaling
A predominant mechanism for anti-inflammatory action in benzothiazole derivatives involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][3] Benzothiazole derivatives have been shown to suppress the activation of NF-κB, leading to a downstream reduction in COX-2 and iNOS levels.[1]
Figure 1: Proposed inhibition of the NF-κB signaling pathway.
Broad-Spectrum Enzyme Inhibition
The benzothiazole nucleus is a versatile scaffold for designing enzyme inhibitors. Derivatives incorporating piperidine have shown inhibitory activity against a range of enzymes, suggesting that this compound may also function as an enzyme inhibitor.
-
Cyclooxygenases (COX): As a downstream target of NF-κB, direct inhibition of COX-2 is a plausible mechanism.[4]
-
Carbonic Anhydrases (CA): Various benzothiazole derivatives show inhibitory effects against human carbonic anhydrase isoforms (hCA I, II, V, XIII).[5]
-
Monoamine Oxidase B (MAO-B) and Cholinesterases (AChE): In the context of neurodegenerative diseases, benzothiazole-piperazine compounds have been identified as potent inhibitors of MAO-B and AChE.[6][7]
-
Other Enzymes: Studies have also implicated benzothiazoles in the inhibition of Fatty Acid Amide Hydrolase (FAAH), soluble Epoxide Hydrolase (sEH), and Heat Shock Protein 90 (Hsp90).[8][9]
Anticancer Activity
The antiproliferative effects of benzothiazole-piperazine derivatives have been documented against various cancer cell lines.[10] The primary mechanism appears to be the induction of apoptosis, often characterized by cell cycle arrest at the subG1 or G2/M phase and activation of mitochondrial apoptotic pathways.[11][12]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various benzothiazole derivatives from published literature. This data provides a reference for expected potency ranges.
Table 1: Enzyme Inhibition Data for Benzothiazole Derivatives
| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |
| Benzothiazole-Piperazine Derivatives | Acetylcholinesterase (AChE) | IC50: 23.4 ± 1.1 nM | [7] |
| Benzothiazole-Piperazine Derivatives | Monoamine Oxidase B (MAO-B) | IC50: 40.3 ± 1.7 nM | [7] |
| Amino acid-Benzothiazole Conjugates | Carbonic Anhydrase V (hCA V) | Ki: 2.9 to 88.1 µM | [5] |
| Amino acid-Benzothiazole Conjugates | Carbonic Anhydrase II (hCA II) | Ki: 2.9 to 88.1 µM | [5] |
| Benzothiazole-Phenyl-Sulfonamides | Fatty Acid Amide Hydrolase (FAAH) | Low nanomolar inhibition | [9] |
| Benzothiazole-Phenyl-Sulfonamides | Soluble Epoxide Hydrolase (sEH) | Low nanomolar inhibition | [9] |
| 2,6-disubstituted Benzothiazoles | Heat Shock Protein 90 (Hsp90) | IC50: 2.8 ± 0.1 µM | [8] |
Table 2: Anticancer Activity (Cytotoxicity) of Benzothiazole Derivatives
| Compound Class | Cell Line | IC50 / GI50 Value | Reference |
| 2-Substituted Benzothiazoles | HepG2 (Hepatocellular Carcinoma) | IC50: 29.63 µM (48h) | [1] |
| Piperidine-based Acetohydrazide Benzothiazole | HT-29 (Colon Adenocarcinoma) | IC50: 0.03 mM | [12] |
| Piperidine-based Acetohydrazide Benzothiazole | MCF-7 (Breast Adenocarcinoma) | IC50: 0.10 mM | [12] |
| Bromopyridine Acetamide Benzothiazole | SKRB-3 (Breast Cancer) | IC50: 1.2 nM | [12] |
| Bromopyridine Acetamide Benzothiazole | HepG2 (Hepatocellular Carcinoma) | IC50: 48 nM | [12] |
| Benzothiazole-Piperazine Derivatives | HUH-7, MCF-7, HCT-116 | Active (GI50 values reported) | [10] |
Experimental Protocols
To investigate the proposed mechanisms of action for this compound, the following detailed experimental protocols are recommended.
General Workflow for Mechanism of Action Studies
Figure 2: General experimental workflow for MoA studies.
Protocol: Western Blot Analysis for NF-κB Pathway Activation
This protocol is designed to assess the effect of the test compound on the expression and phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IκBα.[3][6][13]
Materials:
-
Cell line (e.g., RAW 264.7 macrophages, HepG2)
-
Test compound (this compound) and vehicle (e.g., DMSO)
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide, LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 10-12% polyacrylamide)
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of the test compound for 1-2 hours. Subsequently, stimulate with a pro-inflammatory agent (e.g., 1 µg/mL LPS) for a specified time (e.g., 30-60 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
SDS-PAGE: Normalize protein amounts (e.g., 30-40 µg per lane) and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 8).
-
Detection: Apply ECL reagents to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin.
Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol provides a general method for screening inhibitors of COX-2 peroxidase activity.[8][14]
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound and known inhibitor (e.g., Celecoxib)
-
Arachidonic Acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to kit instructions or established lab protocols. Dilute the COX-2 enzyme in reaction buffer.
-
Assay Setup: In a 96-well plate, set up the following wells:
-
Background: Reaction buffer, Heme.
-
100% Initial Activity (Control): Reaction buffer, Heme, COX-2 enzyme, vehicle.
-
Inhibitor Wells: Reaction buffer, Heme, COX-2 enzyme, test compound at various concentrations.
-
-
Inhibitor Pre-incubation: Add the test compound or vehicle to the appropriate wells. Incubate the plate for 5-10 minutes at 25°C or 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the colorimetric probe to all wells, followed by the addition of arachidonic acid to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm in kinetic mode for 2-5 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance over time) for each well. Determine the percent inhibition for each concentration of the test compound relative to the control. Calculate the IC50 value by plotting percent inhibition versus log[inhibitor concentration] and fitting the data to a dose-response curve.
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[4][15]
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate. Treat with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize. Combine all cells from each treatment.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The structural characteristics of this compound strongly suggest its potential as a bioactive molecule with likely anti-inflammatory, enzyme inhibitory, and anticancer properties. The proposed mechanisms, primarily involving the inhibition of the NF-κB signaling cascade and various key enzymes, are based on robust evidence from structurally analogous compounds. The experimental protocols detailed in this guide provide a rigorous framework for the systematic investigation and validation of these hypothesized mechanisms of action, paving the way for further preclinical development.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. Western Blot Analysis of NF-κB [bio-protocol.org]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Western blot analysis of NF-κB p65 and NF-κB phosphorylated (p)p65 [bio-protocol.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 2-(Piperidin-3-yl)benzo[d]thiazole in Neurological Disorder Research: A Technical Guide
An In-depth Review of Synthetic Strategies, Putative Mechanisms of Action, and Future Research Directions for a Novel CNS-Active Scaffold
Abstract
The benzothiazole scaffold, fused with a piperidine moiety, represents a promising area of research for the development of novel therapeutics targeting a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This technical guide focuses on the specific isomer, 2-(Piperidin-3-yl)benzo[d]thiazole, a compound of growing interest within the medicinal chemistry community. While direct research on this particular molecule is in its nascent stages, this paper will consolidate available information on its synthesis, and extrapolate its potential biological activities and mechanisms of action based on comprehensive structure-activity relationship (SAR) studies of closely related analogs. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, detailing plausible synthetic routes, summarizing key quantitative data from analogous compounds in structured tables, and outlining detailed experimental protocols for its future evaluation. Furthermore, this document employs Graphviz diagrams to visualize key synthetic and signaling pathways, offering a clear and concise overview of the scientific landscape surrounding this intriguing molecule.
Introduction
The global burden of neurological disorders necessitates the urgent development of novel and effective therapeutic agents. The 2-substituted benzothiazole core is a well-established pharmacophore, known for its diverse biological activities. The incorporation of a piperidine ring, a common motif in many centrally active drugs, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, enhancing its potential for treating central nervous system (CNS) disorders. The specific positional isomer, this compound, offers a unique spatial arrangement of its functional groups, which may confer selectivity and potency for various neurological targets. This guide will explore the current understanding and future potential of this compound in the field of neuroscience drug discovery.
Synthesis and Characterization
While a definitive, published synthetic protocol for this compound is not widely available, its synthesis can be reasonably extrapolated from established methods for preparing 2-substituted benzothiazoles. The most common and versatile approach involves the condensation of 2-aminothiophenol with a suitable piperidine-3-carboxylic acid derivative.
A plausible synthetic route would involve the use of N-Boc protected piperidine-3-carboxylic acid to prevent side reactions at the piperidine nitrogen. The Boc-protecting group can be subsequently removed under acidic conditions to yield the final product.
Experimental Protocol: Proposed Synthesis
-
Coupling Reaction: To a solution of N-Boc-piperidine-3-carboxylic acid (1.1 eq) in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq) are added. The mixture is stirred for 10-15 minutes before the addition of 2-aminothiophenol (1.0 eq). The reaction is then stirred at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Deprotection: The purified N-Boc protected intermediate is dissolved in a suitable solvent (e.g., DCM or 1,4-dioxane) and treated with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. The reaction is stirred at room temperature for 1-4 hours.
-
Final Isolation: The solvent is removed under reduced pressure, and the resulting residue is triturated with diethyl ether to afford the hydrochloride salt of this compound as a solid.
Potential Biological Targets and Mechanisms of Action in Neurological Disorders
Based on SAR studies of analogous benzothiazole-piperidine and benzothiazole-piperazine compounds, this compound is predicted to interact with several key neurological targets. The primary areas of interest include its potential as a modulator of dopaminergic and serotonergic pathways, as well as an inhibitor of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).
Dopaminergic and Serotonergic Receptor Modulation
Derivatives of 2-phenylpiperazines and -piperidines linked to a benzothiazole core have shown significant affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[1][2] These receptors are crucial targets in the treatment of schizophrenia, depression, and Parkinson's disease. The specific stereochemistry and conformation of the 3-substituted piperidine ring in the target compound could confer a unique binding profile and functional activity (agonist, antagonist, or partial agonist) at these receptors.
Enzyme Inhibition in Neurodegenerative Disease
Acetylcholinesterase (AChE) Inhibition: The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. Many benzothiazole derivatives have been investigated as AChE inhibitors.[3][4] The piperidine nitrogen of the target compound could interact with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of AChE, thereby inhibiting the breakdown of acetylcholine.
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.[5][6] The benzothiazole ring system is a known scaffold for MAO inhibitors.
Quantitative Data from Analogous Compounds
While specific quantitative data for this compound is not available in the public domain, the following tables summarize the binding affinities and inhibitory concentrations of structurally related compounds. This data provides a valuable framework for predicting the potential activity of the target molecule.
Table 1: Binding Affinities (Ki, nM) of Benzothiazole Analogs at Dopamine and Serotonin Receptors
| Compound ID | Linker/Piperidine/Piperazine Moiety | D2 Ki (nM) | D3 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Analog A | 4-(1H-Indol-5-yl)piperazin-1-yl | - | 1.84 | - | - | [7] |
| Analog B | 4-Phenylpiperazine | 2.8 | 3.0 | - | - | [1] |
| Analog C | 4-(2-Methoxyphenyl)piperazine | - | - | Moderate | 3.4 | [2] |
| Analog D | 4-(Thiophen-3-yl)benzamide N-phenylpiperazine | >700 | 1.4 | - | - | [8] |
Table 2: Inhibitory Concentrations (IC50 / Ki, µM) of Benzothiazole Analogs against Neurologically Relevant Enzymes
| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Analog E | Acetylcholinesterase (AChE) | 0.30 | - | Mixed | [4] |
| Analog F | Butyrylcholinesterase (BuChE) | 1.84 | - | - | [4] |
| Analog G | Monoamine Oxidase B (MAO-B) | 0.203 | 0.155 | Competitive, Reversible | [5][6] |
| Analog H | Monoamine Oxidase A (MAO-A) | 3.691 | - | - | [5][6] |
Recommended Experimental Protocols for Evaluation
To fully characterize the therapeutic potential of this compound, a systematic evaluation using established in vitro and in vivo assays is recommended.
In Vitro Assays
-
Receptor Binding Assays:
-
Protocol: Radioligand binding assays should be performed using cell membranes expressing human recombinant dopamine (D1, D2, D3, D4, D5), serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1, α2), and histamine (H1) receptors. The compound should be tested over a range of concentrations to determine its binding affinity (Ki) for each receptor subtype.
-
-
Enzyme Inhibition Assays:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: The Ellman's method can be used to determine the IC50 values for AChE (from electric eel or human recombinant) and BuChE (from equine serum or human recombinant).
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition: The inhibitory activity against human recombinant MAO-A and MAO-B can be determined using a chemiluminescent assay that measures the production of hydrogen peroxide.
-
-
Functional Assays:
-
cAMP Assay: For G-protein coupled receptors like dopamine and serotonin receptors, functional activity (agonist, antagonist, inverse agonist) can be determined by measuring the modulation of cyclic adenosine monophosphate (cAMP) levels in cells expressing the receptor of interest.
-
-
In Vitro Toxicity:
-
MTT Assay: The cytotoxicity of the compound should be assessed in relevant cell lines (e.g., SH-SY5Y neuroblastoma cells) using the MTT assay to determine the concentration that reduces cell viability by 50% (CC50).
-
In Vivo Models
-
Pharmacokinetic Studies:
-
Protocol: The compound should be administered to rodents (mice or rats) via intravenous and oral routes to determine key pharmacokinetic parameters such as half-life, bioavailability, and brain penetration.
-
-
Animal Models of Neurological Disorders:
-
Parkinson's Disease: The 6-hydroxydopamine (6-OHDA) or MPTP-induced rodent models can be used to assess the neuroprotective and symptomatic effects of the compound.
-
Schizophrenia: Models such as the amphetamine-induced hyperlocomotion test and the prepulse inhibition of the startle reflex can be used to evaluate antipsychotic-like activity.
-
Alzheimer's Disease: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) can be used to assess the compound's effects on cognitive deficits and amyloid-beta pathology.
-
Depression: The forced swim test and tail suspension test in rodents are standard models for evaluating antidepressant-like effects.
-
Conclusion and Future Directions
This compound represents a molecule of significant interest for the development of novel CNS therapeutics. While direct experimental data remains limited, the extensive research on analogous compounds provides a strong rationale for its investigation. The proposed synthetic route is feasible, and the predicted interactions with key neurological targets, including dopamine and serotonin receptors, as well as AChE and MAO enzymes, warrant a thorough biological evaluation.
Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive in vitro and in vivo characterization as outlined in this guide. Particular attention should be paid to its selectivity profile across various receptors and enzymes, as well as its pharmacokinetic properties, especially its ability to cross the blood-brain barrier. The insights gained from these studies will be crucial in determining the therapeutic potential of this promising scaffold in the treatment of complex neurological disorders.
References
- 1. Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazoles as probes for the 5HT1A receptor and the serotonin transporter (SERT): A search for new dual-acting agents as potential antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anti-acetylcholinesterase activity of some benzothiazole based new piperazine-dithiocarbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationship study of N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues: development of highly selective D3 dopamine receptor agonists along with a highly potent D2/D3 agonist and their pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to 2-(Piperidin-3-yl)benzo[d]thiazole and its Analogs as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzyme inhibitory activities of 2-(piperidin-3-yl)benzo[d]thiazole and its related analogs. While literature on the specific molecule "this compound" is limited, a significant body of research exists for the broader class of piperidine-substituted benzothiazoles, highlighting their potential as potent inhibitors of key enzymes implicated in neurodegenerative diseases. This document focuses on their activity against Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), two critical targets in the therapeutic strategy for Alzheimer's and Parkinson's disease.
Quantitative Inhibition Data
The inhibitory potency of various piperidine and piperazine-substituted benzothiazole derivatives against AChE and MAO-B has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength. The data below is compiled from multiple sources to provide a comparative overview.
| Compound ID | Target Enzyme | IC50 (nM) | Source |
| Benzothiazole-Piperazine Hybrids | |||
| Compound 4f | AChE | 23.4 ± 1.1 | [1] |
| MAO-B | 40.3 ± 1.7 | [1] | |
| Compound 4m | AChE | 27.8 ± 1.0 | |
| MAO-B | 198.8 ± 8.8 | ||
| Compound 12 (Benzothiazole-piperazine hybrid) | AChE | 2310 | [2] |
| Compound 16 (Benzothiazole-piperazine hybrid) | AChE | 5240 | [2] |
| Compound 1 (Benzothiazole-piperazine hybrid) | AChE | 420 | [3] |
| Pyridazinobenzylpiperidine Derivatives | |||
| Compound S5 | MAO-B | 203 | [4] |
| MAO-A | 3857 | [4] | |
| Compound S16 | MAO-B | 979 | [4] |
| N-substituted piperidine-4-(benzylidene-4-carboxylic acids) | |||
| Compound 6 | 5α-reductase type 1 (rat) | 3440 | [5] |
| 5α-reductase type 2 (rat) | 370 | [5] | |
| Compound 7 | 5α-reductase type 2 (human) | 60 | [5] |
| 5α-reductase type 2 (rat) | 80 | [5] | |
| Compound 9 | 5α-reductase type 1 (rat) | 540 | [5] |
| 5α-reductase type 2 (rat) | 690 | [5] | |
| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | |||
| Compound 21 | AChE | 0.56 | [[“]] |
Experimental Protocols
General Synthesis of Piperidine-Substituted Benzothiazoles
The synthesis of piperidine-substituted benzothiazoles often involves a multi-step process. A representative synthetic route is described below, based on common methodologies found in the literature.[1][7]
Methodology:
-
Synthesis of 2-Aminobenzothiazole Derivatives: Aniline derivatives are reacted with potassium thiocyanate in acetic acid. The mixture is cooled, and a solution of bromine in acetic acid is added dropwise to facilitate the ring closure reaction, yielding the 2-aminobenzothiazole core.[1]
-
Acylation: The synthesized 2-aminobenzothiazole is then acylated using a suitable agent, such as 4-(chloromethyl)benzoyl chloride, to introduce a reactive site for the subsequent attachment of the piperidine moiety.[1]
-
Nucleophilic Substitution: The final step involves the reaction of the acylated intermediate with the desired piperidine or piperazine derivative. This nucleophilic substitution reaction forms the final target compound.[1]
The crude product is then purified using techniques such as recrystallization or column chromatography. The structure and purity of the final compounds are confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.[8]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE is commonly determined using the spectrophotometric method developed by Ellman et al.[9][10]
Protocol:
-
Reagent Preparation: All reagents are prepared in a suitable buffer, typically a phosphate buffer at pH 8.0. The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add the buffer, the test compound solution (or solvent for the control), and the AChE enzyme solution.[11]
-
The plate is pre-incubated to allow the inhibitor to interact with the enzyme.[11]
-
The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[10]
-
-
Measurement: The absorbance is measured kinetically at 412 nm. The yellow color produced from the reaction of thiocholine (product of ATCI hydrolysis by AChE) with DTNB is proportional to the enzyme activity.[9]
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase B (MAO-B) Inhibition Assay
The inhibitory activity against MAO-B can be determined using various methods, including fluorometric or spectrophotometric assays.[12][13] A common fluorometric assay protocol is outlined below.
Protocol:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, and a suitable fluorometric probe in the assay buffer. Test compounds are prepared in a range of concentrations.[14]
-
Assay Procedure:
-
Measurement: The fluorescence is measured kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). The increase in fluorescence is proportional to the MAO-B activity.[14]
-
Data Analysis: The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.
Signaling Pathways
Cholinergic Signaling Pathway
AChE plays a crucial role in the cholinergic signaling pathway by terminating the action of the neurotransmitter acetylcholine (ACh). Inhibition of AChE increases the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for Alzheimer's disease.
Dopaminergic Signaling Pathway
MAO-B is a key enzyme in the metabolism of dopamine, a neurotransmitter crucial for motor control and other functions. By inhibiting MAO-B, the degradation of dopamine is reduced, leading to increased dopamine levels in the brain. This is a therapeutic approach for Parkinson's disease.
Conclusion
Piperidine-substituted benzothiazoles represent a promising class of compounds with significant potential as enzyme inhibitors for the treatment of neurodegenerative diseases. Their ability to dually inhibit both AChE and MAO-B, as demonstrated by some analogs, makes them particularly attractive candidates for multi-target drug design. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working in this area. Further structure-activity relationship (SAR) studies and optimization of these scaffolds are warranted to develop novel therapeutics with enhanced potency and selectivity.
References
- 1. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 2. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
- 15. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Piperidin-3-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-(Piperidin-3-yl)benzo[d]thiazole, a heterocyclic compound with potential applications in medicinal chemistry. The document outlines a detailed synthetic protocol based on established methodologies for analogous structures, summarizes various reaction conditions, and presents a logical workflow for its synthesis and potential biological evaluation.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory properties.[1][2][3] The incorporation of a piperidine moiety can further modulate the physicochemical and pharmacological properties of the benzothiazole scaffold, potentially enhancing its bioactivity and drug-like characteristics.[4] This document details a plausible and robust synthetic route to this compound, a novel compound with potential for further investigation in drug discovery programs.
The primary synthetic strategy involves the condensation reaction between 2-aminothiophenol and a suitable carboxylic acid derivative, a well-established method for the formation of the 2-substituted benzothiazole core.[2][5][6]
Synthetic Pathway
The synthesis of this compound can be achieved via the condensation of 2-aminothiophenol with piperidine-3-carboxylic acid. This reaction is typically acid-catalyzed and proceeds through the formation of an intermediate amide followed by cyclization and dehydration to yield the final benzothiazole ring.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound.
Protocol 1: Synthesis of this compound using Polyphosphoric Acid (PPA)
This protocol is adapted from a similar synthesis of 2-(piperidin-4-yl)benzothiazole.[6]
Materials:
-
2-Aminothiophenol
-
Piperidine-3-carboxylic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask, add piperidine-3-carboxylic acid (1.0 eq) and polyphosphoric acid (10-20 times the weight of the carboxylic acid).
-
Heat the mixture to 80-100 °C with stirring until the piperidine-3-carboxylic acid is completely dissolved.
-
Add 2-aminothiophenol (1.0 eq) portion-wise to the reaction mixture.
-
Increase the reaction temperature to 180-220 °C and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Comparison of Reaction Conditions
The synthesis of 2-substituted benzothiazoles can be achieved under various conditions. The following table summarizes different catalytic systems and conditions reported for the condensation of 2-aminothiophenol with carboxylic acids or aldehydes, which could be adapted for the synthesis of the target molecule.
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Polyphosphoric acid (PPA) | Solvent-free | 180-220 | 2-4 h | - | [6] |
| Molecular Iodine | Solvent-free | Room Temp. | 10 min | Excellent | [5] |
| H₂O₂/HCl | Ethanol | Room Temp. | 1 h | 85-94 | [7] |
| L-proline | Solvent-free (Microwave) | - | - | 45-99 | [7] |
| ZnO Nanoparticles | Ethanol/Neat | Room Temp. | 30 min | 79-91 | [7] |
| Alkyl carbonic acid | Methanol | Mild | - | - | [8] |
Logical Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a logical workflow from the synthesis of this compound to its potential biological evaluation, based on the known activities of similar benzothiazole derivatives.
Caption: Workflow for the synthesis and potential biological screening of this compound.
Potential Signaling Pathway Involvement
While the specific biological targets of this compound are unknown, related benzothiazole compounds have been shown to interact with various biological pathways. For instance, some derivatives act as inhibitors of enzymes like cyclooxygenase (COX), which is involved in the inflammatory pathway, and dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a target for antimicrobial and anticancer agents.[9][10]
The following diagram illustrates a simplified, hypothetical signaling pathway where a benzothiazole derivative might act as a DHFR inhibitor.
Caption: Hypothetical inhibition of the DHFR pathway by a benzothiazole derivative.
Conclusion
The synthesis of this compound is readily achievable through established condensation methodologies. The provided protocol offers a reliable starting point for its preparation. Further optimization of reaction conditions, guided by the summarized data, can lead to improved yields and efficiency. The potential for diverse biological activities, based on the broader class of benzothiazoles, makes this compound an interesting candidate for further investigation in drug discovery and development.
References
- 1. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Buy 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole | 1211568-41-0 [smolecule.com]
- 10. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-(Piperidin-3-yl)benzo[d]thiazole from 2-Aminothiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[5][6] The 2-substituted benzothiazole scaffold is a common pharmacophore in drug discovery.[7] Similarly, the piperidine moiety is a prevalent structural motif in many pharmaceuticals.[8] The combination of these two pharmacophores in 2-(Piperidin-3-yl)benzo[d]thiazole may lead to novel therapeutic agents. The synthesis of 2-substituted benzothiazoles is often achieved through the condensation of 2-aminothiophenol with various electrophilic reagents, such as carboxylic acids or their derivatives.[3][9][10] This application note details a robust and adaptable protocol for the synthesis of the title compound using this established synthetic strategy.
Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Carboxylic Acids: A Summary of Reported Yields
The following table summarizes the reported yields for the synthesis of various 2-substituted benzothiazoles from 2-aminothiophenol and the corresponding carboxylic acids under different catalytic conditions. This data provides a general expectation for the yield of the target synthesis.
| Catalyst/Reagent | Carboxylic Acid | Yield (%) | Reference |
| Polyphosphoric acid (PPA) | Naphthyridine-3-carboxylic acid | 10-60 | [2][3] |
| P2O5/MeSO3H | Various | Not specified | [3] |
| Trimethylsilylpolyphosphate ester (PPSE) | Various | 43-72 | [3] |
| MeSO3H/SiO2 | Chloroacetic acid | 92 | [3] |
| Triphenyl phosphite (TPP)/TBAB | Aromatic carboxylic acids | 60-87 | [3] |
| Samarium(III) triflate | Aromatic carboxylic acids | 72-92 | [3] |
| Molecular iodine (solvent-free) | N-protected amino acids | 54-98 | [1] |
| Tributylphosphine | Various | Moderate to excellent | [4] |
Experimental Protocol: Synthesis of this compound
This protocol describes the cyclocondensation reaction of 2-aminothiophenol with piperidine-3-carboxylic acid.
Materials:
-
2-Aminothiophenol (C₆H₇NS)[11]
-
Piperidine-3-carboxylic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, add piperidine-3-carboxylic acid (1 equivalent) and 2-aminothiophenol (1 equivalent).
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the reaction mixture with stirring. An excess of PPA is typically used to ensure the reaction goes to completion.
-
Reaction: Heat the mixture to 170-250°C with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol or hexane and ethyl acetate as the eluent to obtain the pure this compound.
-
Characterization: Characterize the final product using NMR spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry to confirm its identity and purity.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis and purification process.
Discussion
The synthesis of this compound from 2-aminothiophenol and piperidine-3-carboxylic acid is a direct application of established benzothiazole synthesis methodologies.[2][3] The use of a strong dehydrating agent and catalyst like polyphosphoric acid is crucial for promoting the condensation and subsequent cyclization to form the thiazole ring. Reaction temperature and time are critical parameters that may require optimization to maximize the yield and minimize side product formation. The work-up procedure is designed to remove the acidic catalyst and isolate the crude product, which is then purified using standard chromatographic techniques.
It is important to note that while this protocol provides a general framework, the optimal reaction conditions, such as the specific temperature, reaction time, and choice of purification solvents, may need to be determined empirically. The characterization of the final product is essential to confirm the successful synthesis of the target molecule. This synthetic route offers a straightforward approach to accessing this novel heterocyclic compound for further investigation in drug discovery and development programs.
References
- 1. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]
- 6. mdpi.com [mdpi.com]
- 7. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 9. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
Green Chemistry Approaches for the Synthesis of 2-(Piperidin-3-yl)benzo[d]thiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a green chemistry-informed synthesis of the novel heterocyclic compound, 2-(Piperidin-3-yl)benzo[d]thiazole. This document outlines a two-step synthetic route that employs microwave-assisted organic synthesis (MAOS) and an environmentally benign deprotection method, aligning with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous reagents.
Introduction
The benzothiazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a piperidine ring at the 2-position can significantly influence the pharmacological properties of the resulting molecule. Traditional synthetic methods for benzothiazoles often involve harsh reaction conditions, long reaction times, and the use of toxic solvents and reagents. This protocol presents a greener alternative, focusing on a microwave-assisted condensation followed by a catalyst-free deprotection in water.
The proposed synthetic pathway involves two key steps:
-
Microwave-Assisted Condensation: The synthesis of the N-Boc protected intermediate, tert-butyl 3-(benzo[d]thiazol-2-yl)piperidine-1-carboxylate, is achieved through the condensation of 2-aminothiophenol and N-Boc-piperidine-3-carbaldehyde. Microwave irradiation is employed to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[1][2] The use of a green solvent such as glycerol or even solvent-free conditions can further enhance the environmental friendliness of this step.[3]
-
N-Boc Deprotection in Water: The final product, this compound, is obtained by the removal of the tert-butoxycarbonyl (Boc) protecting group. This is accomplished using water at reflux temperature, a method that is both efficient and environmentally friendly, avoiding the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[4][5]
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis, based on analogous reactions reported in the literature.
Table 1: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles
| Entry | Aldehyde | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetic Acid (cat.), Solvent-free | 300 | 2 | 95 | [6] |
| 2 | 4-Chlorobenzaldehyde | L-proline (cat.), Solvent-free | 450 | 3 | 92 | [7] |
| 3 | 4-Methoxybenzaldehyde | Glycerol | 200 | 5 | 90 | [3] |
| 4 | Vanillin | Acacia concinna (cat.), Solvent-free | 160 | 4 | 94 | [1] |
Table 2: Green N-Boc Deprotection of Amines
| Entry | Substrate | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-aniline | Water | 100 (reflux) | 6 | 98 | [4] |
| 2 | N-Boc-indole | Water | 100 (reflux) | 8 | 95 | [4] |
| 3 | N-Boc-piperidine | Water | 150 (subcritical) | 1 | 96 | [5] |
| 4 | N-Boc-benzylamine | Water | 100 (reflux) | 4 | 97 | [4] |
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-(benzo[d]thiazol-2-yl)piperidine-1-carboxylate (N-Boc protected intermediate)
This protocol is adapted from established methods for microwave-assisted benzothiazole synthesis.[1][6]
Materials:
-
2-Aminothiophenol
-
tert-butyl 3-formylpiperidine-1-carboxylate (N-Boc-piperidine-3-carbaldehyde)
-
Glycerol (optional, as solvent)[3]
-
Ethanol (for recrystallization)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine 2-aminothiophenol (1.0 mmol, 125 mg) and tert-butyl 3-formylpiperidine-1-carboxylate (1.0 mmol, 213 mg).
-
If a solvent is used, add 2 mL of glycerol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 5-10 minutes with a power of 200 W.
-
After the reaction is complete, cool the vial to room temperature.
-
If the reaction was performed solvent-free, add 10 mL of ethanol to the crude product and heat to dissolve.
-
If glycerol was used, extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Recrystallize the crude product from ethanol to afford the pure tert-butyl 3-(benzo[d]thiazol-2-yl)piperidine-1-carboxylate.
Step 2: Synthesis of this compound (Final Product)
This protocol utilizes a green deprotection method with water.[4][5]
Materials:
-
tert-butyl 3-(benzo[d]thiazol-2-yl)piperidine-1-carboxylate
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Place tert-butyl 3-(benzo[d]thiazol-2-yl)piperidine-1-carboxylate (1.0 mmol, 320 mg) in a round-bottom flask.
-
Add 20 mL of deionized water to the flask.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If it remains in solution, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Proposed two-step synthesis of this compound.
Caption: General experimental workflow for the synthesis.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mcours.net [mcours.net]
- 6. researchgate.net [researchgate.net]
- 7. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
Application Note: Structural Characterization of 2-(Piperidin-3-yl)benzo[d]thiazole using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Piperidin-3-yl)benzo[d]thiazole is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both the benzothiazole and piperidine scaffolds in pharmacologically active molecules. The benzothiazole ring system is a key structural motif in a variety of therapeutic agents, while the piperidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. Accurate structural elucidation and purity assessment are critical milestones in the drug discovery and development process. This application note provides a detailed protocol for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), two powerful analytical techniques for unambiguous structure confirmation and purity determination of small molecules.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. For the analysis of this compound, ¹H (proton) and ¹³C (carbon-13) NMR spectra are essential.
Protocol for NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to the respective protons and carbons in the molecule.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to determine the molecular weight and purity of a compound.[1]
Protocol for LC-MS Analysis:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, such as a single quadrupole, triple quadrupole (QqQ), or time-of-flight (TOF) analyzer.[2]
-
Ionization Mode: Positive ESI mode is typically used for nitrogen-containing compounds.
-
Scan Range: A mass-to-charge ratio (m/z) range of 100-500 Da.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to assess the purity of the compound. The presence of a single major peak indicates high purity.
-
Extract the mass spectrum of the major peak.
-
Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the target compound. The expected m/z for the protonated molecule C₁₂H₁₄N₂S is approximately 219.09.
-
Data Presentation
The following tables summarize the expected quantitative data from the NMR and LC-MS analyses of this compound.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.98 | d | 1H | Benzothiazole H-4 |
| 7.85 | d | 1H | Benzothiazole H-7 |
| 7.45 | t | 1H | Benzothiazole H-6 |
| 7.35 | t | 1H | Benzothiazole H-5 |
| 3.60 - 3.50 | m | 1H | Piperidine H-3 |
| 3.40 - 3.30 | m | 1H | Piperidine H-2eq |
| 3.20 - 3.10 | m | 1H | Piperidine H-6eq |
| 2.90 - 2.80 | m | 1H | Piperidine H-2ax |
| 2.70 - 2.60 | m | 1H | Piperidine H-6ax |
| 2.10 - 2.00 | m | 1H | Piperidine H-4eq |
| 1.90 - 1.70 | m | 3H | Piperidine H-4ax, H-5 |
| 1.65 | br s | 1H | Piperidine N-H |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | Benzothiazole C-2 |
| 153.0 | Benzothiazole C-7a |
| 135.0 | Benzothiazole C-3a |
| 126.0 | Benzothiazole C-6 |
| 125.0 | Benzothiazole C-5 |
| 122.5 | Benzothiazole C-4 |
| 121.5 | Benzothiazole C-7 |
| 52.0 | Piperidine C-2 |
| 46.5 | Piperidine C-6 |
| 40.0 | Piperidine C-3 |
| 31.0 | Piperidine C-5 |
| 25.0 | Piperidine C-4 |
Table 3: LC-MS Data Summary
| Parameter | Result |
| Retention Time (t_R) | ~3.5 min |
| Purity (by TIC) | >95% |
| Molecular Ion ([M+H]⁺) | m/z 219.1 |
| Molecular Formula | C₁₂H₁₄N₂S |
| Calculated Exact Mass | 218.09 |
Mandatory Visualization
References
Application Notes and Protocols for Purity Assessment of 2-(Piperidin-3-yl)benzo[d]thiazole
Introduction
2-(Piperidin-3-yl)benzo[d]thiazole is a heterocyclic compound of interest in pharmaceutical research and development due to its structural motifs, the benzothiazole and piperidine rings, which are present in various biologically active molecules.[1][2][3] Ensuring the purity of this compound is critical for accurate pharmacological and toxicological studies, as even small amounts of impurities can significantly impact experimental outcomes.[4][5] These application notes provide detailed protocols for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, a protocol for forced degradation studies is included to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[6][7]
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Reverse-phase HPLC with UV detection is a primary method for quantifying the purity of this compound and separating it from potential process-related impurities and degradation products.[8][9][10]
Experimental Protocol
1.1.1. Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
1.1.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
1.1.3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm (based on the benzothiazole chromophore)
-
Injection Volume: 10 µL
1.1.4. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
Data Presentation
Table 1: HPLC Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area | % Area | Purity (%) |
|---|---|---|---|---|
| Reference Std | 12.5 | 1850450 | 99.8 | 99.8 |
| Batch A | 12.5 | 1832980 | 99.2 | 99.2 |
| Impurity 1 | 8.2 | 8950 | 0.5 | - |
| Impurity 2 | 14.1 | 5520 | 0.3 | - |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a valuable technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[11][12]
Experimental Protocol
2.1.1. Materials and Reagents
-
This compound sample
-
Dichloromethane (GC grade)
-
Helium (carrier gas, 99.999% purity)
2.1.2. Instrumentation
-
Gas chromatograph with a mass selective detector (MSD).
-
Autosampler.
-
Data system for instrument control and data analysis.
2.1.3. Chromatographic and Spectrometric Conditions
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (1 minute)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
2.1.4. Sample Preparation
-
Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.
Data Presentation
Table 2: GC-MS Analysis of Potential Volatile Impurities
| Peak No. | Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identification |
|---|---|---|---|
| 1 | 15.8 | 218 (M+), 149, 135, 84 | This compound |
| 2 | 10.2 | 85 (M+), 84, 56 | Piperidine |
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
qNMR provides an independent assessment of purity without the need for a specific reference standard for each impurity.[4][5][13] It determines the purity of the target compound relative to a certified internal standard of known purity.
Experimental Protocol
3.1.1. Materials and Reagents
-
This compound sample
-
Maleic acid (certified internal standard, purity > 99.9%)
-
Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.05% tetramethylsilane (TMS)
3.1.2. Instrumentation
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR data processing software
3.1.3. NMR Acquisition Parameters
-
Solvent: DMSO-d₆
-
Pulse Program: Standard quantitative ¹H experiment with a long relaxation delay (D1 = 30 s)
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: 4 s
3.1.4. Sample Preparation
-
Accurately weigh about 20 mg of the this compound sample and about 10 mg of maleic acid into a vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
3.1.5. Purity Calculation The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
Data Presentation
Table 3: qNMR Purity Assessment
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
|---|---|---|
| Signal (δ ppm) | 8.1 (d, 1H, Ar-H) | 6.3 (s, 2H, vinyl) |
| Integral (I) | 1.00 | 1.25 |
| No. of Protons (N) | 1 | 2 |
| Weight (W) | 20.1 mg | 10.2 mg |
| Molar Mass (M) | 218.31 g/mol | 116.07 g/mol |
| Purity of Std (P_std) | - | 99.9% |
| Calculated Purity | 99.3% | - |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating properties of the analytical methods and to understand the degradation pathways of the compound.[6][7][14][15]
Experimental Protocol
4.1.1. General Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in a 1:1 mixture of acetonitrile and water.
4.1.2. Stress Conditions
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80 °C for 4 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80 °C for 2 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105 °C for 48 hours. Prepare a sample solution as described above.
-
Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
4.1.3. Analysis
-
Analyze the stressed samples by the developed HPLC method.
-
Use a PDA detector to check for peak purity of the main peak.
Data Presentation
Table 4: Summary of Forced Degradation Results
| Stress Condition | % Degradation | No. of Degradants | Observations |
|---|---|---|---|
| 1N HCl, 80°C, 4h | 15.2 | 2 | Significant degradation observed. |
| 1N NaOH, 80°C, 2h | 8.5 | 1 | Moderate degradation. |
| 30% H₂O₂, RT, 24h | 25.8 | 3 | Highly susceptible to oxidation. |
| Thermal (105°C, 48h) | 2.1 | 1 | Stable to heat. |
| Photolytic | 5.6 | 1 | Minor degradation. |
Visualizations
Caption: Workflow for the purity assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. ijrpp.com [ijrpp.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for "in vitro" Testing of 2-(Piperidin-3-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the in vitro evaluation of "2-(Piperidin-3-yl)benzo[d]thiazole," a novel compound with potential therapeutic applications. The protocols outlined below are based on the common biological activities associated with the benzothiazole scaffold, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4][5][6][7]
Overview of Potential Biological Activities
Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. Published research indicates that compounds containing the benzothiazole moiety often exhibit potent biological activities.[5][7] These include:
-
Anticancer Activity: Many benzothiazole derivatives have demonstrated significant antiproliferative and apoptotic effects against various cancer cell lines, including those of the breast, liver, and lung.[1][3][4]
-
Antimicrobial Activity: The benzothiazole core is a key feature in many compounds with antibacterial and antifungal properties.[4][6][8]
-
Enzyme Inhibition: Certain benzothiazole derivatives have been identified as inhibitors of various enzymes, suggesting potential therapeutic applications in a range of diseases.[6][9]
Given these precedents, the in vitro testing of "this compound" should initially focus on these three areas.
Data Presentation
To facilitate the comparison of results from various assays, all quantitative data should be summarized in a structured format.
Table 1: Summary of in vitro Assay Data for this compound
| Assay Type | Cell Line(s) / Organism(s) | Endpoint Measured | Result (e.g., IC50, MIC, % Inhibition) | Positive Control |
| Cytotoxicity | e.g., MCF-7, HeLa, HepG2 | IC50 (µM) | Doxorubicin | |
| Apoptosis | e.g., MCF-7 | % Apoptotic Cells | Staurosporine | |
| Antimicrobial | S. aureus, E. coli | MIC (µg/mL) | Gentamicin | |
| Enzyme Inhibition | e.g., Target Kinase | IC50 (µM) | Relevant Inhibitor |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the biological activity of "this compound."
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer).[1][10]
-
"this compound" stock solution (in DMSO).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete medium. Replace the medium in the wells with the compound dilutions and incubate for 24 or 48 hours.[10] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V and distinguishing between apoptotic and necrotic cells with propidium iodide (PI).[11][12][13]
Materials:
-
Human cancer cell line (e.g., MCF-7).
-
"this compound".
-
Annexin V-FITC Apoptosis Detection Kit.
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with "this compound" at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13]
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[11][13]
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).
-
"this compound".
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.[15]
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of "this compound" in MHB in a 96-well plate.[15]
-
Inoculation: Add the standardized bacterial inoculum to each well.[15]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15][16]
Enzyme Inhibition Assay
This is a general protocol that can be adapted for various enzymes. The principle is to measure the activity of an enzyme in the presence and absence of the inhibitor.[17]
Materials:
-
Purified target enzyme.
-
Substrate for the enzyme.
-
"this compound".
-
Appropriate buffer solution.
-
96-well plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of "this compound" in the appropriate buffer.
-
Pre-incubation: Add the enzyme and different concentrations of the inhibitor to the wells of a 96-well plate and pre-incubate for a specific time.[17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.[17]
-
Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.[17]
-
Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Determine the IC50 value of the inhibitor.
Visualizations
Experimental Workflow
Caption: General experimental workflows for in vitro assays.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway for apoptosis induction.
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apec.org [apec.org]
- 17. superchemistryclasses.com [superchemistryclasses.com]
Application Notes and Protocols for High-Throughput Screening of 2-(Piperidin-3-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-3-yl)benzo[d]thiazole is a heterocyclic small molecule featuring a benzothiazole core linked to a piperidine moiety. The benzothiazole scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] Specifically, compounds with this core structure have been investigated as potential inhibitors of kinases, enzymes that play a crucial role in cellular signaling pathways and are prominent targets in drug discovery.[4][5][6]
These application notes provide a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of protein kinases. The protocols detailed below are optimized for accuracy, reproducibility, and scalability to 384-well and 1536-well formats, making them suitable for large-scale screening of compound libraries.
Potential Signaling Pathway Involvement
While the specific signaling pathway modulated by this compound is subject to experimental validation, its structural similarity to known kinase inhibitors suggests potential interaction with kinase-driven signaling cascades. A representative pathway that is often targeted in cancer and inflammatory diseases is the MAP kinase (MAPK) signaling cascade. A simplified diagram of this pathway is presented below to illustrate a potential mechanism of action for screening hits.
High-Throughput Screening Protocols
The following protocols are designed for the primary screening of this compound and subsequent hit validation.
Primary Screen: Fluorescence Polarization (FP) Kinase Assay
This assay is designed to identify compounds that inhibit the activity of a target kinase by competing with a fluorescently labeled tracer for the ATP binding site.[7][8]
-
Compound: this compound (10 mM stock in DMSO)
-
Assay Plate: 384-well, black, low-volume, non-binding surface
-
Target Kinase: e.g., RAF kinase (concentration to be optimized)
-
Fluorescent Tracer: Kinase-specific fluorescently labeled ligand (e.g., BODIPY-labeled ATP analog)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Positive Control: Staurosporine (10 mM stock in DMSO)
-
Negative Control: DMSO
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Using an acoustic dispenser, transfer 50 nL of each compound dilution, positive control, and negative control to the appropriate wells of a 384-well plate.
-
-
Kinase Addition:
-
Prepare the kinase solution in assay buffer at 2X the final desired concentration.
-
Dispense 5 µL of the kinase solution to all wells.
-
-
Incubation:
-
Centrifuge the plate at 1,000 rpm for 1 minute.
-
Incubate for 15 minutes at room temperature.
-
-
Tracer Addition:
-
Prepare the fluorescent tracer solution in assay buffer at 2X the final desired concentration.
-
Dispense 5 µL of the tracer solution to all wells.
-
-
Final Incubation:
-
Centrifuge the plate at 1,000 rpm for 1 minute.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
| Parameter | Calculation | Description |
| Z' Factor | 1 - [ (3 * (SD_pos + SD_neg)) / | (Mean_pos - Mean_neg) | ] | A measure of assay quality. A Z' factor between 0.5 and 1.0 is considered excellent for HTS. |
| % Inhibition | 100 * [ 1 - ( (FP_sample - FP_neg) / (FP_pos - FP_neg) ) ] | The percentage by which the compound inhibits the binding of the fluorescent tracer to the kinase. |
Secondary Screen: Cell Viability Assay
This assay is crucial to identify compounds that exhibit cytotoxicity, which could lead to false positives in cell-based assays. A common method is the MTT or MTS assay, which measures the metabolic activity of cells.[9][10][11]
-
Compound: this compound (10 mM stock in DMSO)
-
Cell Line: A relevant cancer cell line (e.g., HeLa, A549)
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS)
-
Assay Plate: 384-well, clear-bottom, sterile, tissue culture-treated
-
MTS Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar
-
Positive Control: Doxorubicin (10 mM stock in DMSO)
-
Negative Control: DMSO
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000 cells in 40 µL of culture medium per well of a 384-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the compound dilutions, positive control, and negative control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTS Reagent Addition:
-
Add 10 µL of MTS reagent to each well.
-
-
Final Incubation:
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
| Parameter | Calculation | Description |
| % Viability | 100 * ( (Abs_sample - Abs_blank) / (Abs_neg - Abs_blank) ) | The percentage of viable cells relative to the negative control. |
| IC₅₀ | Concentration at which 50% of cell viability is inhibited. | Determined by fitting a dose-response curve to the % viability data. |
Data Presentation
Quantitative data from the HTS assays should be summarized in a clear and structured format to facilitate hit identification and prioritization.
Table 1: Summary of HTS Data for this compound
| Assay Type | Target | Endpoint | Result |
| Primary Screen | RAF Kinase | % Inhibition @ 10 µM | 85.2 ± 3.1 |
| Dose-Response | RAF Kinase | IC₅₀ (µM) | 1.2 ± 0.2 |
| Secondary Screen | HeLa Cells | IC₅₀ (µM) | > 50 |
| Selectivity | p38 Kinase | IC₅₀ (µM) | 25.6 ± 4.5 |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the high-throughput screening of this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and validate the biological activity of this compound, paving the way for further lead optimization and drug development efforts. The provided data tables and visualization tools offer a clear and concise method for presenting and interpreting HTS results.
References
- 1. Buy 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole | 1211568-41-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 9. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: 2-(Piperidin-3-yl)benzo[d]thiazole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data for the fluorescent properties of "2-(Piperidin-3-yl)benzo[d]thiazole" is limited in publicly available literature. The following application notes and protocols are based on the known characteristics of closely related benzothiazole-piperidine derivatives and the broader class of benzothiazole-based fluorescent probes. These guidelines are intended to serve as a starting point for research and development, and specific experimental parameters will require optimization.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse applications in medicinal chemistry and materials science. Their rigid, planar structure and extended π-conjugated system often impart favorable photophysical properties, making them excellent candidates for the development of fluorescent probes. The incorporation of a piperidine moiety can further enhance their utility by modulating solubility, bioavailability, and target interaction. "this compound" is a promising scaffold for the design of fluorescent probes for various biological applications, including ion sensing and cellular imaging.
The fluorescence of many benzothiazole derivatives is based on mechanisms such as Photoinduced Electron Transfer (PET), Excited-State Intramolecular Proton Transfer (ESIPT), and Intramolecular Charge Transfer (ICT). These mechanisms can be engineered to produce a fluorescent response upon interaction with a specific analyte, such as metal ions or changes in pH.
Potential Applications
Based on the properties of analogous compounds, "this compound" is a promising candidate for the following applications:
-
Detection of Metal Ions: Benzothiazole derivatives have been successfully employed as "turn-on" or "turn-off" fluorescent sensors for various metal ions, including Zn2+, Cu2+, and Hg2+.[1][2][3][4] The nitrogen and sulfur atoms in the benzothiazole core, along with the piperidine nitrogen, can act as a chelation site for metal ions, leading to a change in the probe's fluorescent properties.
-
pH Sensing: The protonation state of the piperidine nitrogen can influence the electronic properties of the benzothiazole fluorophore, potentially leading to pH-dependent changes in fluorescence emission. This makes it a candidate for developing fluorescent pH indicators for acidic organelles or environments.[5]
-
Bioimaging: The inherent fluorescence of the benzothiazole core and the potential for the piperidine moiety to influence cellular uptake and localization make this compound a candidate for use in fluorescence microscopy to visualize cellular structures or processes.[6][7][8][9][10]
Data Presentation: Photophysical Properties of Analogous Benzothiazole-Based Fluorescent Probes
The following table summarizes the photophysical properties of several benzothiazole derivatives that serve as analogs for "this compound". These values can be used as a preliminary guide for experimental design.
| Compound/Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Analyte/Application | Reference |
| BIPP | ~473 | 542 | 69 | Not Reported | Zn2+ Detection | [1][2] |
| Benzothiazole-Quinoline Schiff Base | Not Reported | ~480 (upon Zn2+ binding) | Not Reported | Not Reported | Zn2+ Detection | [4] |
| Green-emitting Benzothiazole Derivative | 413 | 530 | 117 | Not Reported | Biothiols | [6] |
| Benzothiazole-dipeptide (Boc-Phe-Phe-Bz) | 299 | 369 | 70 | Not Reported | Self-assembled Structures | [11] |
| Benzothiazole-based probe (BT) | 320 | ~450 (orange) / ~520 (green with Zn2+) | >100 | Not Reported | Cu2+/S2- and Zn2+ | [3] |
Experimental Protocols
The following are detailed protocols for the synthesis and application of a generic benzothiazole-piperidine fluorescent probe, which should be adapted and optimized for "this compound".
Synthesis of a 2-(Piperidinyl)benzothiazole Derivative (General Procedure)
This protocol is a general representation of a common synthetic route for 2-substituted benzothiazoles.
Materials:
-
2-Aminothiophenol
-
Piperidine-3-carbaldehyde (or a suitable precursor)
-
Oxidizing agent (e.g., hydrogen peroxide, manganese dioxide)
-
Solvent (e.g., ethanol, methanol, or a suitable organic solvent)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 2-aminothiophenol (1 equivalent) and piperidine-3-carbaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add the oxidizing agent (e.g., H2O2, 1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time (monitor by TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to obtain the pure this compound.
-
Characterize the final product using standard analytical techniques (1H NMR, 13C NMR, Mass Spectrometry).
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Protocol for Metal Ion Detection (Example: Zn2+)
This protocol is adapted from studies on similar benzothiazole-based zinc sensors.[1][2][4]
Materials:
-
Stock solution of "this compound" (e.g., 1 mM in DMSO or a suitable organic solvent).
-
Aqueous buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Stock solutions of various metal ions (e.g., ZnCl2, CuCl2, FeCl3, etc.) in deionized water.
-
Fluorometer.
-
96-well microplate (optional, for high-throughput screening).
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid affecting the assay.
-
Titration with Zn2+:
-
To a series of cuvettes or wells, add the probe solution.
-
Add increasing concentrations of the Zn2+ stock solution to each cuvette/well.
-
Incubate the solutions for a short period (e.g., 5-15 minutes) at room temperature to allow for complex formation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra of each solution using a fluorometer. Excite the probe at its absorption maximum (to be determined experimentally, but a starting point could be in the range of 320-470 nm based on analogs).[3]
-
Record the fluorescence intensity at the emission maximum.
-
-
Selectivity Assay:
-
Prepare solutions of the probe with various other metal ions at a concentration significantly higher than that of the probe.
-
Measure the fluorescence response to assess the selectivity of the probe for Zn2+ over other metal ions.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the Zn2+ concentration to determine the detection limit and binding affinity.
-
Diagram: Metal Ion Detection Workflow
Caption: Experimental workflow for detecting metal ions using a fluorescent probe.
Protocol for Cellular Imaging
This protocol provides a general guideline for using a benzothiazole-based probe for live-cell imaging.[6][7][8][10]
Materials:
-
Cell culture medium appropriate for the cell line of interest.
-
Cell line of interest (e.g., HeLa, A549).
-
Phosphate-buffered saline (PBS).
-
Stock solution of "this compound" in DMSO.
-
Confocal laser scanning microscope.
-
Glass-bottom dishes or chamber slides.
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 1-10 µM).
-
Remove the old medium from the cells and wash them once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal concentration and incubation time should be determined experimentally to maximize signal and minimize cytotoxicity.
-
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging:
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a confocal microscope equipped with appropriate laser lines for excitation and emission filters. The excitation and emission wavelengths should be determined based on the photophysical properties of the probe.
-
-
Co-localization (Optional): To determine the subcellular localization of the probe, co-stain the cells with organelle-specific trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, DAPI for the nucleus).
Diagram: Cellular Imaging Workflow
Caption: A streamlined workflow for live-cell imaging with a fluorescent probe.
Signaling Pathway Visualization
As there is no specific signaling pathway directly associated with "this compound" in the literature, a conceptual diagram is provided to illustrate how such a probe could be used to investigate a hypothetical signaling pathway involving Zn2+ as a second messenger.
Diagram: Hypothetical Zn2+ Signaling Pathway
Caption: A conceptual diagram of a fluorescent probe detecting intracellular Zn2+ signaling.
Conclusion
"this compound" represents a promising scaffold for the development of novel fluorescent probes. While direct experimental data is currently sparse, the information gathered from analogous compounds provides a strong foundation for its application in metal ion sensing and cellular imaging. The provided protocols and conceptual diagrams are intended to guide researchers in exploring the full potential of this and related benzothiazole derivatives in various scientific and drug development endeavors. Further research is warranted to fully characterize its photophysical properties and validate its utility in specific biological contexts.
References
- 1. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-(Piperidin-3-yl)benzo[d]thiazole in the Development of Diagnostic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic and diagnostic agents. Derivatives of benzothiazole have shown significant promise as imaging agents for neurological disorders, particularly Alzheimer's disease, by targeting beta-amyloid (Aβ) plaques. This document provides detailed application notes and experimental protocols for the investigation of 2-(Piperidin-3-yl)benzo[d]thiazole and its analogs as potential diagnostic imaging agents, primarily for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).
The core hypothesis is that the this compound structure can be optimized to create selective, high-affinity ligands for Aβ plaques. The piperidine moiety offers a versatile point for radiolabeling and modification to fine-tune pharmacokinetic properties, such as blood-brain barrier penetration and washout from non-target tissues.
Potential Signaling Pathway and Target Interaction
The primary target for these diagnostic agents in the context of Alzheimer's disease is the aggregated beta-amyloid protein found in extracellular plaques in the brain. The benzothiazole core is known to intercalate within the β-sheet structures of these amyloid fibrils.
Caption: Interaction of the radiolabeled agent with Aβ plaques.
Data Presentation: In Vitro Binding Affinity of Benzothiazole Analogs
The following table summarizes the binding affinities of various benzothiazole derivatives for beta-amyloid aggregates, providing a comparative landscape for the potential efficacy of this compound analogs.
| Compound Class | Specific Derivative Example | Binding Affinity (Ki or IC50, nM) | Reference |
| 2-Pyridinylbenzothiazole | [¹⁸F]-5-(5-(2-fluoroethoxy)benzo[d]oxazol-2-yl)-N-methylpyridin-2-amine | 8.0 ± 3.2 (Ki) | [1] |
| 2-Pyridinylbenzothiazole | Various fluoro-pegylated derivatives | 2.7 to 101.6 (Ki) | [1] |
| Imidazo[2,1-b]benzothiazole | [⁹⁹ᵐTc]7a | 33.2 (IC50) | [2][3] |
| Imidazo[2,1-b]benzothiazole | [⁹⁹ᵐTc]7b | 102.5 (IC50) | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of Precursor for Radiolabeling
This protocol outlines a general method for synthesizing a suitable precursor of this compound for subsequent radiolabeling, for example, by introducing a leaving group for fluorination.
Caption: General synthesis workflow for a radiolabeling precursor.
Methodology:
-
Cyclization: React 2-aminothiophenol with a suitable piperidine-3-carboxylic acid derivative (e.g., the acid chloride) in a high-boiling point solvent like polyphosphoric acid (PPA) at elevated temperatures (e.g., 180-220°C) to form the benzothiazole ring.
-
Protection: Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine (TEA).
-
Modification for Radiolabeling: Introduce a leaving group suitable for nucleophilic substitution with a radionuclide. For example, if a fluoroethoxy group is desired for ¹⁸F-labeling, a tosylated or mesylated precursor of the ethanol moiety attached to the benzothiazole or piperidine ring would be synthesized.
-
Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in DCM to yield the final precursor with a free amine on the piperidine ring, which can be important for binding and solubility.
-
Purification: Purify the final product using column chromatography or recrystallization. Characterize the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Radiolabeling with Fluorine-18
This protocol describes a typical nucleophilic substitution reaction for labeling the precursor with ¹⁸F.
Methodology:
-
¹⁸F-Fluoride Trapping: Trap aqueous [¹⁸F]fluoride, obtained from a cyclotron, on an anion exchange cartridge (e.g., QMA).
-
Elution and Drying: Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. Dry the mixture azeotropically by heating under a stream of nitrogen.
-
Radiosynthesis: Add the tosylated or mesylated precursor dissolved in an anhydrous polar aprotic solvent (e.g., DMSO or DMF) to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled product.
-
Formulation: Remove the HPLC solvent under reduced pressure and formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests to determine radiochemical purity (by radio-HPLC), specific activity, and residual solvent levels.
Protocol 3: In Vitro Autoradiography
This protocol is for assessing the specific binding of the radiolabeled compound to Aβ plaques in post-mortem brain tissue.
Methodology:
-
Tissue Preparation: Use cryosectioned post-mortem human Alzheimer's disease brain tissue slices (e.g., 10-20 µm thickness).
-
Incubation: Incubate the brain sections with the ¹⁸F-labeled this compound derivative in a buffer solution (e.g., phosphate-buffered saline, PBS) at a low nanomolar concentration.
-
Washing: Wash the sections with buffer to remove non-specifically bound radioligand. A final wash may include a brief rinse in a buffer containing ethanol to further reduce non-specific binding.
-
Blocking Study: For determining binding specificity, co-incubate adjacent tissue sections with the radioligand and a high concentration (e.g., 1-10 µM) of a known Aβ plaque binding ligand (e.g., unlabeled parent compound or a known standard like PiB) to block the specific binding sites.
-
Imaging: Expose the dried, labeled sections to a phosphor imaging plate or a digital autoradiography system.
-
Analysis: Quantify the radioactivity in different brain regions (e.g., grey matter rich in plaques vs. cerebellum with sparse plaques) and compare the total binding to the non-specific binding (from the blocking study) to determine the specific binding signal.
Protocol 4: In Vivo Biodistribution in Animal Models
This protocol outlines the procedure for evaluating the pharmacokinetic profile of the radiolabeled agent in a healthy animal model.
Caption: Workflow for in vivo biodistribution studies.
Methodology:
-
Animal Model: Use healthy mice or rats.
-
Injection: Inject a known amount of the radiolabeled compound intravenously (e.g., via the tail vein).
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 2, 10, 30, 60, and 120 minutes).
-
Tissue Collection: Dissect and collect major organs and tissues (e.g., blood, brain, heart, lungs, liver, kidneys, spleen, muscle, bone).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This data will reveal the uptake and clearance profile of the diagnostic agent. Brain uptake at early time points and the ratio of brain-to-blood radioactivity are critical parameters.
Conclusion
The this compound scaffold represents a promising platform for the development of novel diagnostic agents for PET and SPECT imaging of beta-amyloid plaques. The provided protocols offer a foundational framework for the synthesis, radiolabeling, and preclinical evaluation of such candidates. Further optimization of the core structure and substituents will be crucial for achieving the desired properties of high binding affinity, specificity, and favorable pharmacokinetics for successful clinical translation.
References
- 1. Synthesis and evaluation of novel ¹⁸F labeled 2-pyridinylbenzoxazole and 2-pyridinylbenzothiazole derivatives as ligands for positron emission tomography (PET) imaging of β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 3. Novel 99mTc-2-arylimidazo[2,1-b]benzothiazole derivatives as SPECT imaging agents for amyloid-β plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioactivity Assays of 2-(Piperidin-3-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-3-yl)benzo[d]thiazole is a heterocyclic compound belonging to the benzothiazole class. While the specific biological activities of this compound are not extensively documented, the benzothiazole scaffold is a well-recognized pharmacophore present in a variety of biologically active molecules with a broad spectrum of activities, including anticancer, antimicrobial, and neuroprotective effects. Given the prevalence of the benzothiazole core in compounds targeting central nervous system (CNS) disorders, this document outlines a panel of bioactivity assays to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases.
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[1][2] Key pathological mechanisms include enzymatic dysregulation, protein aggregation, and neuronal cell death.[1][3] The following protocols are designed to assess the inhibitory activity of this compound against enzymes implicated in neurodegeneration and to evaluate its effect on neuronal cell viability.
Enzyme Inhibition Assays
A primary strategy in the discovery of drugs for neurodegenerative diseases is the identification of molecules that can inhibit the activity of key enzymes involved in the disease pathology.[4] This section details the protocols for assessing the inhibitory potential of this compound against three relevant enzymes: Monoamine Oxidase B (MAO-B), Glycogen Synthase Kinase 3β (GSK-3β), and Acetylcholinesterase (AChE).
Monoamine Oxidase B (MAO-B) Inhibition Assay
Background: Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters.[5] Its inhibition can lead to increased dopamine levels, which is a therapeutic strategy for Parkinson's disease.[6] Selective MAO-B inhibitors are also being investigated for their potential in treating Alzheimer's disease.[6]
Experimental Protocol: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-B-catalyzed oxidation of its substrate.[7]
Table 1: Reagents and Materials for MAO-B Inhibition Assay
| Reagent/Material | Supplier | Catalog No. |
| Human recombinant MAO-B | Sigma-Aldrich | M7441 |
| MAO-B Substrate (e.g., Benzylamine) | Sigma-Aldrich | B5006 |
| Horseradish Peroxidase (HRP) | Thermo Fisher Scientific | 31490 |
| Amplex Red reagent | Thermo Fisher Scientific | A12222 |
| Positive Control (Selegiline) | Sigma-Aldrich | M0035 |
| Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) | In-house preparation | - |
| 96-well black, flat-bottom plates | Corning | 3603 |
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare working solutions of MAO-B enzyme, Amplex Red, HRP, and the substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 50 µL of the diluted test compound or positive control (Selegiline) to the wells of a 96-well plate.[8]
-
Add 25 µL of MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
To initiate the reaction, add 25 µL of a mixture containing the MAO-B substrate, Amplex Red, and HRP.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at 535 nm and emission at 587 nm.[7]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
Table 2: Hypothetical MAO-B Inhibition Data for this compound
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 25.8 ± 3.5 |
| 10 | 78.4 ± 4.2 |
| 50 | 95.1 ± 2.8 |
| IC₅₀ (µM) | ~5.6 |
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition Assay
Background: GSK-3β is a serine/threonine kinase that is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Inhibition of GSK-3β is therefore a promising therapeutic approach.
Experimental Protocol: This luminescence-based assay measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.[9]
Table 3: Reagents and Materials for GSK-3β Inhibition Assay
| Reagent/Material | Supplier | Catalog No. |
| Human recombinant GSK-3β | Promega | V1991 |
| GSK-3β Substrate (e.g., a synthetic peptide) | Promega | V2001 |
| ATP | Promega | V9121 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| Positive Control (CHIR-99021) | Sigma-Aldrich | SML1046 |
| Assay Buffer (Kinase Buffer) | Provided with kit | - |
| 384-well white plates | Corning | 3572 |
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in kinase buffer.
-
-
Assay Procedure: [10]
-
In a 384-well plate, add 1 µL of the diluted test compound or positive control.
-
Add 2 µL of GSK-3β enzyme solution.
-
Add 2 µL of a mixture containing the substrate and ATP to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[9]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the MAO-B assay.
-
Data Presentation:
Table 4: Hypothetical GSK-3β Inhibition Data for this compound
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.05 | 8.1 ± 2.3 |
| 0.5 | 45.3 ± 5.1 |
| 5 | 89.7 ± 3.9 |
| 25 | 98.2 ± 1.5 |
| IC₅₀ (µM) | ~0.6 |
Acetylcholinesterase (AChE) Inhibition Assay
Background: Acetylcholinesterase (AChE) degrades the neurotransmitter acetylcholine.[11] Inhibitors of AChE are used to treat the cognitive symptoms of Alzheimer's disease.[12]
Experimental Protocol: This colorimetric assay is based on the Ellman method, where the product of acetylcholine hydrolysis, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[13][14]
Table 5: Reagents and Materials for AChE Inhibition Assay
| Reagent/Material | Supplier | Catalog No. |
| Human recombinant AChE | Sigma-Aldrich | C1682 |
| Acetylthiocholine iodide (ATCI) | Sigma-Aldrich | A5751 |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 |
| Positive Control (Donepezil) | Sigma-Aldrich | D6821 |
| Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0) | In-house preparation | - |
| 96-well clear, flat-bottom plates | Corning | 3596 |
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
-
Assay Procedure: [15]
-
To a 96-well plate, add 25 µL of the diluted test compound or positive control.
-
Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
To initiate the reaction, add 25 µL of ATCI solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes) using a microplate reader.[14]
-
Determine the reaction rate (change in absorbance per minute) for each concentration.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Data Presentation:
Table 6: Hypothetical AChE Inhibition Data for this compound
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 12.5 ± 2.8 |
| 0.1 | 52.1 ± 4.7 |
| 1 | 91.3 ± 3.1 |
| 10 | 99.5 ± 0.9 |
| IC₅₀ (µM) | ~0.09 |
Cell-Based Assays
Cell-based assays are crucial for evaluating the effects of a compound in a more biologically relevant context.[16] This section describes a protocol to assess the cytotoxicity of this compound.
Neuronal Cell Viability (MTT) Assay
Background: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17] This assay is essential to determine if the test compound has any toxic effects on neuronal cells.
Experimental Protocol: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[18][19]
Table 7: Reagents and Materials for MTT Assay
| Reagent/Material | Supplier | Catalog No. |
| SH-SY5Y neuroblastoma cell line | ATCC | CRL-2266 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Solubilization Solution (e.g., DMSO or SDS-HCl) | Sigma-Aldrich | D8418 |
| 96-well clear, flat-bottom plates | Corning | 3596 |
Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[20]
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[20]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the CC₅₀ (50% cytotoxic concentration) value.
-
Data Presentation:
Table 8: Hypothetical Cell Viability Data for this compound in SH-SY5Y cells
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 1 | 98.2 ± 3.4 |
| 10 | 95.7 ± 4.1 |
| 50 | 88.1 ± 5.6 |
| 100 | 52.3 ± 6.2 |
| CC₅₀ (µM) | >100 |
Visualizations
To aid in the understanding of the experimental workflows and the underlying biological pathways, the following diagrams are provided.
References
- 1. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell death assays for neurodegenerative disease drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurodegeneration Drug Development | Cell Signaling Technology [cellsignal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 8. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. attogene.com [attogene.com]
- 13. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 14. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
Application Notes and Protocols for 2-(Piperidin-3-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed handling, storage, and experimental guidelines for the research compound 2-(Piperidin-3-yl)benzo[d]thiazole. Due to the limited availability of data for this specific molecule, information from its hydrochloride salt and closely related benzothiazole and piperidine derivatives has been utilized to formulate these recommendations. All users should exercise caution and perform their own risk assessments before use.
Chemical and Physical Properties
| Property | Value (2-(Piperidin-3-yl)-1,3-benzothiazole) | Value (2-(Piperidin-3-yl)-1,3-benzothiazole hydrochloride) | Reference |
| Molecular Formula | C12H14N2S | C12H15ClN2S | [1] |
| Molecular Weight | 218.32 g/mol | 254.78 g/mol | [1] |
| Hydrogen Bond Donor Count | 1 | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | 3 | [1] |
| Rotatable Bond Count | 1 | 1 | [1] |
| Topological Polar Surface Area | 41.1 Ų | 53.2 Ų | [1] |
| Complexity | 222 | 222 | [1] |
Note: The properties for the free base are computed, while those for the hydrochloride salt are from PubChem.
Handling and Storage Guidelines
General safety precautions for handling heterocyclic compounds should be followed.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
A storage temperature of 0-8°C is recommended for similar benzothiazole derivatives and is a prudent measure for this compound.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
Potential Biological Activities and Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4][5] The specific activity of this compound is not well-documented, but based on related compounds, it may interact with various biological targets.
Potential Signaling Pathways
The diagram below illustrates a hypothetical signaling pathway based on the known activities of similar benzothiazole derivatives, such as the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory response.
Caption: Potential inhibitory action on the COX-2 pathway.
Experimental Protocols
The following are generalized protocols that may be adapted for research involving this compound.
General Synthesis Protocol
This protocol is based on the synthesis of similar piperidine-substituted benzothiazoles.[6]
Caption: General synthesis workflow.
Materials:
-
2-Aminothiophenol
-
A suitable N-protected piperidine-3-carboxylic acid
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Deprotection agent (if necessary)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve the N-protected piperidine-3-carboxylic acid, coupling agent, and organic base in the anhydrous solvent.
-
Add 2-aminothiophenol to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
If a protecting group is used, perform the deprotection step according to standard procedures.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound.
In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a target enzyme, for example, cyclooxygenase (COX).
Materials:
-
This compound
-
Target enzyme (e.g., recombinant human COX-2)
-
Substrate for the enzyme (e.g., arachidonic acid)
-
Assay buffer
-
Detection reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to obtain a range of test concentrations.
-
In a 96-well plate, add the assay buffer, the target enzyme, and the test compound or vehicle control.
-
Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
After a set incubation period, stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence, absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Caption: In vitro enzyme inhibition assay workflow.
Disclaimer
The information provided in these application notes is intended for guidance only and is based on data from related compounds. It is the responsibility of the user to conduct a thorough literature search and risk assessment before handling or using this compound. The biological activities and signaling pathways described are potential areas of investigation and are not confirmed for this specific molecule. All experiments should be conducted by qualified personnel in a suitably equipped laboratory.
References
- 1. 2-Piperidin-3-yl-1,3-benzothiazole hydrochloride | C12H15ClN2S | CID 20847980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole | 1211568-41-0 [smolecule.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Note and Protocols for 2-(Piperidin-3-yl)benzo[d]thiazole
Topic: Solubility of "2-(Piperidin-3-yl)benzo[d]thiazole" in Different Solvents Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The benzothiazole moiety is a key structural feature in a variety of pharmacologically active molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties. The inclusion of a piperidine ring can significantly influence the compound's physicochemical properties, such as its solubility, which in turn affects its bioavailability and therapeutic efficacy.
This document provides a comprehensive guide for determining the solubility of this compound in a range of common laboratory solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, the protocols outlined below will enable researchers to generate this critical data in a systematic and reproducible manner.
Solubility Data
The following table has been prepared for researchers to record their empirical solubility data for this compound. It is recommended to perform these tests at a standard temperature (e.g., 25°C) for consistency.
| Solvent | Classification | Polarity Index | Solubility (mg/mL) at 25°C | Observations |
| Water | Polar Protic | 9.0 | User Determined | |
| Methanol | Polar Protic | 5.1 | User Determined | |
| Ethanol | Polar Protic | 4.3 | User Determined | |
| Isopropanol | Polar Protic | 3.9 | User Determined | |
| Acetonitrile | Polar Aprotic | 5.8 | User Determined | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | User Determined | |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | User Determined | |
| Dichloromethane (DCM) | Nonpolar | 3.1 | User Determined | |
| Chloroform | Nonpolar | 4.1 | User Determined | |
| Ethyl Acetate | Nonpolar | 4.4 | User Determined | |
| Toluene | Nonpolar | 2.4 | User Determined | |
| Hexane | Nonpolar | 0.1 | User Determined |
Experimental Protocols
Qualitative Solubility Determination
This protocol provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Selection of solvents (see table above)
-
Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Spatula
-
Pipettes
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 60 seconds.
-
Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations in the data table.
-
Repeat the procedure for each solvent to be tested.
Quantitative Solubility Determination (Saturation Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in a specific solvent.
Materials:
-
This compound
-
Chosen solvent(s)
-
Scintillation vials or other sealable containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent for generating a standard curve.
-
Generate a standard curve using HPLC or UV-Vis by preparing a series of dilutions from the stock solution and measuring their responses.
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., 5 mg in 1 mL). Ensure there is undissolved solid.
-
Seal the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the standard curve.
-
Analyze the diluted sample using HPLC or UV-Vis to determine the concentration.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent.
-
Repeat for each solvent of interest.
Visualizations
Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
Potential Biological Pathway
Benzothiazole derivatives are known to interact with various biological targets. One of the well-studied pathways involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory response.
Caption: Potential inhibition of the COX-2 pathway by this compound.
Application Notes and Protocols for "In vivo" Studies of 2-(Piperidinyl)benzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the in vivo applications and experimental protocols for a class of heterocyclic compounds, specifically derivatives of 2-(piperidinyl)benzo[d]thiazole. While direct in vivo data for the specific molecule "2-(Piperidin-3-yl)benzo[d]thiazole" is limited in the public domain, extensive research has been conducted on structurally related analogs. These studies reveal a broad spectrum of pharmacological activities, including anti-diabetic, anti-inflammatory, analgesic, anticancer, and neuroprotective effects.
These application notes are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this class of compounds. The protocols provided are based on established methodologies reported in peer-reviewed scientific literature.
I. Pharmacological Applications and Efficacy Data
Derivatives of 2-(piperidinyl)benzo[d]thiazole have demonstrated significant therapeutic potential across various disease models. The following sections summarize the key findings and present quantitative data from relevant in vivo studies.
Anti-Diabetic Activity
Several 2-aminobenzothiazole derivatives have been investigated for their hypoglycemic effects in animal models of diabetes mellitus. The primary mechanism of action for some of these compounds is believed to be through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose metabolism.[1]
Table 1: Summary of In Vivo Anti-Diabetic Efficacy of Benzothiazole Derivatives
| Compound | Animal Model | Dose & Route | Treatment Duration | Key Findings | Reference |
| Methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (3b) | T2D Rat Model | 15 mg/kg, oral | 4 weeks | Significant reduction in blood glucose levels (<200 mg/dL) and improved lipid profile. | [1] |
| 2-(Benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y) | T2D Rat Model | 15 mg/kg, oral | 4 weeks | Significant reduction in blood glucose levels (<200 mg/dL) and improved lipid profile. | [1] |
| Benzothiazole derivative 7d | Alloxan-induced diabetic rats | 350 mg/kg | Not specified | Maximum glucose-lowering effects observed. | |
| Benzothiazole derivative 3d | Streptozotocin-induced diabetic rats | 100 mg/kg, p.o. | 10 days | Exerted maximum glucose-lowering effects. |
Anti-Inflammatory and Analgesic Activity
Benzothiazole derivatives bearing carboxamide and benzenesulphonamide moieties have been shown to possess potent anti-inflammatory and analgesic properties. Their mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
Table 2: Summary of In Vivo Anti-Inflammatory and Analgesic Efficacy of Benzothiazole Derivatives
| Compound | Animal Model | Assay | Dose | % Inhibition / Effect | Reference |
| Benzothiazole derivative 17c | Rat | Carrageenan-induced paw edema | Not specified | 72% (1h), 76% (2h), 80% (3h) | |
| Benzothiazole derivative 17i | Rat | Carrageenan-induced paw edema | Not specified | 64% (1h), 73% (2h), 78% (3h) | |
| Benzothiazole derivative 17c | Not specified | Analgesic Activity (ED50) | Not specified | 96 µM/kg (0.5h), 102 µM/kg (1h), 89 µM/kg (2h) | |
| Benzothiazole derivative 17i | Not specified | Analgesic Activity (ED50) | Not specified | 84 µM/kg (0.5h), 72 µM/kg (1h), 69 µM/kg (2h) | |
| Oxadiazole-benzothiazole 3a2 | Rat | Carrageenan-induced paw edema | 200 mg/kg | 81.91% inhibition | |
| Oxadiazole-benzothiazole 3a8 | Rat | Carrageenan-induced paw edema | 200 mg/kg | 81.54% inhibition |
Neuroprotective Activity
The neuroprotective potential of benzothiazole derivatives has been explored in models of neurodegenerative diseases like Parkinson's disease. These compounds may exert their effects by protecting neurons from oxidative stress and mitochondrial dysfunction.
Table 3: Summary of In Vivo Neuroprotective Efficacy of a Benzothiazole Derivative
| Compound | Animal Model | Key Findings | Reference |
| 2-(2-Thienyl)Benzothiazoline | Rotenone-induced rat model of Parkinson's disease | Pre-treatment reversed gross motor impairments induced by rotenone. |
II. Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion (ADME) properties of 2-(piperidinyl)benzo[d]thiazole derivatives are crucial for their development as therapeutic agents. Limited data is available, but some studies have initiated the characterization of these properties.
Table 4: Pharmacokinetic Parameters of a 2-(1-piperidinyl)-1,3-benzothiazole Derivative (Compound 2_8) in Rats
| Parameter | Value |
| Total Clearance (CLt) | 14.3 mL/min/kg |
| Half-life (T1/2) | 1.8 hr |
| Metabolic Stability (Rat Liver Microsome, 0.5 hr) | 101% remaining |
| Metabolic Stability (Human Liver Microsome, 0.5 hr) | 96% remaining |
| Solubility (pH 6.8) | 21.8 µM |
Data from a study on a 2-(1-piperidinyl)-1,3-benzothiazole derivative as a PPARδ agonist.[1]
III. Experimental Protocols
The following are detailed protocols for key in vivo experiments based on the cited literature. These should be adapted and optimized based on specific experimental goals and institutional guidelines.
Protocol for Evaluating Anti-Diabetic Activity in a Type 2 Diabetes Rat Model
Objective: To assess the hypoglycemic effect of a test compound in a diet-induced and low-dose streptozotocin (STZ)-induced type 2 diabetes rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
High-fat diet
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Pioglitazone, 15 mg/kg)
-
Glucometer and test strips
-
Equipment for oral gavage and blood collection
Procedure:
-
Induction of Type 2 Diabetes:
-
Acclimatize rats for one week.
-
Feed rats a high-fat diet for a specified period (e.g., 4 weeks) to induce insulin resistance.
-
After the high-fat diet period, administer a single low dose of STZ (e.g., 35 mg/kg, i.p.) dissolved in cold citrate buffer to induce partial beta-cell dysfunction.
-
Confirm the development of diabetes by measuring fasting blood glucose levels one week after STZ injection. Rats with fasting blood glucose > 250 mg/dL are considered diabetic.
-
-
Treatment:
-
Divide the diabetic rats into groups: vehicle control, positive control, and test compound groups (at least 3 doses).
-
Administer the test compound or vehicle orally once daily for the duration of the study (e.g., 4 weeks).
-
-
Data Collection:
-
Measure fasting blood glucose levels weekly from tail vein blood.
-
At the end of the treatment period, collect blood samples for the analysis of lipid profile (total cholesterol, triglycerides, HDL, LDL).
-
Monitor body weight and food/water intake throughout the study.
-
Diagram of Experimental Workflow:
Caption: Workflow for evaluating the anti-diabetic activity of test compounds.
Protocol for Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan (1% w/v in saline)
-
Test compound
-
Vehicle
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer
-
Equipment for oral or intraperitoneal administration
Procedure:
-
Acclimatization and Fasting:
-
Acclimatize rats for at least 3 days.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Treatment:
-
Administer the test compound, vehicle, or positive control (e.g., orally) one hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).
-
-
Calculation:
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Diagram of Signaling Pathway (Simplified COX Inhibition):
Caption: Inhibition of the COX pathway by benzothiazole derivatives.
IV. Mandatory Disclosures and Future Directions
It is imperative to reiterate that the data presented herein pertains to derivatives of 2-(piperidinyl)benzo[d]thiazole. The specific compound "this compound" requires dedicated in vivo investigation to ascertain its pharmacological profile.
Future research should focus on:
-
Synthesis and in vivo evaluation of this compound: To fill the existing data gap.
-
Comprehensive Pharmacokinetic and Toxicological Studies: To establish a complete safety and ADME profile for promising lead compounds.
-
Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways involved in the observed pharmacological effects.
-
Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced potency and reduced off-target effects.
By systematically addressing these research areas, the full therapeutic potential of this promising class of compounds can be realized.
References
Troubleshooting & Optimization
Optimizing reaction conditions for "2-(Piperidin-3-yl)benzo[d]thiazole" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Piperidin-3-yl)benzo[d]thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing 2-substituted benzothiazoles, including the target compound, is the condensation reaction between 2-aminothiophenol and a corresponding carboxylic acid or aldehyde.[1][2][3] For the synthesis of this compound, this involves the reaction of 2-aminothiophenol with piperidine-3-carboxylic acid.
Q2: What are the typical catalysts and reaction conditions for this synthesis?
A2: A variety of catalysts and conditions have been reported for the synthesis of benzothiazole derivatives. Common approaches include:
-
Acid Catalysis: Strong acids like polyphosphoric acid (PPA) are frequently used to promote the cyclodehydration reaction.[2]
-
Microwave Irradiation: This method often provides a rapid, solvent-free, and efficient synthesis.[3][4] L-proline has been used as a catalyst in microwave-assisted syntheses.[4]
-
Green Chemistry Approaches: Methods utilizing recyclable catalysts and environmentally benign solvents are gaining prominence to improve yield and reduce waste.[5]
Q3: What are the potential side reactions or byproducts I should be aware of?
A3: During the synthesis, several side reactions can occur, leading to impurities:
-
Incomplete Cyclization: The intermediate Schiff base or amide may not fully cyclize, remaining as a significant impurity.
-
Oxidation of 2-aminothiophenol: The thiol group is susceptible to oxidation, which can lead to disulfide bond formation and other undesired byproducts.
-
Decarboxylation: If using piperidine-3-carboxylic acid at high temperatures, decarboxylation could be a competing reaction.
-
Polymerization: Under harsh acidic conditions or high temperatures, starting materials or the product may polymerize.
Q4: How can I purify the final product?
A4: Purification of this compound typically involves standard laboratory techniques. The most common methods are:
-
Column Chromatography: Silica gel chromatography is effective for separating the product from starting materials and byproducts.[6]
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure crystalline product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective catalyst or incorrect catalyst loading. 2. Reaction temperature is too low. 3. Reaction time is insufficient. 4. Poor quality of starting materials (e.g., oxidized 2-aminothiophenol). 5. Presence of water in the reaction mixture. | 1. Screen different catalysts (e.g., PPA, L-proline) and optimize the loading. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Extend the reaction time and monitor progress by TLC or LC-MS. 4. Use freshly distilled or purified 2-aminothiophenol. 5. Ensure all reagents and solvents are anhydrous, especially for acid-catalyzed reactions. |
| Multiple Spots on TLC (Impure Product) | 1. Incomplete reaction. 2. Formation of side products due to harsh reaction conditions. 3. Decomposition of the product. | 1. Increase reaction time or temperature cautiously. 2. Lower the reaction temperature or use a milder catalyst. 3. Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation. Optimize purification by trying different solvent systems for chromatography or recrystallization. |
| Product is Difficult to Isolate/Purify | 1. Product is highly soluble in the workup solvent. 2. Product is an oil instead of a solid. 3. Co-elution of impurities during chromatography. | 1. Use a different extraction solvent. 2. Attempt to form a salt (e.g., hydrochloride) to induce crystallization. 3. Optimize the chromatography conditions (e.g., gradient elution, different solvent system). |
| Reaction Does Not Go to Completion | 1. Reversible reaction equilibrium. 2. Deactivation of the catalyst. | 1. Remove water as it forms, for example, by using a Dean-Stark apparatus. 2. Use a higher catalyst loading or a more robust catalyst. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using L-Proline
This protocol is adapted from general procedures for the synthesis of 2-arylbenzothiazoles.[4]
Materials:
-
2-Aminothiophenol
-
Piperidine-3-carboxylic acid
-
L-proline
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), piperidine-3-carboxylic acid (1.2 mmol), and L-proline (0.3 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 250 W) and temperature (e.g., 120-140 °C) for 15-30 minutes. Monitor the pressure to ensure it remains within safe limits.
-
After cooling, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Conventional Synthesis using Polyphosphoric Acid (PPA)
This protocol is based on classical methods for benzothiazole synthesis.[2]
Materials:
-
2-Aminothiophenol
-
Piperidine-3-carboxylic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, mix 2-aminothiophenol (1 mmol) and piperidine-3-carboxylic acid (1.1 mmol).
-
Add polyphosphoric acid (approx. 10 times the weight of the limiting reagent) to the mixture.
-
Heat the reaction mixture at 180-220 °C for 2-4 hours, monitoring the progress by TLC.
-
Allow the mixture to cool to room temperature and then pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzothiazole Synthesis
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | L-proline | Solvent-free | 120-140 | 15-30 min | Good to Moderate | [4] |
| Conventional | PPA | Solvent-free | 180-220 | 2-4 h | 50-81 | [2] |
| Green | NH4Cl | Methanol-water | Room Temp | 1 h | High | [1] |
| Conventional | None | Toluene (reflux) | 110 | - | - | [1] |
Note: Yields are generalized from syntheses of related benzothiazole derivatives and may vary for the specific synthesis of this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis reaction.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 5. Buy 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole | 1211568-41-0 [smolecule.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Purification of 2-(Piperidin-3-yl)benzo[d]thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "2-(Piperidin-3-yl)benzo[d]thiazole".
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from the compound's structure, which includes a basic piperidine ring and a benzothiazole moiety. This combination can lead to issues such as tailing on silica gel chromatography, difficulty in finding a suitable crystallization solvent, and potential degradation under harsh purification conditions.
Q2: What are the most common impurities found after synthesizing this compound?
A2: Common impurities often include unreacted starting materials (e.g., 2-chlorobenzothiazole and 3-aminopiperidine derivatives), reagents used in the synthesis (e.g., coupling agents, bases), and potential side-products arising from incomplete reactions or side reactions.
Q3: How can I effectively remove unreacted starting materials?
A3: Unreacted starting materials can often be removed by a combination of techniques. An initial aqueous workup can help remove water-soluble reagents. Subsequent purification by column chromatography with an appropriate solvent system is typically effective. In some cases, a specific extraction or a recrystallization step can be designed to selectively remove a major impurity.
Q4: My compound appears as an oil, but I need a solid. What should I do?
A4: If your compound is an oil, it may be impure or it might be a free base that is not crystalline at room temperature. First, ensure the compound is pure by TLC or LC-MS. If it is pure, you can attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal (if available), or cooling the solution. Alternatively, converting the basic piperidine nitrogen to a salt (e.g., hydrochloride or oxalate salt) often yields a stable, crystalline solid.[1]
Q5: How do I choose the right solvent for recrystallization?
A5: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. You can screen for suitable solvents by testing the solubility of a small amount of your compound in various common laboratory solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene). A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
Troubleshooting Guides
Column Chromatography
Problem: Tailing of the product spot on the TLC plate and poor separation during column chromatography.
| Possible Cause | Solution |
| Interaction with acidic silica gel | The basic piperidine nitrogen can interact strongly with the acidic silanol groups on the silica gel, leading to tailing. |
| Recommendation: Add a small amount of a basic modifier to your eluent system. A common choice is 0.1-1% triethylamine (Et3N) or pyridine. This will neutralize the acidic sites on the silica and improve the peak shape. | |
| Inappropriate solvent polarity | The eluent may be too polar or not polar enough, leading to poor separation from impurities. |
| Recommendation: Systematically screen different solvent systems using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A good starting point for this type of compound could be a mixture of dichloromethane and methanol. | |
| Column overloading | Too much crude material has been loaded onto the column for its size. |
| Recommendation: As a general rule, the amount of silica gel should be 50-100 times the weight of the crude material to be separated. If separation is still poor, increase the silica-to-sample ratio. |
Recrystallization
Problem: The compound does not crystallize from the chosen solvent.
| Possible Cause | Solution |
| Compound is too soluble | The compound remains dissolved even at low temperatures. |
| Recommendation: If the compound is too soluble, you can try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution at an elevated temperature until it becomes slightly cloudy. Then, allow it to cool slowly. Alternatively, try a different, less polar solvent. | |
| Solution is too dilute | The concentration of the compound is below its saturation point at low temperatures. |
| Recommendation: Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again. | |
| Presence of impurities | Impurities can sometimes inhibit crystal formation. |
| Recommendation: If the compound is significantly impure, a preliminary purification step like column chromatography may be necessary before attempting recrystallization. | |
| Kinetics of crystallization are slow | The molecules are not arranging into a crystal lattice. |
| Recommendation: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding the solution with a previously obtained crystal can also induce crystallization. |
Problem: The compound oils out during recrystallization.
| Possible Cause | Solution |
| Melting point is lower than the boiling point of the solvent | The compound melts in the hot solvent before it dissolves. |
| Recommendation: Choose a solvent with a lower boiling point. | |
| High concentration of impurities | Impurities can lower the melting point of the compound. |
| Recommendation: Purify the compound by another method, such as column chromatography, before recrystallization. | |
| Cooling too rapidly | Rapid cooling can cause the compound to separate as a liquid phase instead of forming crystals. |
| Recommendation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Insulating the flask can help slow down the cooling process. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.
1. Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
2. Sample Loading:
-
Dissolve the crude "this compound" in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
3. Elution:
-
Start with a low-polarity eluent (e.g., 100% Dichloromethane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., Methanol). A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
-
Crucially, add 0.5% triethylamine to the eluent mixture to prevent tailing.
-
Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
4. Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: Recrystallization
1. Solvent Selection:
-
In a small test tube, dissolve a small amount of the purified compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent will result in the formation of crystals upon cooling.
2. Recrystallization Procedure:
-
Dissolve the bulk of the purified compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Protocol 3: Salt Formation for Crystallization
If the free base is an oil or difficult to crystallize, forming a salt can yield a stable crystalline solid.
1. Hydrochloride Salt Formation:
-
Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography
| Solvent System | Ratio (v/v) | Notes |
| Dichloromethane / Methanol | 100:0 to 90:10 | A good starting point for gradient elution. |
| Ethyl Acetate / Hexane | 50:50 to 100:0 | May be suitable if the compound is less polar. |
| Dichloromethane / Acetone | 95:5 to 80:20 | Another alternative gradient system. |
| All systems should contain 0.5% Triethylamine |
Table 2: Potential Recrystallization Solvents
| Solvent | Solubility (Qualitative) | Expected Crystal Quality |
| Ethanol | Good when hot, moderate when cold | Often yields good quality crystals. |
| Isopropanol | Good when hot, poor when cold | A common and effective choice. |
| Ethyl Acetate | Moderate when hot, poor when cold | Can be effective, may require a co-solvent. |
| Toluene | Good when hot, poor when cold | Useful for less polar compounds. |
| Hexane / Ethyl Acetate | Solvent pair | Good for fine-tuning solubility. |
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: 2-(Piperidin-3-yl)benzo[d]thiazole Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability and potential degradation pathways of 2-(Piperidin-3-yl)benzo[d]thiazole and related heterocyclic compounds. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step to assess the stability of a new compound like this compound?
A1: The initial step is to perform forced degradation (or stress testing) studies.[1] These studies are essential to understand the intrinsic stability of the molecule, identify likely degradation products, and establish degradation pathways.[2] They are a critical component in the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[3][4]
Q2: What are the typical stress conditions used in forced degradation studies?
A2: Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[1] The recommended stress factors include acid and base hydrolysis, oxidation, heat (thermal stress), and light (photolytic stress).[1][5] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[1]
Q3: Why is a "stability-indicating method" important, and what is it?
A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products, process impurities, or other excipients.[2] HPLC is commonly used for this purpose.[3] Developing a robust SIM is crucial to ensure that the measured decrease in the drug's concentration over time is real and not an artifact of interfering substances.[2][6]
Q4: Are there any known stability liabilities for the benzothiazole or piperidine rings?
Q5: How many batches of the compound should be tested for stability?
A5: For formal stability studies intended for regulatory submissions, data from at least three primary batches of the drug product is typically required. For early-stage development and in-use stability studies, a minimum of two batches, including one nearing the end of its proposed shelf-life, is often recommended.[8]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild. The molecule is highly stable. Incorrect sample preparation. | Increase the concentration of acid/base, temperature, or duration of exposure. If the compound is genuinely stable, document this finding. Verify that the compound was correctly dissolved and exposed to the stressor. For poorly soluble compounds, consider using a co-solvent that doesn't degrade the drug.[1] |
| Excessive degradation (>20%) is observed. | Stress conditions are too harsh. | Reduce the exposure time, temperature, or concentration of the stressor. Over-stressing can lead to secondary degradation products that may not be relevant to real-world storage conditions.[2] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column or mobile phase. Co-elution of the parent drug with degradation products. | Optimize the HPLC method by screening different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (acetonitrile, methanol), and pH. A gradient elution is often necessary to resolve all components.[3][9] |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Degradation products are not being detected (e.g., lack a UV chromophore). Degradation products are volatile. Co-elution of impurities. Formation of adducts or dimers.[10] | Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in addition to UV. Check for volatile degradants using headspace GC. Improve chromatographic resolution to ensure all peaks are separated and accurately integrated. |
| Inconsistent results between experiments. | Variability in experimental conditions (temperature, light exposure). Instability of degradation products. Sample preparation errors. | Ensure all experimental parameters are tightly controlled and monitored. Analyze samples promptly after stressing or store them under conditions that prevent further degradation (e.g., refrigerated, protected from light). Review and standardize the sample preparation protocol. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[1]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C. Withdraw and neutralize samples with 0.1 N HCl at the same time points.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light. Withdraw samples at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability oven. Also, heat the stock solution at 60°C. Sample at various time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrument and Columns:
-
Use an HPLC system with a UV/Vis or Photodiode Array (PDA) detector. A PDA detector is preferred as it can help in assessing peak purity.
-
Screen various columns, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), to find the best separation.
2. Mobile Phase and Gradient:
-
Start with a generic gradient using a two-solvent system:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
A typical starting gradient could be: 5% B to 95% B over 30 minutes.
-
Optimize the gradient, flow rate (e.g., 1.0 mL/min), and column temperature to achieve good resolution between the parent peak and all degradation product peaks.
3. Detection:
-
Monitor the chromatograms at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., the λmax of the benzothiazole chromophore).
4. Method Validation:
-
Once optimized, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[3]
Data Presentation
Table 1: Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N - 1 N HCl | Room Temp - 80°C | Up to 7 days[1] | 5 - 20%[1] |
| Base Hydrolysis | 0.1 N - 1 N NaOH | Room Temp - 80°C | Up to 7 days[1] | 5 - 20%[1] |
| Oxidation | 3% - 30% H₂O₂[6] | Room Temperature | Up to 7 days | 5 - 20%[1] |
| Thermal | Dry Heat | 40°C - 80°C[1] | Varies | 5 - 20%[1] |
| Photolytic | >1.2 million lux hours and >200 W h/m² | Controlled Room Temp | Varies | 5 - 20%[1] |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways for the title compound.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. scispace.com [scispace.com]
- 4. ijpsr.com [ijpsr.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Crystallization of 2-(Piperidin-3-yl)benzo[d]thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of "2-(Piperidin-3-yl)benzo[d]thiazole".
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: Understanding the fundamental properties of the compound is crucial for developing a successful crystallization strategy. Below is a summary of computed properties for the hydrochloride salt of this compound.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅ClN₂S | PubChem CID: 20847980[1] |
| Molecular Weight | 254.78 g/mol | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs[1] |
| Rotatable Bond Count | 1 | Computed by Cactvs[1] |
| Topological Polar Surface Area | 53.2 Ų | Computed by Cactvs[1] |
| Complexity | 222 | Computed by Cactvs[1] |
Q2: What are some common solvents to consider for the crystallization of this compound?
A2: The choice of solvent is a critical factor in crystallization.[2] For heterocyclic compounds like this compound, a good starting point is to test a range of solvents with varying polarities. Common choices for similar organic compounds include ethyl acetate, acetonitrile, and dimethylformamide (DMF).[3] The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.[4]
Q3: Are there any known safety hazards associated with this compound?
Troubleshooting Crystallization Issues
This section provides a question-and-answer guide to troubleshoot common problems encountered during the crystallization of this compound.
Problem 1: No crystals are forming, even after cooling the solution.
Q: I've dissolved my compound in a hot solvent and allowed it to cool, but no crystals have appeared. What should I do?
A: This is a common issue that can often be resolved by inducing nucleation. Here are a few techniques to try in sequence:
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seed crystals: If you have a small amount of the solid compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[6]
-
Reducing the solvent volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[6]
-
Using an anti-solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can try adding a miscible "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then allow it to stand.[7]
References
- 1. 2-Piperidin-3-yl-1,3-benzothiazole hydrochloride | C12H15ClN2S | CID 20847980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. helgroup.com [helgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. unifr.ch [unifr.ch]
- 5. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of 2-(Piperidin-3-yl)benzo[d]thiazole in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of "2-(Piperidin-3-yl)benzo[d]thiazole" in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, precipitating in my aqueous assay buffer?
A1: Many new chemical entities, particularly heterocyclic compounds like this compound, exhibit low aqueous solubility.[1][2][3] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous buffer. This is a common issue when diluting a stock solution (often in 100% DMSO) into an aqueous medium.[4][5] The piperidine moiety in the compound suggests its solubility may be pH-dependent.
Q2: What is the impact of poor solubility on my assay results?
A2: Poor solubility can significantly compromise the accuracy and reliability of your experimental data.[5][6] It can lead to:
-
Underestimation of potency: The actual concentration of the compound in solution is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.[5][6]
-
Reduced hit rates in high-throughput screening (HTS): Compounds that are not sufficiently soluble may be falsely classified as inactive.[5]
-
Poor data reproducibility: Inconsistent precipitation can lead to high variability between replicate wells and experiments.[6]
-
Inaccurate Structure-Activity Relationship (SAR): Misleading data can hinder the optimization of lead compounds.[5]
Q3: Is the hydrochloride salt of this compound more soluble?
A3: Generally, forming a salt of a basic compound like this compound (due to the piperidine nitrogen) can improve its aqueous solubility.[7] The hydrochloride salt is expected to have better solubility in neutral or acidic aqueous solutions compared to the free base. However, the solubility of the salt can still be limited, and it may precipitate in basic buffers.
Q4: Can I just increase the DMSO concentration in my final assay?
A4: While increasing the co-solvent concentration can improve solubility, it's crucial to consider its impact on the biological system. High concentrations of DMSO can be toxic to cells, inhibit enzyme activity, or interfere with assay components, leading to artifacts.[8] It is essential to determine the maximum tolerable DMSO concentration for your specific assay through appropriate vehicle controls.
Troubleshooting Guide for Poor Solubility
If you are encountering precipitation or suspect poor solubility of this compound, follow this step-by-step guide.
Step 1: Initial Assessment and Stock Solution Preparation
-
Compound Information: The hydrochloride salt of this compound has a molecular weight of approximately 254.78 g/mol .[9]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% dimethyl sulfoxide (DMSO).[8] Use sonication or gentle warming (be cautious of compound stability) to ensure complete dissolution.
-
Visual Inspection: After preparing the stock and diluting it to the final assay concentration, visually inspect for any signs of precipitation (cloudiness, particles). Centrifuge a sample to see if a pellet forms.
Step 2: Optimizing Assay Conditions
If precipitation is observed, consider the following strategies, starting with the least disruptive to your assay system.
-
pH Adjustment: The piperidine group in your compound is basic. Adjusting the pH of your assay buffer to a slightly acidic range (e.g., pH 6.0-7.0) may increase its solubility.[2] Ensure the pH change does not affect your biological target.
-
Co-solvent Concentration: If your assay can tolerate it, you might slightly increase the final concentration of the co-solvent. Test the tolerance of your assay to various concentrations of the co-solvent (e.g., DMSO, ethanol) in a vehicle control experiment.[2]
-
Use of Surfactants: Low concentrations of non-ionic surfactants can help maintain compound solubility by forming micelles.[1][4] Common choices include Tween-20 or Triton X-100, typically at concentrations of 0.01-0.05%.[4] These are generally more suitable for biochemical assays than cell-based assays, as they can disrupt cell membranes at higher concentrations.[4]
Step 3: Advanced Solubilization Techniques
If the above steps are insufficient, more advanced formulation strategies may be necessary.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[10][11][12]
-
Particle Size Reduction: If you have the solid compound, reducing its particle size through techniques like micronization or creating a nanosuspension can improve the dissolution rate.[1][12][13]
-
Lipid-Based Formulations: For in vivo studies, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be employed.[10][14]
Quantitative Data Summary
The following tables provide a summary of commonly used agents to improve the solubility of research compounds in assays.
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Starting Concentration in Final Assay | Maximum Tolerable Concentration (Cell-based Assays) | Notes |
| DMSO | 0.1 - 0.5% | Often < 1% | Most common initial choice. Can be toxic to cells at higher concentrations.[8] |
| Ethanol | 0.1 - 1% | Varies by cell line | Can be a good alternative to DMSO. |
| PEG 300/400 | 0.5 - 2% | Assay-dependent | Polyethylene glycols are generally well-tolerated.[8] |
| Glycerol | 1 - 5% | Generally well-tolerated | Can help stabilize proteins.[8] |
Table 2: Common Surfactants for Biochemical Assays
| Surfactant | Critical Micelle Concentration (CMC) | Typical Working Concentration | Notes |
| Tween-20 | ~0.006% (w/v) | 0.01 - 0.05% | Non-ionic, commonly used in ELISAs and other immunoassays. |
| Triton X-100 | ~0.015% (w/v) | 0.01 - 0.05% | Non-ionic, can interfere with some assays. Use with caution in cell-based assays.[4] |
| Pluronic F-68 | ~1% (w/v) | 0.02 - 0.1% | Biocompatible non-ionic surfactant. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound hydrochloride (MW: 254.78 g/mol ) in DMSO.
-
Materials:
-
This compound HCl
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out 2.55 mg of the compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Kinetic Solubility Assessment using Nephelometry
-
Objective: To estimate the solubility of the compound in a specific assay buffer.
-
Materials:
-
10 mM stock solution of the compound in DMSO.
-
Assay buffer of interest.
-
96-well plate (clear bottom).
-
Plate reader with nephelometry or turbidity reading capabilities.
-
-
Procedure:
-
Create a serial dilution of the compound stock solution in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume (e.g., 1-2 µL) of the DMSO stock dilutions to the buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells.
-
Include a buffer-only control and a buffer with DMSO control.
-
Seal the plate and incubate at room temperature for 1-2 hours.
-
Measure the turbidity or light scattering at a suitable wavelength (e.g., 650 nm).
-
The concentration at which a significant increase in turbidity is observed above the background is the estimated kinetic solubility.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing poor compound solubility.
Caption: Impact of poor solubility on perceived biological response.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Piperidin-3-yl-1,3-benzothiazole hydrochloride | C12H15ClN2S | CID 20847980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Minimizing side-product formation in "2-(Piperidin-3-yl)benzo[d]thiazole" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 2-(Piperidin-3-yl)benzo[d]thiazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common condensation reaction between 2-aminothiophenol and piperidine-3-carboxylic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficient reaction temperature: The condensation reaction, especially when catalyzed by polyphosphoric acid (PPA), often requires elevated temperatures to proceed.[1] 2. Ineffective catalyst: The chosen catalyst may not be active enough under the reaction conditions. 3. Poor quality of starting materials: Impurities in 2-aminothiophenol or piperidine-3-carboxylic acid can inhibit the reaction. | 1. Optimize reaction temperature: Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. For PPA-catalyzed reactions, temperatures between 150-220°C are often employed.[1] 2. Alternative catalysts: Consider using alternative catalysts such as methanesulfonic acid/silica gel, L-proline under microwave irradiation, or samarium(III) triflate, which may be effective at lower temperatures.[2] 3. Purify starting materials: Ensure the purity of 2-aminothiophenol and piperidine-3-carboxylic acid through recrystallization or distillation before use. |
| Presence of Unreacted 2-Aminothiophenol | 1. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. 2. Sub-stoichiometric amount of piperidine-3-carboxylic acid: An insufficient amount of the carboxylic acid will leave unreacted 2-aminothiophenol. | 1. Increase reaction time: Monitor the reaction progress over a longer period. 2. Adjust stoichiometry: Use a slight excess (1.1-1.2 equivalents) of piperidine-3-carboxylic acid. |
| Formation of a Major Side-Product with a Higher Molecular Weight | 1. Dimerization or polymerization: Under harsh acidic conditions and high temperatures, side reactions leading to oligomeric or polymeric materials can occur.[1] 2. N-Acylation of the piperidine ring: The piperidine nitrogen could potentially react with another molecule of piperidine-3-carboxylic acid, leading to an N-acylated byproduct. | 1. Lower reaction temperature: If using PPA, try to use the lowest effective temperature. 2. Use a milder catalyst: Switch to a catalyst that allows for lower reaction temperatures. 3. Protect the piperidine nitrogen: If N-acylation is a significant issue, consider using an N-protected piperidine-3-carboxylic acid (e.g., Boc-protected) and deprotecting it in a subsequent step. |
| Formation of Dark, Tarry Side-Products | Degradation of starting materials or product: High temperatures, especially in the presence of a strong acid like PPA, can lead to the decomposition of the reactants or the desired product.[1] | 1. Reduce reaction temperature and time: Optimize for the shortest time and lowest temperature necessary for product formation. 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the workup solvent. 2. Product co-elutes with impurities during chromatography. 3. Formation of emulsions during aqueous workup. | 1. Optimize extraction solvent: Use a different organic solvent for extraction. 2. Alternative purification methods: Consider recrystallization or salt formation to purify the product. Flash column chromatography is a commonly used method for purifying similar benzothiazole derivatives. 3. Break emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported method for the synthesis of 2-substituted benzothiazoles from carboxylic acids is the condensation of 2-aminothiophenol with the corresponding carboxylic acid, in this case, piperidine-3-carboxylic acid.[1][3] This reaction is typically catalyzed by a dehydrating agent, most commonly polyphosphoric acid (PPA).[1]
Q2: What are the typical reaction conditions when using PPA as a catalyst?
A2: When using PPA, the reaction is generally heated to high temperatures, often in the range of 150°C to 250°C.[1] The reaction time can vary from a few hours to over 12 hours, depending on the specific substrates and temperature.[1]
Q3: What are the main disadvantages of using PPA and what are the alternatives?
A3: The main disadvantages of using PPA are the harsh reaction conditions (high temperatures), which can lead to the formation of side-products and charring, and the often difficult workup procedure.[1] Greener and milder alternatives that have been reported for the synthesis of other 2-substituted benzothiazoles include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields with fewer side products. L-proline has been used as a catalyst in such reactions.[3]
-
Other acidic catalysts: A mixture of methanesulfonic acid and silica gel has been used as a heterogeneous catalyst.[2]
-
Metal triflates: Samarium(III) triflate has been reported as an effective catalyst.[2]
Q4: What are the likely side-products in the reaction between 2-aminothiophenol and piperidine-3-carboxylic acid?
A4: While specific side-products for this exact reaction are not extensively documented, based on the general mechanism of benzothiazole formation and the reactivity of the starting materials, potential side-products could include:
-
Unreacted starting materials: 2-aminothiophenol and piperidine-3-carboxylic acid.
-
Intermediate Amide: The initial amide formed between the amino group of 2-aminothiophenol and the carboxylic acid of piperidine-3-carboxylic acid may be present if cyclization is incomplete.
-
Polymeric materials: High temperatures and strong acid can lead to polymerization.[1]
-
N-Acylated piperidine: The nitrogen of the piperidine ring could potentially react with another molecule of piperidine-3-carboxylic acid, though this is less likely if the primary amine of 2-aminothiophenol is more reactive under the reaction conditions.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.
Q6: What purification techniques are recommended for this compound?
A6: For the purification of similar benzothiazole derivatives, flash column chromatography on silica gel is a commonly employed method. The choice of eluent will depend on the polarity of the final product and any impurities. Recrystallization from a suitable solvent or a mixture of solvents can also be an effective purification technique.
Experimental Protocols
General Protocol for PPA-Catalyzed Synthesis of 2-Substituted Benzothiazoles
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-aminothiophenol (1.0 equivalent) and the carboxylic acid (1.0-1.2 equivalents).
-
Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask. The amount of PPA should be sufficient to ensure good mixing and to act as both a catalyst and a solvent. A common ratio is 10-20 times the weight of the limiting reagent.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 150-220°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous mixture into a beaker of ice water with stirring.
-
Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate solution) until the product precipitates.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating key concepts in the synthesis of this compound.
Caption: General reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing reaction yield.
References
Addressing batch-to-batch variability of "2-(Piperidin-3-yl)benzo[d]thiazole"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-(Piperidin-3-yl)benzo[d]thiazole". Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters to check for each new batch of this compound?
A1: To ensure consistency, each batch should be rigorously tested for identity, purity, and physical properties. Key parameters include:
-
Identity Confirmation: Verification of the chemical structure.
-
Purity Assessment: Quantification of the compound and detection of any impurities.
-
Physical Characterization: Appearance, solubility, and melting point.
-
Residual Solvents: Identification and quantification of any remaining solvents from synthesis and purification.
-
Water Content: Determination of moisture content, which can affect stability and accurate weighing.
Q2: What analytical methods are recommended for quality control?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.[1] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection is crucial for determining purity and identifying impurities.[2] Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is vital for structural confirmation and can also help in identifying impurities.[1]
Q3: We are observing different biological activity with a new batch of the compound, although the purity by HPLC is reported as >98%. What could be the cause?
A3: Several factors could lead to discrepancies in biological activity despite high purity by HPLC:
-
Presence of Polymorphs: The compound may exist in different crystalline forms (polymorphs) that have the same chemical structure but different physical properties, such as solubility and dissolution rate, which can impact biological activity.
-
Undetected Impurities: The HPLC method may not be optimized to detect all impurities. Some impurities might co-elute with the main peak or not be UV-active. Using a complementary analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) or a different HPLC method (e.g., different column or mobile phase) may reveal previously undetected impurities.[2]
-
Chiral Purity: If the piperidine ring is introduced synthetically, there is a possibility of chiral isomers. Ensure the stereochemistry is consistent between batches.
-
Salt Form: Verify if the compound is a free base or a specific salt (e.g., hydrochloride), as this can affect its properties.
Q4: The appearance and solubility of a new batch are different from the previous one. How should we investigate this?
A4: A change in appearance or solubility often points to differences in the solid-state properties of the material.
-
Visual Inspection: Note any differences in color or crystal morphology.
-
Solubility Testing: Perform a side-by-side solubility test with a previous, well-characterized batch in your experimental solvent.
-
X-Ray Powder Diffraction (XRPD): This is the most definitive technique to identify the crystalline form and detect polymorphism. Different polymorphs will have distinct XRPD patterns.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and detect the presence of different crystalline forms or amorphous content.
Q5: What are the common potential impurities in the synthesis of this compound?
A5: Potential impurities can arise from starting materials, by-products, or degradation. Common synthetic routes for benzothiazoles often involve the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.[3] Potential impurities could include:
-
Unreacted starting materials (e.g., 2-aminothiophenol, piperidine-3-carboxylic acid derivatives).
-
Reagents from the synthesis (e.g., coupling agents).
-
By-products from side reactions.
-
Residual solvents from purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Biological Assay Results | Batch-to-batch variability in purity, polymorphism, or presence of active impurities. | 1. Request the Certificate of Analysis (CoA) for each batch and compare the results. 2. Perform in-house analytical testing (HPLC, LC-MS, NMR) on all new batches. 3. If polymorphism is suspected, analyze batches by XRPD. 4. If possible, test a small sample of the new batch in a pilot experiment before large-scale use. |
| Poor Solubility | The compound may be in a different polymorphic form or have a higher than expected level of insoluble impurities. | 1. Verify the solvent and dissolution procedure. 2. Use sonication or gentle heating to aid dissolution, if appropriate for the compound's stability. 3. Analyze the batch by XRPD to check for polymorphism. 4. Filter the solution and analyze the insoluble material, if possible. |
| Unexpected Peaks in Analytical Data (e.g., NMR, LC-MS) | Presence of impurities or degradation products. | 1. Compare the data with a reference standard or a previous batch with known good performance. 2. Attempt to identify the impurity through mass spectrometry and NMR analysis. 3. Review the synthesis route to hypothesize potential side products. 4. Assess the stability of the compound under your storage and experimental conditions. |
| Compound Color is Different | Presence of trace impurities or degradation. | 1. While a slight color variation may not impact activity, it should be noted. 2. Ensure the purity meets the required specifications using HPLC. 3. If the color change is significant, it may indicate a higher level of impurity or degradation, warranting further investigation. |
Data Presentation
Table 1: Recommended Quality Control Specifications for this compound
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Purity | HPLC/UPLC (e.g., at 254 nm) | ≥ 98.0% |
| Individual Impurity | HPLC/UPLC | ≤ 0.5% |
| Melting Point | DSC or Melting Point Apparatus | Report range |
| Residual Solvents | GC-MS | As per ICH guidelines |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Integrate the peaks and compare the chemical shifts and coupling constants to the expected structure.
Visualizations
Caption: Quality control workflow for incoming batches.
Caption: Potential signaling pathway interactions.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives [mdpi.com]
- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 5. 2-(Piperidin-2-yl)benzo[d]thiazole [myskinrecipes.com]
Technical Support Center: Managing Potential Assay Interference by 2-(Piperidin-3-yl)benzo[d]thiazole
Disclaimer: While 2-(Piperidin-3-yl)benzo[d]thiazole is not widely documented as a Pan-Assay Interference Compound (PAIN), this guide addresses potential assay interference based on the general principles of such compounds. The following information is intended to help researchers troubleshoot and identify potential artifacts in their biological assays when working with this or structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINs) and why should I be concerned?
A1: Pan-Assay Interference Compounds (PAINs) are molecules that appear to be active in multiple, unrelated high-throughput screening assays. This apparent activity is often not due to specific binding to a biological target but rather to non-specific mechanisms such as chemical reactivity, aggregation, or interference with the assay technology itself (e.g., fluorescence quenching). Identifying PAINs early in the drug discovery process is crucial to avoid wasting resources on false positives.
Q2: What are the common mechanisms of assay interference by PAINs?
A2: PAINs can interfere with biological assays through various mechanisms, including:
-
Aggregation: Many PAINs are poorly soluble and form aggregates in aqueous solutions. These aggregates can sequester and denature proteins non-specifically, leading to false inhibition signals.
-
Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins, leading to irreversible inhibition.
-
Redox Activity: Compounds that can undergo redox cycling can generate reactive oxygen species (ROS), which can damage proteins and interfere with assay components.
-
Interference with Assay Signal: Some molecules can absorb or emit light at wavelengths that overlap with the assay's detection method, leading to false signals (e.g., fluorescence interference).
-
Membrane Disruption: Certain compounds can disrupt cell membranes, leading to non-specific cytotoxicity or other cellular effects.
Q3: My dose-response curve for this compound looks unusual. Could this indicate assay interference?
A3: Yes, an unusual dose-response curve can be a sign of non-specific activity. Key indicators include:
-
Steep Hill Slope: A Hill slope significantly greater than 1 can suggest compound aggregation.
-
High IC50 Values: Micromolar IC50 values with poor structure-activity relationships (SAR) across related analogs can be suspicious.
-
Irreproducibility: Significant variability in potency between experiments can point to issues like aggregation, which is sensitive to experimental conditions.
Q4: How can I experimentally determine if this compound is acting as a PAIN in my assay?
A4: Several experimental controls and secondary assays can help identify non-specific activity. These include:
-
Detergent Test: Re-running the assay in the presence of a non-ionic detergent (e.g., Triton X-100). A significant decrease in the compound's apparent activity suggests aggregation-based interference.
-
Nephelometry or Dynamic Light Scattering (DLS): These techniques can directly detect the formation of aggregates by the compound in your assay buffer.
-
Assay Target Dilution: A true inhibitor's IC50 should be independent of the target concentration, whereas an aggregator's IC50 will often increase with higher target concentrations.
-
Orthogonal Assays: Testing the compound in a different assay format that measures the same biological endpoint but uses a different detection method can help rule out technology-specific interference.
Troubleshooting Guides
Guide 1: Investigating Potential Aggregation of this compound
This guide provides a workflow to determine if the observed activity of this compound is due to aggregation.
Hypothetical Scenario: You observe inhibitory activity of this compound in a fluorescence-based enzymatic assay.
Workflow Diagram:
Caption: Workflow for Investigating Compound Aggregation.
Experimental Protocols:
1. Dose-Response Curve Analysis with and without Detergent:
-
Objective: To determine if the presence of a non-ionic detergent alters the inhibitory potency of the compound.
-
Method:
-
Prepare serial dilutions of this compound in your standard assay buffer.
-
Prepare a second set of identical serial dilutions in the assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
Perform your standard enzymatic assay with both sets of compound dilutions.
-
Generate dose-response curves and calculate the IC50 values for both conditions.
-
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 suggests that the compound's activity is dependent on aggregation.
2. Dynamic Light Scattering (DLS):
-
Objective: To directly detect the formation of sub-micron aggregates.
-
Method:
-
Prepare a solution of this compound in your assay buffer at a concentration where inhibition is observed (e.g., 5x IC50).
-
Incubate the solution under the same conditions as your assay (e.g., temperature, incubation time).
-
Analyze the sample using a DLS instrument to measure particle size distribution.
-
-
Interpretation: The presence of particles with diameters in the range of 100-1000 nm is indicative of compound aggregation.
Hypothetical Data Summary:
| Experiment | Condition | IC50 (µM) | Hill Slope | DLS Particle Size (nm) |
| Enzymatic Assay | Standard Buffer | 12.5 | 2.8 | - |
| Enzymatic Assay | + 0.01% Triton X-100 | > 100 | 1.1 | - |
| DLS Analysis | Standard Buffer | - | - | 350 ± 50 |
| DLS Analysis | + 0.01% Triton X-100 | - | - | Not Detected |
Guide 2: Assessing Non-Specific Reactivity
This guide outlines steps to check for covalent modification of the target protein.
Workflow Diagram:
Caption: Workflow to Assess Covalent Modification.
Experimental Protocol:
1. Pre-incubation and Washout Experiment:
-
Objective: To determine if the inhibition is reversible.
-
Method:
-
Incubate the target protein with a high concentration of this compound (e.g., 10x IC50) for a set period (e.g., 1 hour).
-
Remove the unbound compound by dialysis, size-exclusion chromatography, or a similar buffer exchange method.
-
Measure the activity of the washed target protein.
-
-
Interpretation: If the target protein's activity is not restored after removing the unbound compound, it suggests irreversible, potentially covalent, inhibition.
Signaling Pathway and Logical Relationship Diagrams
Hypothetical Mechanism of Aggregation-Based Interference:
Caption: Hypothetical Aggregation Mechanism.
This technical support guide provides a framework for researchers to identify and troubleshoot potential assay interference from compounds like this compound. By employing these systematic checks, scientists can have greater confidence in their screening results and focus on genuine drug candidates.
Technical Support Center: Enhancing the Bioavailability of 2-(Piperidin-3-yl)benzo[d]thiazole for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of the poorly water-soluble compound, 2-(Piperidin-3-yl)benzo[d]thiazole, for successful in vivo studies.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation development of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low aqueous solubility of this compound. | The benzothiazole moiety is inherently hydrophobic. | Explore various solubility enhancement techniques such as solid dispersion, micronization, or cyclodextrin inclusion complexation. Salt formation can also be a viable strategy. |
| Poor dissolution rate of the formulated compound. | Ineffective particle size reduction or inadequate dispersion in the carrier. | Optimize the parameters of the chosen formulation method. For solid dispersions, ensure complete amorphization. For micronization, target a particle size of less than 10 µm. |
| Precipitation of the compound in the gastrointestinal tract. | Supersaturation of the drug followed by rapid crystallization. | Incorporate precipitation inhibitors, such as hydrophilic polymers (e.g., HPMC, PVP), into the formulation. |
| Low oral bioavailability despite improved solubility and dissolution. | High first-pass metabolism or efflux by transporters like P-glycoprotein. | Consider co-administration with metabolic inhibitors (use with caution and appropriate ethical approval) or permeation enhancers. Prodrug strategies could also be explored. |
| Variability in pharmacokinetic data between subjects. | Inconsistent dissolution and absorption due to formulation instability or food effects. | Standardize dosing conditions (e.g., fasted vs. fed state). Ensure the formulation is physically and chemically stable under storage and administration conditions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for oral administration?
A1: The primary challenge stems from its predicted poor aqueous solubility, a common characteristic of benzothiazole derivatives.[1][2] This leads to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption and results in poor oral bioavailability.
Q2: Which bioavailability enhancement techniques are most suitable for this compound?
A2: Several techniques can be effective. The choice depends on the specific physicochemical properties of your batch of this compound and the desired dosage form. Promising approaches include:
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix can significantly improve its dissolution rate by creating an amorphous form of the drug.[3][4]
-
Micronization: Reducing the particle size of the drug increases the surface area available for dissolution.[5][6]
-
Cyclodextrin Inclusion Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can enhance its solubility and dissolution.[7][8][9]
Q3: How can I select the best carrier for a solid dispersion formulation?
A3: Carrier selection is crucial for the success of a solid dispersion. Factors to consider include the carrier's ability to solubilize the drug, its miscibility with the drug in the solid state, and its ability to prevent recrystallization. Common carriers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[4] Initial screening using a small number of carriers is recommended.
Q4: What are the critical process parameters for preparing these formulations?
A4: Each technique has critical parameters that need to be optimized. For instance, in spray drying for solid dispersions, these include the solvent system, inlet temperature, and spray rate. For hot-melt extrusion, temperature and screw speed are critical. For micronization via jet milling, the milling pressure and feed rate are key parameters.[10]
Q5: Are there any known signaling pathways that this compound might interact with?
A5: While specific data for this exact compound is limited, benzothiazole derivatives are known to interact with several key signaling pathways, making them interesting for various therapeutic areas. These include the NF-κB, COX-2, and PPARγ signaling pathways, which are involved in inflammation, cancer, and metabolic diseases.[3][4][8][11][12][13]
Section 3: Data Presentation
The following table summarizes pharmacokinetic data from a study on orally administered benzothiazole derivatives in rats. While not the exact compound of interest, this data provides a reference for the potential bioavailability that can be achieved with formulation optimization.
| Compound | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Compound 41 | Suspension | 10 | 1254 | 2.0 | 8456 | 63 | [14] |
| Compound 49 | Suspension | 10 | 1189 | 4.0 | 9876 | 61 | [14] |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the plasma concentration-time curve.
Section 4: Experimental Protocols
Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile drugs and involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-carrier ratio.
-
Dissolve the drug and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of 40-50°C.
-
Continue evaporation until a dry, thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Scrape the dried product from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the final product in a desiccator.
Micronization by Air Jet Milling
This technique reduces particle size through high-velocity collisions of particles.
Materials:
-
This compound
-
Air jet mill
-
Compressed nitrogen or air source
-
Particle size analyzer
Procedure:
-
Ensure the air jet mill is clean and properly assembled.
-
Load the crystalline this compound into the feeder of the mill.
-
Set the milling pressure (e.g., 6-8 bar) and the feed rate. These are critical parameters that will need optimization.
-
Start the flow of compressed gas to create a high-velocity airstream in the milling chamber.
-
Begin feeding the drug into the milling chamber. The particles will be accelerated by the gas and collide with each other, leading to particle size reduction.
-
The micronized particles are carried by the gas stream to a cyclone separator where they are collected.
-
Collect the micronized powder.
-
Analyze the particle size distribution of the collected powder using a particle size analyzer to ensure the target size (e.g., <10 µm) has been achieved.
-
Repeat the milling process if necessary to achieve the desired particle size.
Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This method involves the formation of a paste of the drug and cyclodextrin, which facilitates the inclusion of the drug into the cyclodextrin cavity.
Materials:
-
This compound
-
β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and the cyclodextrin in a 1:1 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a homogeneous paste.
-
Gradually add the drug to the paste while triturating continuously for a defined period (e.g., 60 minutes).
-
The mixture should maintain a paste-like consistency. Add more of the solvent mixture if it becomes too dry.
-
After kneading, dry the resulting product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
Store the inclusion complex in a well-closed container in a cool, dry place.
Section 5: Mandatory Visualizations
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
Potential Signaling Pathway: NF-κB Inhibition
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Potential Signaling Pathway: COX-2 Inhibition
Caption: Potential inhibition of the COX-2 enzyme by this compound.
Potential Signaling Pathway: PPARγ Modulation
Caption: Potential modulation of the PPARγ signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. sybespharmacy.com [sybespharmacy.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. ijcrt.org [ijcrt.org]
- 7. humapub.com [humapub.com]
- 8. eijppr.com [eijppr.com]
- 9. scribd.com [scribd.com]
- 10. tabletscapsules.com [tabletscapsules.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Design, Synthesis of Novel, Potent, Selective, Orally Bioavailable Adenosine A2A Receptor Antagonists and Their Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Piperidin-3-yl)benzo[d]thiazole Synthesis
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of 2-(Piperidin-3-yl)benzo[d]thiazole, a common heterocyclic scaffold in medicinal chemistry. The primary synthetic route involves the condensation of 2-aminothiophenol with a piperidine-3-carbonyl derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes?
A1: Low yields in benzothiazole synthesis can stem from several factors:
-
Purity of Reactants: 2-aminothiophenol is prone to oxidation, forming a disulfide byproduct which is unreactive. Ensure you use fresh or purified 2-aminothiophenol. The piperidine-3-carbaldehyde or its precursor can also be unstable; check its purity before use.
-
Incomplete Reaction: The condensation may not have gone to completion. Try extending the reaction time or increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. For aldehyde condensations, various catalysts from simple acids to metal nanoparticles can be used.[1][2] If one catalyst is ineffective, consider trying an alternative (see Table 1).
-
Oxidant Issues: An oxidant is required to convert the intermediate benzothiazoline to the final benzothiazole. Atmospheric oxygen can be sufficient, but sometimes a dedicated oxidant like H₂O₂ or DMSO is needed to improve yield and reaction time.[1][3][4]
-
Work-up & Purification Losses: The product may be lost during extraction or chromatography. Ensure the pH is appropriate during aqueous work-up to minimize the solubility of your product in the aqueous layer.
Q2: I am observing a significant amount of a disulfide byproduct. How can I prevent this?
A2: The formation of a disulfide from 2-aminothiophenol is a common side reaction caused by oxidation. To mitigate this:
-
Use High-Purity Reactant: Start with the freshest possible 2-aminothiophenol.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce oxidation.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Q3: What is the proposed reaction mechanism for this synthesis?
A3: The most common mechanism involves the condensation of 2-aminothiophenol with an aldehyde (piperidine-3-carbaldehyde). The process is generally as follows:
-
Schiff Base Formation: The amino group of 2-aminothiophenol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (iminobenzothiazoline) intermediate.
-
Cyclization: The thiol group then performs an intramolecular nucleophilic attack on the imine carbon.
-
Oxidation: The resulting benzothiazoline intermediate is oxidized to form the stable, aromatic benzothiazole ring. This oxidation can be spontaneous (air) or promoted by an added oxidant.[5]
(See the detailed diagram in the "Reaction Mechanism" section below).
Q4: Can I use piperidine-3-carboxylic acid instead of the aldehyde?
A4: Yes, using a carboxylic acid is a well-established alternative to the aldehyde.[6][7] This reaction typically requires a condensing agent or heating in a high-boiling acidic medium like polyphosphoric acid (PPA) to facilitate the cyclization and dehydration steps.[6] The yields are often comparable to those achieved with aldehydes.
Q5: How do I choose the right solvent and temperature for the reaction?
A5: The optimal conditions depend on the specific protocol and catalyst used.
-
Solvents: Ethanol, methanol, toluene, and DMSO are commonly used.[1][4][5] Solvent-free conditions, often with microwave irradiation or grinding, have also proven effective and are considered a green chemistry approach.[2][7]
-
Temperature: Reaction temperatures can range from room temperature to reflux (~80-110°C).[1][4] Some protocols using highly active catalysts can proceed efficiently at room temperature, while others require heat to drive the reaction to completion.[1][2]
Data Presentation: Reaction Conditions for 2-Substituted Benzothiazoles
The following table summarizes various catalytic systems and conditions reported for the synthesis of 2-substituted benzothiazoles via condensation of 2-aminothiophenol with aldehydes. This data can be used as a starting point for optimizing the synthesis of this compound.
| Catalyst System | Aldehyde Type | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Aromatic | Ethanol | Room Temp | 45-60 min | 85-94% | [1] |
| Zn(OAc)₂·2H₂O | Aromatic, Heterocyclic | Solvent-free | 80 | 30-60 min | 79-96% | [2] |
| Ionic Liquid (Nanogel) | Aromatic | Solvent-free | 80 | 10-25 min | 84-95% | [1] |
| Koser's Reagent | Aromatic | 1,4-Dioxane | Room Temp | 15 min | 80-90% | [2] |
| L-proline (MW) | Aromatic, Aliphatic | Solvent-free | N/A (MW) | 5-10 min | 85-95% | [7] |
| None (Air/DMSO) | Aromatic | DMSO | N/A | N/A | Good-Excellent | [3] |
Experimental Protocols
Protocol 1: General Synthesis using an Aldehyde Precursor
This protocol outlines a general method for the condensation of 2-aminothiophenol with piperidine-3-carbaldehyde.
Materials:
-
2-Aminothiophenol (1.0 eq)
-
Piperidine-3-carbaldehyde (or its hydrochloride salt) (1.0-1.2 eq)
-
Catalyst (e.g., L-proline, 10 mol%)
-
Solvent (e.g., Ethanol)
-
Hydrochloric Acid (for salt form)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for chromatography
Procedure:
-
To a round-bottom flask, add 2-aminothiophenol (1.0 eq), piperidine-3-carbaldehyde (1.1 eq), and the catalyst in ethanol.
-
If using the hydrochloride salt of the aldehyde, add one equivalent of a non-nucleophilic base to free the aldehyde.
-
Stir the mixture at the desired temperature (start with room temperature and heat to reflux if needed).
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Visualizations
Reaction Mechanism
References
- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-(Piperidinyl)benzo[d]thiazole Isomers and Other Benzothiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of benzothiazole derivatives, with a special focus on the structural isomers of 2-(piperidinyl)benzo[d]thiazole. While direct experimental data for 2-(piperidin-3-yl)benzo[d]thiazole is not publicly available, this guide leverages data from its closely related isomers and other key benzothiazole derivatives to offer insights into potential therapeutic applications and performance benchmarks. The information presented herein is intended to guide future research and drug development efforts in this promising area.
Introduction
Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The versatility of the benzothiazole ring system allows for a wide range of structural modifications, leading to compounds with fine-tuned pharmacological profiles. This guide focuses on comparing the performance of 2-(piperidinyl)benzo[d]thiazole isomers and other notable benzothiazole derivatives, supported by available experimental data.
Comparative Analysis of 2-(Piperidinyl)benzo[d]thiazole Isomers
Due to the absence of specific biological data for this compound in the public domain, this section will focus on the reported activities of its structural isomer, 2-(piperidin-1-yl)benzo[d]thiazole, to provide a relevant comparison.
Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonism
Recent studies have identified 2-(piperidin-1-yl)benzothiazole derivatives as potent and selective PPARδ agonists, a target for metabolic syndrome therapeutics. The following table summarizes the in vitro activity of a lead compound from this class.
| Compound ID | Target | EC50 (nM) | Selectivity vs PPARα | Selectivity vs PPARγ |
| Compound 1 | hPPARδ | 4.1 | >2439-fold | >2439-fold |
Table 1: In vitro PPARδ agonist activity of a 2-(piperazin-1-yl)benzothiazole derivative (a close analog of 2-(piperidin-1-yl)benzothiazoles)[1].
The high potency and selectivity of this structural analog suggest that 2-(piperidinyl)benzo[d]thiazoles, in general, may have potential as therapeutic agents for metabolic disorders. The substitution pattern on the piperidine and benzothiazole rings is crucial for activity and selectivity.
Comparison with Other Benzothiazole Derivatives
To provide a broader context, this section compares the activities of other classes of benzothiazole derivatives in different therapeutic areas.
Anticancer Activity
A wide range of 2-substituted benzothiazole derivatives have been evaluated for their anticancer properties. The following table presents the cytotoxic activity of selected derivatives against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |
| 2-Arylbenzothiazole | 2-(4-Aminophenyl)benzothiazole | Breast (MCF-7) | 0.05 |
| 2-Hydrazinobenzothiazole | N'-(2-(benzo[d]thiazol-2-yl)-3-phenylacryloyl)benzohydrazide | Liver (HepG2) | 7.2 |
| 2-Pyridinone-benzothiazole hybrid | Hybrid compound 8a | Lung (H1299) | 12.5 |
Table 2: Anticancer activity of selected benzothiazole derivatives[2].
The data indicates that the nature of the substituent at the 2-position of the benzothiazole ring significantly influences the anticancer potency. 2-Arylbenzothiazoles, in particular, have demonstrated high potency against breast cancer cell lines.
Experimental Protocols
PPARδ Reporter Gene Assay
This assay is used to determine the in vitro agonist activity of compounds on PPAR subtypes.
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Transfection: Cells are co-transfected with a GAL4-PPARδ-LBD expression vector and a GAL4-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the cells are treated with varying concentrations of the test compounds.
-
Luciferase Assay: After another 24 hours, the luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with different concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values, the concentration of the compound that inhibits 50% of cell growth, are determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
PPARδ Agonist Mechanism of Action
Caption: Simplified signaling pathway of a PPARδ agonist.
General Workflow for In Vitro Anticancer Drug Screening
Caption: A general experimental workflow for anticancer drug screening.
Conclusion
The benzothiazole scaffold remains a highly valuable platform for the development of new therapeutic agents. While data on this compound is currently unavailable, the promising activity of its structural isomers as potent and selective PPARδ agonists highlights a potential avenue for investigation. Furthermore, the broad-spectrum anticancer activity of other 2-substituted benzothiazole derivatives underscores the therapeutic potential of this compound class. Further research, including the synthesis and biological evaluation of this compound, is warranted to fully elucidate its pharmacological profile and potential as a drug candidate. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.
References
- 1. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Piperidinyl-Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class of compounds, derivatives featuring a piperidine moiety have garnered significant interest for their potential as therapeutic agents. This guide provides a comparative analysis of the bioactivity of 2-(Piperidin-3-yl)benzo[d]thiazole and its close analogs, focusing on their anticancer and antimicrobial properties. The performance of these compounds is compared against established drugs, supported by experimental data from peer-reviewed studies.
Anticancer Activity: A Comparative Perspective
Derivatives of piperidinyl-benzothiazole have demonstrated notable cytotoxic effects against various cancer cell lines. This section compares the in vitro anticancer activity of a 2-(piperidin-4-yl)-thiazole-4-carboxamide derivative with the standard chemotherapeutic agent, Cisplatin, against the human breast cancer cell line MCF-7.
Table 1: Comparative Anticancer Activity against MCF-7 Cells
| Compound | Concentration (µM) | Cell Viability (%) | IC50 (µM) | Reference |
| 2-(piperidin-4-yl)-thiazole-4-carboxamide derivative (5m) | 0.1 | 68.3 ± 3.5 | 0.2 | [1] |
| 0.5 | 45.1 ± 2.8 | |||
| 2.5 | 21.7 ± 1.9 | |||
| Cisplatin | 5 | ~75 | 16.48 | [2][3] |
| 10 | ~60 | |||
| 20 | ~40 | |||
| 40 | ~20 |
Note: Data for the 2-(piperidin-4-yl)-thiazole-4-carboxamide derivative is extracted from a study on analogues of tubulysins[1]. Cisplatin data is a representative value from studies on non-small cell lung cancer and breast cancer cell lines[2][3]. Direct comparison should be made with caution due to potential variations in experimental conditions.
The data indicates that the investigated 2-(piperidin-4-yl)-thiazole-4-carboxamide derivative exhibits potent anticancer activity, with an IC50 value in the sub-micromolar range, suggesting a higher potency than Cisplatin against the MCF-7 cell line under the reported experimental conditions.
Antimicrobial Activity: A Head-to-Head Comparison
Piperidinyl-benzothiazole derivatives have also been explored for their antibacterial properties. This section compares the minimum inhibitory concentration (MIC) of a piperidine-containing benzothiazole derivative with the broad-spectrum antibiotic, Ciprofloxacin, against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| Piperidine-substituted benzothiazole derivative | 12.5 | 25 | [4] |
| Ciprofloxacin | 0.25 - 0.6 | 0.013 - 0.016 | [5][6][7] |
Note: The MIC value for the piperidine-substituted benzothiazole is from a study on new antimicrobial benzothiazoles[4]. Ciprofloxacin MIC values are a range compiled from multiple sources for representative strains[5][6][7].
From the presented data, Ciprofloxacin demonstrates significantly lower MIC values, indicating greater potency against both S. aureus and E. coli compared to the reported piperidine-substituted benzothiazole derivative. This suggests that while the benzothiazole derivative possesses antimicrobial activity, further optimization is required to compete with established antibiotics.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (e.g., piperidinyl-benzothiazole derivatives, Cisplatin) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., piperidinyl-benzothiazole derivative, Ciprofloxacin) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizing the Scientific Workflow
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: Workflow for determining the anticancer activity using the MTT assay.
Caption: Workflow for determining the antimicrobial activity using the broth microdilution method.
Caption: Logical relationship of the comparative analysis.
References
- 1. "Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-ca" by XIANGFU PENG, MINGSHA SHAO et al. [journals.tubitak.gov.tr]
- 2. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 7. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 2-(Piperidin-3-yl)benzo[d]thiazole Analogs for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(Piperidin-3-yl)benzo[d]thiazole analogs, focusing on their potential as neuroprotective agents. The information is compiled from preclinical studies and is intended to guide further research and development in this area. While direct SAR studies on the this compound scaffold are limited, this guide extrapolates key findings from closely related benzothiazole derivatives, particularly those targeting dopamine receptors and other pathways relevant to neurodegeneration.
Structure-Activity Relationship (SAR) Insights
The neuroprotective potential of benzothiazole derivatives is often linked to their ability to modulate various central nervous system (CNS) targets, including dopamine receptors.[1] The SAR for these compounds can be broadly categorized by modifications to the benzothiazole core, the piperidine moiety, and any linking groups.
Dopamine Receptor Affinity
Several studies have investigated benzothiazole-piperazine and -piperidine analogs as ligands for dopamine D2-like receptors (D2, D3, and D4), which are implicated in the pathophysiology of various neurological disorders.[2] The following table summarizes the SAR for benzothiazole derivatives targeting these receptors, providing insights applicable to the this compound scaffold.
| Structural Modification | Observation | Inferred SAR for this compound Analogs | Reference(s) |
| Piperidine/Piperazine Substitutions | Substitution on the piperazine ring, such as with aryl groups (e.g., phenyl, pyridinyl), significantly influences binding affinity and selectivity for D2-like receptors. Methoxy substitution on a 4-phenylpiperazine group increased D2S receptor binding affinity. | Modifications to the piperidine ring of the this compound core are likely to modulate dopamine receptor affinity. N-alkylation or N-arylation of the piperidine nitrogen could be a key area for optimization. | [3] |
| Linker between Benzothiazole and Piperidine/Piperazine | The length and nature of the alkyl linker between the benzothiazole and the piperazine/piperidine ring are critical for receptor affinity and selectivity. A propyl linker often shows importance for D4 receptor affinity. | For analogs where a linker is introduced between the benzothiazole C2 and the piperidine N1, its length and rigidity will be a critical determinant of activity. | [4] |
| Benzothiazole Core Substitutions | Substitutions on the benzothiazole ring, particularly at the 6-position, can impact biological activity. For example, a 6-amino group is a common feature in analogs with dopamine receptor affinity. | Substitution at the 5, 6, and 7-positions of the benzothiazole ring with various functional groups (e.g., methoxy, chloro, nitro) could be explored to enhance potency and selectivity. | [3] |
Multi-Target Directed Ligands for Alzheimer's Disease
Recent strategies in drug discovery for neurodegenerative diseases like Alzheimer's disease (AD) focus on multi-target-directed ligands (MTDLs). Benzothiazole derivatives have been explored as MTDLs targeting key enzymes and receptors involved in AD pathology, such as cholinesterases (AChE and BuChE) and monoamine oxidase B (MAO-B).
| Target | SAR Observations from Benzothiazole Analogs | Potential Application to this compound | Reference(s) |
| Cholinesterases (AChE/BuChE) | The presence of a basic amine, such as a piperidine or pyrrolidine, is often crucial for interaction with the catalytic active site (CAS) of AChE. The linker length between the benzothiazole and the basic amine influences inhibitory potency. | The inherent piperidine moiety in the this compound scaffold provides a basis for cholinesterase inhibition. Modifications to the piperidine ring and its stereochemistry could optimize these interactions. | [5] |
| Monoamine Oxidase B (MAO-B) | Certain benzothiazole derivatives have shown potent MAO-B inhibitory activity, which is beneficial in AD by preventing the breakdown of dopamine and reducing oxidative stress. | The this compound scaffold could be decorated with functional groups known to enhance MAO-B inhibition to develop dual-acting agents. | [5] |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through the condensation of 2-aminothiophenol with a suitable piperidine-3-carboxylic acid derivative. The following is a general, representative protocol.
-
Activation of Carboxylic Acid: To a solution of N-protected piperidine-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Condensation: Add 2-aminothiophenol (1 equivalent) to the reaction mixture. The reaction is typically stirred at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Cyclization: The resulting amide intermediate can be cyclized to the benzothiazole ring under heating, sometimes with the addition of a dehydrating agent or under acidic conditions.
-
Deprotection: If a protecting group was used on the piperidine nitrogen, it is removed in the final step. For example, a Boc group can be removed with trifluoroacetic acid (TFA) in DCM.
-
Purification: The final product is purified by column chromatography on silica gel.
Dopamine D2 Receptor Binding Assay
This protocol is adapted from studies on benzothiazole-based dopamine receptor ligands.[3]
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are used.
-
Radioligand: [³H]-Spiperone is a commonly used radioligand for D2 receptor binding assays.
-
Assay Buffer: A typical buffer would be 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes (e.g., 10-20 µg of protein) with a fixed concentration of [³H]-Spiperone (e.g., 0.2 nM) and varying concentrations of the test compounds.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist, such as haloperidol (e.g., 10 µM).
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.
c-Jun N-terminal Kinase (JNK) Phosphorylation Assay
The neuroprotective effects of some benzothiazole derivatives have been linked to the inhibition of the JNK signaling pathway.[6] A JNK phosphorylation assay can be used to evaluate this activity.
-
Cell Culture and Treatment: Culture a suitable neuronal cell line (e.g., SH-SY5Y) and treat with the test compounds for a specified period. Induce neuronal stress with an agent like H₂O₂ or MPP⁺ to activate the JNK pathway.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated JNK (p-JNK) and total JNK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify the band intensities and express the level of JNK phosphorylation as the ratio of p-JNK to total JNK.
Visualizations
Caption: Workflow for Synthesis and Evaluation.
Caption: JNK Pathway Inhibition.
References
- 1. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of 2-(Piperidin-3-yl)benzo[d]thiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the target engagement of the novel compound 2-(Piperidin-3-yl)benzo[d]thiazole. Due to the limited direct experimental data on this specific molecule, this guide draws analogies from the closely related compound, 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole, which has been studied for its interaction with cyclooxygenase (COX) enzymes.[1] This guide will compare the hypothetical engagement of this compound with the well-established COX-2 inhibitor, Celecoxib.
Introduction to Target Engagement
Confirming that a therapeutic compound interacts with its intended molecular target within a cell is a critical step in drug discovery. This process, known as target engagement, provides crucial evidence of the compound's mechanism of action and is essential for interpreting efficacy and safety data. Various biochemical and cellular methods are employed to measure and validate this interaction.
Postulated Target: Cyclooxygenase (COX) Enzymes
Based on the biological activity of the structurally similar 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole, it is postulated that this compound also targets cyclooxygenase (COX) enzymes.[1] COX enzymes are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation.[2][3]
Comparative Analysis: this compound vs. Celecoxib
To validate the target engagement of this compound, a direct comparison with a known COX inhibitor is essential. Celecoxib, a selective COX-2 inhibitor, serves as an excellent benchmark.[4][5]
Table 1: Postulated and Known Characteristics of Test Compounds
| Feature | This compound (Postulated) | Celecoxib (Known) |
| Target | Cyclooxygenase (COX) Enzymes | Cyclooxygenase-2 (COX-2) |
| Mechanism of Action | Competitive inhibition of the COX active site | Selective, competitive inhibition of the COX-2 active site |
| Therapeutic Area | Anti-inflammatory, Analgesic | Anti-inflammatory, Analgesic, Arthritis |
Experimental Protocols for Target Validation
To experimentally validate the engagement of this compound with COX enzymes, a series of in vitro and in situ assays are recommended.
Biochemical Assay: COX Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Protocol:
-
Reagents: Purified human or ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), hematin, epinephrine, Tris-HCl buffer, test compound, and a known inhibitor (e.g., Celecoxib).
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and epinephrine.
-
Add the COX enzyme (either COX-1 or COX-2) to the mixture and incubate.
-
Introduce the test compound at various concentrations and pre-incubate. A vehicle control (DMSO) and a positive control (Celecoxib) should be run in parallel.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Terminate the reaction after a specific time (e.g., 2 minutes) by adding hydrochloric acid.
-
Measure the production of prostaglandin E2 (PGE2), a primary product of the COX reaction, using techniques like LC-MS/MS or an ELISA-based assay kit.[6][7]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). Compare the IC50 values for COX-1 and COX-2 to determine the selectivity of the compound.
Table 2: Hypothetical Comparative Data for COX Inhibition Assay
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib | ~15,000 | ~40 | ~375 |
Cellular Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[8][9]
Protocol:
-
Cell Culture: Use a cell line that expresses the target COX enzymes (e.g., HEK293 cells).
-
Compound Treatment: Treat the cells with the test compound at various concentrations or a vehicle control.
-
Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble COX-1 and COX-2 at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Generate melting curves for the target proteins in the presence and absence of the compound. A shift in the melting curve indicates ligand binding and target engagement.[10]
In Situ Assay: In Situ Hybridization (ISH)
ISH is a technique used to visualize the localization of specific mRNA sequences within cells or tissues, which can provide evidence of target expression in relevant biological contexts.[11]
Protocol:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections from relevant models of inflammation.
-
Probe Hybridization: Use labeled antisense probes specific for COX-1 and COX-2 mRNA. A sense probe should be used as a negative control.
-
Signal Detection: Detect the hybridized probes using chromogenic or fluorescent methods.
-
Imaging and Analysis: Visualize the localization of COX-1 and COX-2 mRNA within the tissue and correlate it with the expected sites of action for an anti-inflammatory drug.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Cyclooxygenase signaling pathway and points of inhibition.
Caption: Experimental workflow for target validation assays.
Conclusion
Validating the target engagement of this compound is a critical step in its development as a potential therapeutic agent. By employing a combination of biochemical, cellular, and in situ assays and comparing its activity to a known inhibitor like Celecoxib, researchers can build a strong body of evidence for its mechanism of action. The experimental protocols and comparative framework provided in this guide offer a robust strategy to achieve this crucial milestone in the drug discovery process.
References
- 1. Buy 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole | 1211568-41-0 [smolecule.com]
- 2. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. drugs.com [drugs.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COX Inhibition Assay. [bio-protocol.org]
- 8. CETSA [cetsa.org]
- 9. news-medical.net [news-medical.net]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Comparative Analysis of 2-(Piperidin-3-yl)benzo[d]thiazole Analogs and Standard of Care NSAIDs in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory efficacy of novel benzothiazole derivatives, specifically focusing on analogs of 2-(Piperidin-3-yl)benzo[d]thiazole, against established standard of care non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative efficacy data, detailed experimental methodologies, and visualizations of the underlying signaling pathways to facilitate an objective assessment for drug development and research applications.
Quantitative Efficacy Comparison
The anti-inflammatory potential of novel benzothiazole derivatives has been evaluated in preclinical models and compared with standard NSAIDs. The data below summarizes key efficacy parameters from both in vivo and in vitro studies.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely accepted acute inflammatory model used to assess the efficacy of anti-inflammatory agents. The percentage of edema inhibition indicates the compound's ability to reduce swelling.
Table 1: Comparison of In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| Benzothiazole Derivative 17c | 50 | 1 | 72 | [1] |
| 2 | 76 | [1] | ||
| 3 | 80 | [1] | ||
| Benzothiazole Derivative 17i | 50 | 1 | 64 | [1] |
| 2 | 73 | [1] | ||
| 3 | 78 | [1] | ||
| Celecoxib (Standard of Care) | 50 | 3 | Significant Decrease | |
| 5 | Significant Decrease | |||
| Indomethacin (Standard of Care) | 10 | 4 | 57.66 | [2] |
Note: Direct percentage inhibition for Celecoxib at the same time points was not available in the searched literature, but it was shown to cause a significant decrease in paw edema.
In Vitro Cyclooxygenase (COX) Inhibition
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
Table 2: Comparison of In Vitro COX Enzyme Inhibition (IC50 Values)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Benzothiazole Derivative 17c | - | - | Selective towards COX-2 | [1] |
| Benzothiazole Derivative 17i | - | - | Selective towards COX-2 | [1] |
| Celecoxib (Standard of Care) | >10 | 0.04 | >250 | |
| Indomethacin (Standard of Care) | 0.05 | 1.8 | 0.028 | |
| Diclofenac (Standard of Care) | 0.6 | 0.1 | 6 | |
| Ibuprofen (Standard of Care) | 5.2 | 12.9 | 0.4 | |
| Naproxen (Standard of Care) | 0.6 | 13.9 | 0.043 |
Note: Specific IC50 values for benzothiazole derivatives 17c and 17i were not provided in the reference, but they were reported to be selective for COX-2.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the in vivo model used to assess the anti-inflammatory activity of the tested compounds.
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in saline)
-
Test compounds (Benzothiazole derivatives, Celecoxib, Indomethacin)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are randomly divided into control and treatment groups.
-
The treatment groups receive the test compounds orally or intraperitoneally at specified doses. The control group receives the vehicle.
-
After a predetermined time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treatment group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes the in vitro method used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Objective: To measure the IC50 values of test compounds for COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (Benzothiazole derivatives, NSAIDs)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., ELISA for prostaglandin E2 quantification or oxygen consumption measurement)
Procedure:
-
The test compounds are prepared in various concentrations.
-
The COX-1 or COX-2 enzyme is pre-incubated with each concentration of the test compound or vehicle (control) for a specific period.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a defined time and then stopped.
-
The amount of prostaglandin E2 (PGE2) produced is measured using an ELISA kit, or the consumption of oxygen is monitored using an oxygen electrode.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in inflammation and the general workflow of the experimental procedures described.
References
Potential Cross-Reactivity Profile of 2-(Piperidin-3-yl)benzo[d]thiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of "2-(Piperidin-3-yl)benzo[d]thiazole," a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this profile is constructed based on the known cross-reactivity of structurally related benzothiazole derivatives that target kinases and central nervous system (CNS) receptors. This document aims to offer a predictive overview to guide early-stage drug discovery and development efforts.
The benzothiazole moiety is a recognized "privileged scaffold," known to interact with a wide range of biological targets. This inherent promiscuity necessitates a thorough evaluation of off-target effects to ensure the development of safe and selective therapeutics. This guide presents potential cross-reactivity data for representative benzothiazole-based compounds, outlines the experimental protocols for assessing selectivity, and visualizes key concepts to facilitate understanding.
Data Presentation: Comparative Cross-Reactivity Data
The following tables summarize the inhibitory or binding affinities of representative benzothiazole derivatives against their primary targets and a panel of off-target proteins. This data is extracted from published studies on analogous compounds and serves as a surrogate to predict the potential cross-reactivity of "this compound."
Table 1: Potential Kinase Cross-Reactivity Profile
This table illustrates the potential for a benzothiazole-based compound, initially identified as a kinase inhibitor, to exhibit activity against other kinases. The data is based on a study of a benzothiazole derivative targeting MAP kinases.
| Target Kinase | % Inhibition at 1 µM | IC50 (nM) |
| p38α (Primary Target) | 95 | 50 |
| ERK2 | 85 | 150 |
| JNK1 | 45 | >1000 |
| MEK1 | 20 | >5000 |
| CDK2 | 15 | >10000 |
| EGFR | 5 | >10000 |
Table 2: Potential CNS Receptor Cross-Reactivity Profile
This table showcases the potential for a benzothiazole derivative, designed as a CNS-active ligand, to bind to multiple receptor subtypes. The data is based on a study of benzothiazole-based ligands targeting dopamine receptors.
| Target Receptor | Ki (nM) |
| Dopamine D2 (Primary Target) | 10 |
| Dopamine D3 | 25 |
| Dopamine D4 | 150 |
| Serotonin 5-HT2A | 300 |
| Adrenergic α1A | 500 |
| Sigma-1 | >1000 |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to generate the cross-reactivity data presented above.
Kinase Selectivity Profiling (ADP-Glo™ Kinase Assay)
This method quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Compound Preparation : The test compound, "this compound," and comparator compounds are serially diluted to the desired concentrations in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction : The kinase, its specific substrate, and ATP are added to the wells of a 384-well plate. The test compound is then added to the reaction mixture.
-
Incubation : The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition : The Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.
-
Data Analysis : The luminescent signal is proportional to the amount of ADP produced and is therefore inversely correlated with the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.
Radioligand Binding Assay for CNS Receptor Profiling
This technique measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Membrane Preparation : Cell membranes expressing the target receptor of interest are prepared from cultured cells or tissue homogenates.
-
Assay Setup : In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.
-
Incubation : The plate is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration : The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Washing : The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key concepts related to cross-reactivity profiling.
Caption: Logical flow of primary target engagement versus off-target interactions.
Caption: A typical experimental workflow for comprehensive cross-reactivity profiling.
"In Vitro" to "In Vivo" Correlation of 2-(Piperidin-3-yl)benzo[d]thiazole Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective activity of 2-(Piperidin-3-yl)benzo[d]thiazole and its structural analogs, correlating in vitro findings with in vivo efficacy. The data presented is synthesized from multiple studies on benzothiazole derivatives, offering insights into their therapeutic potential for neurodegenerative diseases.
Comparative Analysis of Benzothiazole Derivatives
The therapeutic potential of benzothiazole derivatives in the context of neurodegenerative diseases is a burgeoning area of research. These compounds have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects, which are crucial in combating the complex pathology of conditions like Alzheimer's disease. This section compares the in vitro and in vivo activities of various benzothiazole derivatives structurally related to this compound.
In Vitro Activity
The in vitro evaluation of benzothiazole derivatives has primarily focused on their ability to inhibit key enzymes implicated in the progression of neurodegenerative diseases, such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). Additionally, their capacity to protect neuronal cells from oxidative stress and amyloid-β (Aβ)-induced toxicity is a critical measure of their neuroprotective potential.
| Compound/Derivative Class | Target/Assay | In Vitro Activity (IC50/EC50) | Reference |
| Benzothiazole-Piperazine Derivatives | AChE Inhibition | 23.4 ± 1.1 nM - 256.1 ± 11.0 nM | [1] |
| MAO-B Inhibition | 40.3 ± 1.7 nM - 198.8 ± 8.8 nM | [1] | |
| Aβ (1-42) Aggregation Inhibition | 167.5 ± 8.0 nM - 324.7 ± 15.1 nM | [1] | |
| N-(benzo[d]thiazol-2-yl) benzamide Derivatives | MAO-A Inhibition | 0.92 ± 0.09 µM | [2] |
| MAO-B Inhibition | 0.48 ± 0.04 µM | [2] | |
| Benzothiazole-Triazole Derivatives | Catalase Modulation in U87MG cells (H2O2 induced stress) | ~90% activity enhancement | [3] |
| Benzothiazole-Isothiourea Derivatives | AChE Inhibition | ΔG value better than galantamine | |
| Aβ (1-42) Aggregation Inhibition | ΔG value better than curcumin | [4] | |
| 3-(azepan-1-yl)propyloxy-linked benzothiazole | Histamine H3 Receptor (H3R) Binding | K_i = 0.012 µM | [5] |
| AChE Inhibition | IC50 = 6.7 µM | [5] | |
| BuChE Inhibition | IC50 = 2.35 µM | [5] | |
| MAO-B Inhibition | IC50 = 1.6 µM | [5] |
In Vivo Activity
The in vivo assessment of these compounds often involves animal models of neurodegenerative diseases or related neurological conditions to evaluate their therapeutic efficacy and neuroprotective effects. Key parameters measured include improvements in cognitive function, reduction of neuronal damage, and anticonvulsant activity.
| Compound/Derivative Class | Animal Model | In Vivo Activity (ED50/Effective Dose) | Observed Effects | Reference |
| Benzothiazole-Piperazine Derivatives | Streptozotocin (icv)-induced cognitive deficit in rats | 5 and 10 mg/kg | Significant improvement in learning and memory | [6] |
| Benzothiazole-Triazole Derivatives | Maximal Electroshock (MES) test in mice | ED50 = 50.8 mg/kg | Potent anticonvulsant activity | [7] |
| scPTZ seizures test in mice | ED50 = 52.8 mg/kg | Potent anticonvulsant activity | [7] | |
| 2-(1-piperidinyl)-1,3-benzothiazole derivative | Hypercholesterolemia model | Not Specified | Significant upregulation of HDL cholesterol | [8] |
| Benzothiazole with Dimethylpyrazol Derivatives | Maximal Electroshock (MES) test in mice | ED50 = 160.4 mg/kg | Anticonvulsant activity | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key in vitro and in vivo experimental protocols employed in the assessment of benzothiazole derivatives.
In Vitro Neuroprotection Assay
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or glioblastoma cell lines (e.g., U87 MG) are commonly used.[3][10]
-
Induction of Neuronal Damage: Neurotoxicity is induced using agents such as hydrogen peroxide (H2O2) to simulate oxidative stress, or amyloid-β peptides (Aβ25-35 or Aβ1-42) to mimic Alzheimer's disease pathology.[3][10]
-
Treatment: Cells are pre-treated with various concentrations of the test compounds before the addition of the neurotoxic agent.
-
Assessment of Neuroprotection: Cell viability is measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity. A higher cell viability in the presence of the compound and the neurotoxin indicates a neuroprotective effect.
-
Enzyme Inhibition Assays: The inhibitory activity against enzymes like AChE and MAO-B is determined using spectrophotometric methods, such as the Ellman's method for cholinesterases.[6]
In Vivo Alzheimer's Disease Model
-
Animal Model: A common model for sporadic Alzheimer's disease is the intracerebroventricular (icv) injection of streptozotocin (STZ) in rats.[6] STZ is a substance that causes neuroinflammation and oxidative stress, leading to cognitive deficits.[11]
-
Compound Administration: The test compounds are typically administered orally or via intraperitoneal injection for a specified period following the STZ injection.
-
Behavioral Testing: Cognitive function is assessed using various behavioral mazes and tests:
-
Biochemical and Histopathological Analysis: After the behavioral tests, brain tissues are often analyzed for markers of neurodegeneration, such as amyloid plaque deposition and tau hyperphosphorylation.
Visualizing the Path to Neuroprotection
To better understand the mechanisms and experimental processes involved, the following diagrams illustrate a potential signaling pathway for neuroprotection by benzothiazole derivatives and a typical experimental workflow.
Caption: A diagram illustrating a potential neuroprotective signaling pathway of benzothiazole derivatives.
Caption: A diagram showing the experimental workflow from in vitro screening to in vivo validation.
References
- 1. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro, and in silico study of benzothiazole-based compounds as a potent anti-Alzheimer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of benzothiazole/piperazine derivatives on intracerebroventricular streptozotocin-induced cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 11. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential selectivity profile of 2-(Piperidin-3-yl)benzo[d]thiazole against related central nervous system (CNS) targets. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally related benzothiazole and piperidine derivatives to construct a predictive profile. The information herein is intended to guide future research and hypothesis-driven experimentation.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The incorporation of a piperidine moiety can significantly influence the pharmacological profile, including CNS receptor affinity and selectivity. Based on the analysis of structurally similar compounds, this compound is anticipated to interact with several key CNS targets, including dopamine, serotonin, and sigma receptors.
Predicted Selectivity Profile
The following table summarizes the binding affinities (Ki in nM) of representative benzothiazole and piperidine derivatives for various CNS receptors. This data serves as a surrogate to predict the potential selectivity of this compound.
| Compound/Derivative Class | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Sigma-1 (σ1) (Ki, nM) | Sigma-2 (σ2) (Ki, nM) | Reference |
| Benzothiazole-piperazine analogs | 2.8 - 3.2 | 3.0 - 8.5 | High Affinity | Moderate Affinity | 3.4 - 36 | - | - | [1][2][3][4] |
| 2-(Piperidin-3-yl)phthalimides | - | - | - | - | 561 (5-HT2B) | 2400 | 2200 - 6300 | |
| 3-(Piperidinoethyl)-benzothiazolin-2-one | Negligible | - | - | - | Negligible | 0.6 | Moderate Selectivity | [5] |
Note: A lower Ki value indicates a higher binding affinity. Data is compiled from various sources and represents a range of structurally related compounds. Direct experimental validation for this compound is required.
Based on this comparative data, this compound may exhibit a polypharmacological profile with potential for high affinity at dopamine D2-like receptors and sigma-1 receptors. The affinity for serotonin receptors may be more moderate.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the in-vitro characterization of this compound.
Radioligand Binding Assays for Dopamine D2, D3, and D4 Receptors
This protocol is adapted from standard procedures used for determining the binding affinity of compounds to dopamine receptors.[6][7][8]
1. Membrane Preparation:
-
Membranes are prepared from cell lines stably expressing the human dopamine D2, D3, or D4 receptor subtypes (e.g., HEK293 or CHO cells).
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
50 µL of a specific radioligand (e.g., [3H]Spiperone for D2/D3, [3H]N-methylspiperone for D4) at a concentration near its Kd.
-
50 µL of competing ligand (this compound) at various concentrations.
-
100 µL of the membrane preparation.
-
-
For non-specific binding determination, a high concentration of a known dopamine receptor antagonist (e.g., 10 µM haloperidol) is used instead of the test compound.
-
The plate is incubated at room temperature for 60-90 minutes.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a liquid scintillation counter.
4. Data Analysis:
-
The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Serotonin 5-HT2A Receptor
This protocol describes a calcium mobilization assay to determine the functional activity of compounds at the 5-HT2A receptor.[9][10]
1. Cell Culture:
-
Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Assay Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
The next day, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the test compound (this compound) at various concentrations and incubate for a specified period.
-
Add a known 5-HT2A agonist (e.g., serotonin) to stimulate the receptor.
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
3. Data Analysis:
-
The data is analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol is based on established methods for determining sigma receptor binding affinity.[11]
1. Membrane Preparation:
-
Membranes are typically prepared from guinea pig brain (for σ1) or rat liver (for σ2) homogenates.
2. Binding Assay for Sigma-1 Receptor:
-
Radioligand: --INVALID-LINK---Pentazocine.
-
Non-specific binding is determined using a high concentration of unlabeled (+)-pentazocine or haloperidol.
3. Binding Assay for Sigma-2 Receptor:
-
Radioligand: [3H]DTG (1,3-di-o-tolyl-guanidine).
-
To block binding to σ1 receptors, a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is included in the assay mixture.
-
Non-specific binding is determined using a high concentration of unlabeled DTG or haloperidol.
4. Incubation, Filtration, and Data Analysis:
-
The procedures for incubation, filtration, and data analysis are similar to those described for the dopamine receptor binding assay.
Visualizations
Signaling Pathway of a Gq-Coupled Receptor (e.g., 5-HT2A)
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Benzothiazoles as probes for the 5HT1A receptor and the serotonin transporter (SERT): A search for new dual-acting agents as potential antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4804663A - 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles - Google Patents [patents.google.com]
- 7. WO2001097786A3 - Benzothiazole derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in vitro antitumor activity of new series of benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 11. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 2-(Piperidin-3-yl)benzo[d]thiazole Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for derivatives of 2-(piperidin-yl)benzo[d]thiazole and their therapeutic alternatives. The aim is to offer a comprehensive resource for researchers interested in the reproducibility and further development of these compounds in the fields of analgesia and cancer therapy. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.
Part 1: Dual FAAH and sEH Inhibitors for Analgesia
Recent research has focused on the development of dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH) as a promising strategy for pain management. The simultaneous inhibition of these two enzymes has been shown to produce synergistic analgesic effects. Here, we compare a piperidinyl benzothiazole derivative with a well-established urea-based inhibitor.
Compound Comparison: Analgesics
| Feature | 2-(Piperidin-yl)benzo[d]thiazole Derivative | Alternative: Urea-Based Inhibitor |
| Compound Name | N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide | 1-trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea (TPPU) |
| Target(s) | Fatty Acid Amide Hydrolase (FAAH) & Soluble Epoxide Hydrolase (sEH) | Fatty Acid Amide Hydrolase (FAAH) & Soluble Epoxide Hydrolase (sEH) |
| Therapeutic Area | Analgesia (Pain Relief) | Analgesia (Pain Relief) |
| Reported IC50 (FAAH) | 7 nM (human)[1] | Not explicitly a FAAH inhibitor, but tested in combination with FAAH inhibitors.[2] |
| Reported IC50 (sEH) | 9.6 nM (human)[1] | Potent sEH inhibitor.[2] |
Experimental Protocols: Analgesics
A detailed synthesis protocol for this specific compound is outlined in the supplementary materials of the referenced literature. A general procedure involves the coupling of 2-(4-aminophenyl)benzo[d]thiazole with a sulfonylated piperidine-4-carboxylic acid derivative. The reaction typically proceeds via amide bond formation, often facilitated by coupling agents such as HATU or EDC in the presence of a base like triethylamine in an appropriate solvent like DMF. Purification is generally achieved through column chromatography. For the exact procedure, including reaction conditions and characterization data (¹H NMR, ¹³C NMR, and HRMS), please refer to the supporting information of the original publication.[3]
The synthesis of TPPU has been previously described.[2] A general route involves the reaction of 4-amino-1-propionylpiperidine with 1-isocyanato-3-(trifluoromethoxy)benzene in an inert solvent such as dichloromethane. The reaction is typically stirred at room temperature until completion. The resulting product can be purified by recrystallization or column chromatography.
The inhibitory activity of the compounds against FAAH and sEH is determined using fluorescence-based or radiometric assays.
-
FAAH Inhibition Assay: Recombinant human FAAH is incubated with the test compound for a specific period. The reaction is initiated by adding a fluorogenic substrate, such as AMC arachidonoyl amide. The hydrolysis of the substrate by FAAH releases a fluorescent product (7-amino-4-methylcoumarin), which is monitored using a fluorescence plate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[4] The IC50 value is calculated from the dose-response curve.
-
sEH Inhibition Assay: Recombinant human sEH is incubated with the test compound. The enzymatic reaction is started by adding a substrate like cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate (CMNPC). The hydrolysis of CMNPC by sEH produces a fluorescent product, and the rate of its formation is measured.[2] The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow
Caption: FAAH and sEH signaling pathways in pain modulation.
Caption: General workflow for synthesis and biological evaluation.
Part 2: AKT and ERK Pathway Inhibitors for Cancer Therapy
The PI3K/AKT/mTOR and Ras/Raf/MEK/ERK signaling pathways are frequently dysregulated in various cancers, making them attractive targets for therapeutic intervention.[5] Benzothiazole derivatives have been explored as inhibitors of these pathways. This section compares a benzothiazole-based inhibitor with a clinically evaluated non-benzothiazole AKT inhibitor.
Compound Comparison: Anticancer Agents
| Feature | Benzothiazole Derivative | Alternative: AKT Inhibitor |
| Compound Name | 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine | Ipatasertib (GDC-0068) |
| Target(s) | AKT and ERK Signaling Pathways | Pan-AKT inhibitor |
| Therapeutic Area | Oncology | Oncology |
| Reported Activity | Apoptosis promotion and cell cycle arrest in A431 and A549 cells. | Inhibition of AKT signaling, leading to disruption of cell cycle progression and reduced cancer cell viability.[6] |
Experimental Protocols: Anticancer Agents
The synthesis of this compound has been reported.[7] A plausible synthetic route involves the reaction of 2,7-dichlorobenzo[d]thiazole with 2,6-dichloroaniline. The reaction is likely carried out in the presence of a base and a suitable solvent, potentially with heating. Purification would typically be performed using column chromatography or recrystallization.
The synthesis of Ipatasertib is a multi-step process that has been described in detail in the literature.[5][8] The synthesis involves the convergent coupling of two key chiral intermediates: a cyclopentylpyrimidine core and a β²-amino acid derivative. The process includes several key steps such as biocatalytic resolutions and asymmetric hydrogenations to establish the required stereochemistry.
The inhibitory effect of the compounds on the AKT and ERK signaling pathways is typically evaluated in cancer cell lines using Western blotting.
-
Cell Culture and Treatment: Cancer cell lines (e.g., A549, A431) are cultured under standard conditions. Cells are then treated with various concentrations of the test compounds for a specified duration.
-
Western Blot Analysis: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are probed with primary antibodies specific for phosphorylated and total AKT (p-AKT, t-AKT) and phosphorylated and total ERK (p-ERK, t-ERK). Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The reduction in the levels of p-AKT and p-ERK relative to the total protein levels indicates inhibition of the respective pathways.[9]
Signaling Pathway and Experimental Workflow
Caption: PI3K/AKT and Ras/Raf/MEK/ERK signaling pathways in cancer.
References
- 1. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Molecular Modeling of Benzothiazole and Piperidine Derivatives
This guide provides a comparative overview of molecular docking and modeling studies on benzothiazole and piperidine derivatives, classes of compounds to which "2-(Piperidin-3-yl)benzo[d]thiazole" belongs. The information is intended for researchers, scientists, and drug development professionals interested in the computational approaches used to investigate the therapeutic potential of these scaffolds.
Data Presentation: Docking Studies of Benzothiazole and Piperidine Derivatives
The following tables summarize quantitative data from various molecular docking studies performed on benzothiazole and piperidine derivatives against different biological targets. These studies provide insights into the binding affinities and potential mechanisms of action for these compounds.
Table 1: Molecular Docking of Benzothiazole Derivatives Against Various Targets
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound | Biological Activity |
| Benzothiazole Derivatives | Klebsiella aerogenes protein | 2KAU | High Affinity (Specific scores not detailed) | - | - | Antibacterial[1] |
| Benzothiazole Derivatives | Staphylococcus aureus protein | 7EL1 | High Affinity (Specific scores not detailed) | - | - | Antibacterial[1] |
| Benzothiazole Derivatives | Escherichia coli dihydroorotase | - | - | LEU222, ASN44 | - | Antimicrobial[2] |
| Benzothiazole-Barbituric Acid Hybrids | 5HT1A Receptor | - | -4.686 to -3.639 | Gln185, Lys274, Glu52, Val50 | Fluoxetine | Antidepressant |
| Benzothiazole-Hydrazone Analogs | Fungal Target | - | High Glide G-Score | - | Ketoconazole | Antifungal[3] |
| Benzothiazole-Hydrazone Analogs | Bacterial Target | - | High Glide G-Score | - | Chloramphenicol, Rifampicin | Antibacterial[3] |
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | DprE1 (M. tuberculosis) | - | -6.2 to -5.9 | - | Isoniazid | Antitubercular[4] |
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | 2,2-dialkylglycine decarboxylase | - | -7.9 | - | - | Antibacterial[4] |
Table 2: Molecular Docking of Piperidine/Piperazine Derivatives Against Sigma Receptors
| Compound | Target Protein | PDB ID | Binding Affinity (Ki, nM) | Key Interacting Residues | Docking Interaction Type |
| Compound 1 | Sigma 1 Receptor (S1R) | 5HK2 | 3.2 | Glu172, Asp126, Phe107 | Bidentate salt bridge, π–cation |
| Compound 2 | Sigma 1 Receptor (S1R) | 5HK2 | - | Glu172, Phe107 | Salt bridge, π–cation |
| Compound 3 | Sigma 1 Receptor (S1R) | 5HK2 | - | Glu172, Asp126, Phe107 | Bidentate salt bridge, π–cation |
| Compound 4 | Sigma 1 Receptor (S1R) | 5HK2 | - | Glu172, Asp126, Phe107 | Bidentate salt bridge, π–cation |
| Haloperidol (Reference) | Sigma 1 Receptor (S1R) | 5HK2 | 2.5 | - | - |
Note: Specific docking scores for all compounds in Table 2 were not detailed in the source material, but their binding modes and key interactions were described.
Experimental Protocols
The methodologies described below are representative of the computational studies performed on benzothiazole and piperidine derivatives.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein is prepared using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools. This step includes assigning bond orders, adding hydrogens, and performing energy minimization.
-
-
Ligand Preparation:
-
The 2D structures of the ligands are drawn using chemical drawing software and converted to 3D structures.
-
Ligands are prepared by assigning proper atom types and charges.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., OPLS4).
-
-
Grid Generation:
-
A binding grid is defined around the active site of the target protein. The grid box dimensions are set to encompass the entire binding pocket.
-
-
Docking Simulation:
-
Docking is performed using software such as AutoDock Vina, Glide, or GOLD.
-
The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
The pose with the best score (e.g., the lowest binding energy) is selected as the most probable binding mode.
-
-
Analysis of Results:
-
The predicted binding poses are visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's active site residues.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations are often performed to assess the stability of the ligand-protein complex predicted by docking.
-
System Preparation:
-
The best-docked complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P).
-
Ions are added to neutralize the system.
-
-
Simulation:
-
The system is first subjected to energy minimization to remove any steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume and then constant pressure.
-
A production MD run is performed for a specific duration (e.g., 100 ns).
-
-
Trajectory Analysis:
-
The trajectory from the MD simulation is analyzed to evaluate the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein and ligand over time.
-
The interactions between the ligand and the protein are monitored throughout the simulation.
-
Visualizations
The following diagrams illustrate key workflows and concepts in molecular modeling studies.
Caption: Workflow of a typical molecular docking and simulation study.
Caption: Conceptual signaling pathway modulation by a ligand.
References
- 1. mdpi.com [mdpi.com]
- 2. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Piperidinyl-Benzothiazole Derivatives: A Focus on Pharmacokinetics and Pharmacodynamics
A detailed guide for researchers and drug development professionals on the pharmacokinetic and pharmacodynamic properties of piperidinyl-benzothiazole derivatives, with a focus on a representative PPARδ agonist.
The benzothiazole scaffold, particularly when substituted with a piperidine moiety, is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Compounds from this class have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1]
Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison
The following tables summarize the available quantitative data for Compound 2_8 and the reference compound GW501516, focusing on their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and their pharmacodynamic activity as PPARδ agonists.
Table 1: Comparative In Vitro ADME Properties [2]
| Parameter | Compound 2_8 | GW501516 |
| Metabolic Stability | ||
| Human Liver Microsome (% remaining after 0.5 hr) | Good | Data not available |
| Rat Liver Microsome (% remaining after 0.5 hr) | Good | Data not available |
| CYP Inhibition | ||
| CYP1A2 (% remaining activity at 20 µM) | > 50% | Data not available |
| CYP2C9 (% remaining activity at 20 µM) | > 50% | Data not available |
| CYP2C19 (% remaining activity at 20 µM) | > 50% | Data not available |
| CYP2D6 (% remaining activity at 20 µM) | > 50% | Data not available |
| CYP3A4 (% remaining activity at 20 µM) | > 50% | Data not available |
| Solubility | ||
| Kinetic Solubility at pH 6.8 (µg/mL) | Good | Data not available |
Table 2: Comparative Pharmacodynamic Properties (PPAR Agonist Activity) [2]
| Parameter | Compound 2_8 | GW501516 |
| hPPARδ Agonist Activity | ||
| EC50 (nM) | 19.1 | Potent Agonist |
| Selectivity | ||
| hPPARα (fold vs hPPARδ) | 38-fold | Selective |
| hPPARγ (fold vs hPPARδ) | 33-fold | Selective |
Table 3: Comparative In Vivo Efficacy in db/db Mice Model (8-day treatment at 30 mg/kg q.d.) [2]
| Parameter | Compound 2_8 | GW501516 | Vehicle Control |
| HDL-C (% of Initial) | 118.0 ± 3.5 ** | 132.9 ± 2.7 * | 103.5 ± 3.2 |
| Triglycerides (mg/dL) | 63.9 ± 22.9 ** | 82.4 ± 7.4 ** | 162.8 ± 21.4 |
| Glucose (mg/dL) | 415 ± 48 * | 493 ± 60 ** | 737 ± 52 |
* p < 0.05, ** p < 0.01 compared to vehicle-treated group
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
1. PPAR Agonist Transactivation Assay [2][3]
This assay determines the functional potency of a compound as a PPAR agonist.
-
Cell Line: Chinese Hamster Ovary (CHO) cells.
-
Transfection: Cells are transiently co-transfected with a GAL4-hPPAR ligand-binding domain (LBD) hybrid expression vector and a pG5-Luc reporter vector containing a luciferase gene under the control of a GAL4 upstream activating sequence.
-
Procedure:
-
Seed the transfected CHO cells in 96-well plates.
-
After 24 hours, treat the cells with various concentrations of the test compound or a reference agonist (e.g., GW501516) dissolved in DMSO. A DMSO-only control is also included.
-
Incubate the cells for 24-28 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: The fold increase in luciferase activity compared to the DMSO control is calculated. The EC50 value, the concentration of the compound that elicits a half-maximal response, is determined by fitting the dose-response curve to a sigmoidal model.
2. In Vitro ADME Assays [2]
-
Metabolic Stability in Liver Microsomes:
-
Incubate the test compound (at a final concentration of 1 µM) with pooled human or rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30 minutes).
-
Quench the reaction with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The percentage of the compound remaining after 30 minutes is reported.
-
-
CYP Inhibition Assay:
-
Pre-incubate the test compound (at 20 µM) with pooled human liver microsomes and a specific CYP isoform substrate in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the reaction by adding NADPH.
-
After a specific incubation time, stop the reaction and analyze the formation of the metabolite by LC-MS/MS.
-
The percentage of remaining CYP activity compared to a vehicle control is calculated.
-
-
Kinetic Solubility Assay:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution into a phosphate buffer (pH 6.8) to a final concentration (e.g., 100 µM).
-
Shake the mixture at room temperature for a specified time (e.g., 2 hours).
-
Filter the solution to remove any precipitate.
-
Determine the concentration of the compound in the filtrate by HPLC with UV detection.
-
3. In Vivo Efficacy in a db/db Mouse Model [2]
This model is used to assess the effect of the compounds on metabolic parameters in a diabetic and obese mouse strain.
-
Animals: Male db/db mice.
-
Procedure:
-
Acclimatize the animals for at least one week.
-
Administer the test compound (e.g., 30 mg/kg) or vehicle control orally once daily for a specified period (e.g., 8 days).
-
Monitor body weight and food intake daily.
-
At the end of the treatment period, collect blood samples for the analysis of HDL-C, triglycerides, and glucose levels using standard biochemical assays.
-
-
Data Analysis: Compare the mean values of the measured parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., Dunnett's multiple comparison test).
Mandatory Visualization
The following diagrams illustrate the signaling pathway of PPARδ and a typical experimental workflow for a radioligand binding assay, which is a common method to determine the binding affinity of a compound to its target receptor.
Caption: PPARδ signaling pathway activation by an agonist.
Caption: Workflow for a competitive radioligand binding assay.
References
Safety Operating Guide
Proper Disposal of 2-(Piperidin-3-yl)benzo[d]thiazole: A Guide for Laboratory Professionals
The proper disposal of 2-(Piperidin-3-yl)benzo[d]thiazole, a heterocyclic compound containing nitrogen and sulfur, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This compound, like many specialized research chemicals, must be treated as hazardous waste unless determined otherwise by a qualified professional.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key hazard information for the parent compounds, benzothiazole and piperidine, which should be considered when assessing the risks associated with this compound.
| Characteristic | Benzothiazole | Piperidine | Implication for this compound Disposal |
| Acute Toxicity | Toxic if swallowed or in contact with skin; Harmful if inhaled. | Harmful if swallowed; Causes severe skin burns and eye damage.[1] | The compound is likely to be toxic and corrosive. Handle with extreme care. |
| Environmental Hazards | Harmful to aquatic life.[2] | Harmful to aquatic life.[2] | Prevent release into the environment. Do not dispose of down the drain.[3][4] |
| Physical State | Liquid | Liquid | The physical state of the derivative will influence the choice of container and absorbent material. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[5] | Strong oxidizing agents.[6] | Segregate from incompatible materials during storage and for disposal. |
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Hazardous Waste Determination: As a first step, this compound should be presumed to be a hazardous waste. This determination is a requirement under the Resource Conservation and Recovery Act (RCRA) in the United States.[7]
-
Characteristic Evaluation: The waste must be evaluated for the four characteristics of hazardous waste:
-
Ignitability (D001): Assess the flashpoint of the compound.
-
Corrosivity (D002): Determine the pH of the waste material.
-
Reactivity (D003): Evaluate if the compound is unstable, reacts violently with water, or generates toxic gases.[8]
-
Toxicity (D004-D043): Based on the toxicity of its parent compounds, it is likely that this compound would be classified as toxic. Leaching tests (Toxicity Characteristic Leaching Procedure - TCLP) may be required for a definitive classification.
-
-
Waste Code Assignment: While a specific EPA waste code for this compound is not listed, a generic code based on its characteristics (e.g., a "D" code for toxicity) or its source may be applicable. Consult with your EHS department for the appropriate waste code.[7][8]
2. Waste Segregation and Storage:
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting all waste containing this compound. The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Segregation: Store the waste container separately from incompatible materials such as strong acids, bases, and oxidizing agents.[5]
3. Disposal Procedure for Unused or Waste Material:
-
Solid Waste:
-
Carefully transfer the solid waste into the designated hazardous waste container.
-
Avoid generating dust. If the material is a fine powder, consider wetting it with a small amount of a suitable, non-reactive solvent to minimize dust generation during transfer.
-
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound must be placed in the designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent. The solvent rinseate must be collected as hazardous waste.
-
4. Final Disposal:
-
Licensed Disposal Facility: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[6]
-
Manifesting: For off-site transportation and disposal, a hazardous waste manifest will be required to track the waste from the point of generation to its final destination.[7]
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal in accordance with institutional and regulatory requirements.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on standard hazardous waste management protocols as described in various Safety Data Sheets for similar compounds and hazardous waste regulations. The key "experiment" for disposal is the hazardous waste characterization (ignitability, corrosivity, reactivity, and toxicity), which should be performed by a qualified chemist or environmental professional.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(Piperidin-3-yl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 2-(Piperidin-3-yl)benzo[d]thiazole, a compound used in pharmaceutical research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of structurally similar benzothiazole derivatives is essential. Treat this compound as potentially hazardous upon inhalation, ingestion, and skin contact.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with benzothiazole derivatives include acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation.[1] Therefore, robust personal protective equipment is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[2] | To prevent skin contact and absorption. Benzothiazole derivatives can be harmful in contact with skin.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[3] | To protect against eye irritation or serious eye damage.[1] |
| Skin and Body Protection | A laboratory coat buttoned and fitting properly. Long pants and closed-toe, closed-heel shoes are required.[4] | To minimize skin exposure to the chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[2][4] | To prevent inhalation of dust, vapors, or mists, which may be harmful.[1] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical to ensure safety during the handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling and clearly label it.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood to contain any dust particles.
-
Use anti-static weighing paper or a contained weighing vessel.
-
Handle with care to avoid generating dust.
3. Dissolution and Reaction Setup:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
All manipulations, including transfers and reactions, should be conducted within the fume hood.
-
Keep containers tightly closed when not in use.[5]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]
-
Decontaminate all surfaces and equipment used.
-
Remove and properly dispose of contaminated PPE.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Procedures
| Waste Type | Disposal Method | Rationale |
| Solid Chemical Waste | Collect in a designated, labeled, and sealed hazardous waste container. | To prevent release into the environment and ensure proper hazardous waste management. |
| Liquid Chemical Waste (Solutions) | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain. | Benzothiazole derivatives can be toxic to aquatic life.[6] |
| Contaminated Labware (e.g., pipette tips, weighing paper) | Place in a designated, sealed hazardous waste container. | To prevent cross-contamination and exposure. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous waste in a designated, sealed container. | To prevent secondary exposure. |
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 3: Emergency Response
| Incident | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact environmental health and safety. |
V. Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
